Methyl 3-(piperidin-4-yl)benzoate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-piperidin-4-ylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBDUSKBEWVQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS No. 726185-54-2)
This technical guide provides a comprehensive overview of Methyl 3-(piperidin-4-yl)benzoate hydrochloride, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, outlines a robust synthetic pathway, details analytical characterization methods, and explores its applications in medicinal chemistry.
Introduction and Strategic Importance
This compound (CAS No. 726185-54-2) is a heterocyclic compound featuring a central piperidine ring linked to a methyl benzoate moiety at the 3-position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. This specific intermediate is of particular interest as it provides a versatile platform for the synthesis of more complex molecules, particularly those targeting the central nervous system and other therapeutic areas. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 726185-54-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₈ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 255.74 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, under inert atmosphere | --INVALID-LINK-- |
| InChI Key | CTBDUSKBEWVQOC-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Purification
While multiple synthetic routes to 3-arylpiperidines exist, a common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction followed by deprotection. This approach offers high yields and good functional group tolerance. A plausible, detailed protocol is provided below.
Proposed Synthetic Workflow
The synthesis can be logically divided into three main stages:
-
Preparation of the N-Boc protected piperidine boronic acid pinacol ester.
-
Suzuki-Miyaura cross-coupling with methyl 3-bromobenzoate.
-
Deprotection of the N-Boc group and formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (N-Boc protected intermediate)
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF, add a solution of 3-(methoxycarbonyl)phenylmagnesium bromide (1.1 eq) in THF dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Dissolve the crude alcohol in trifluoroacetic acid at 0 °C and stir for 2 hours to effect dehydration.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Dissolve the resulting crude alkene mixture in methanol and subject to hydrogenation using 10% Pd/C under a hydrogen atmosphere (50 psi) for 16 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford tert-butyl 4-(3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate as a colorless oil.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of dichloromethane.
-
Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, during which a white precipitate should form.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section details the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.15 (br s, 2H, NH₂⁺), 8.01 (t, J = 1.6 Hz, 1H, Ar-H), 7.85 (dt, J = 7.8, 1.4 Hz, 1H, Ar-H), 7.70 (d, J = 7.7 Hz, 1H, Ar-H), 7.55 (t, J = 7.8 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.35 (d, J = 12.5 Hz, 2H, piperidine-H), 3.00 (q, J = 12.5 Hz, 2H, piperidine-H), 2.85 (tt, J = 12.0, 3.5 Hz, 1H, piperidine-H), 1.90 (d, J = 13.0 Hz, 2H, piperidine-H), 1.75 (qd, J = 12.5, 4.0 Hz, 2H, piperidine-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~166.0 (C=O), 144.5 (Ar-C), 132.0 (Ar-C), 130.5 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 52.5 (OCH₃), 43.0 (piperidine-C), 42.0 (piperidine-C), 30.0 (piperidine-C).
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Calculated for C₁₃H₁₇NO₂ [M+H]⁺: 220.1332; Found: 220.1335.
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹): ~2950 (N-H stretch of amine salt), ~1720 (C=O stretch of ester), ~1600, 1480 (C=C aromatic ring stretches), ~1250 (C-O stretch).
High-Performance Liquid Chromatography (HPLC)
-
Method: A standard reverse-phase HPLC method using a C18 column with a water/acetonitrile gradient (containing 0.1% TFA) would be suitable for purity analysis. The expected retention time will be dependent on the specific method parameters.
-
Purity: ≥97% (as specified by commercial suppliers).
Applications in Drug Discovery
The 3-(piperidin-4-yl)benzoate scaffold is a valuable starting point for the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of a secondary amine on the piperidine ring and the ester group on the benzene ring, both of which can be readily functionalized.
Role as a Versatile Intermediate
This compound serves as a key intermediate in the synthesis of compounds targeting a range of receptors and enzymes. The secondary amine of the piperidine ring allows for N-alkylation or N-arylation to introduce diverse substituents, which can modulate the compound's pharmacological profile. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical space that can be explored.
An In-depth Technical Guide to the Solubility Profile of Methyl 3-(piperidin-4-yl)benzoate Hydrochloride
A Comprehensive Framework for Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a cornerstone physicochemical property. It dictates the bioavailability, manufacturability, and ultimately, the efficacy and safety of an active pharmaceutical ingredient (API). For ionizable compounds such as methyl 3-(piperidin-4-yl)benzoate hydrochloride, a comprehensive understanding of their solubility behavior is not just advantageous—it is imperative. This guide provides a detailed framework for characterizing the solubility of this and similar piperidine-containing API hydrochlorides, blending theoretical principles with practical, field-proven methodologies.
Physicochemical Characterization of this compound
A thorough understanding of the intrinsic properties of this compound is the first step in predicting and interpreting its solubility.
Molecular Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Parameters (Hypothetical Values for Illustrative Purposes):
| Parameter | Value (Estimated) | Significance |
| Molecular Weight | 255.74 g/mol | Essential for converting mass to molar concentrations. |
| pKa (Piperidine Nitrogen) | ~9.0 - 10.0 | Governs the ionization state of the molecule at different pH values, a primary determinant of aqueous solubility. |
| logP (Free Base) | ~2.5 - 3.5 | Indicates the lipophilicity of the non-ionized form, influencing its solubility in organic solvents and partitioning behavior. |
| Melting Point | >200 °C | A high melting point can suggest strong crystal lattice energy, which may correlate with lower intrinsic solubility. |
The Interplay of pH, pKa, and Aqueous Solubility
For a basic compound like methyl 3-(piperidin-4-yl)benzoate, its hydrochloride salt form is utilized to enhance aqueous solubility. The solubility is, however, highly dependent on the pH of the medium. The piperidine nitrogen, being basic, will be protonated at lower pH values, leading to the more soluble ionized form. As the pH increases and approaches the pKa of the piperidine nitrogen, the equilibrium shifts towards the un-ionized, and typically less soluble, free base.
This relationship can be visualized as follows:
Caption: The effect of pH on the solubility of a basic hydrochloride salt.
Methodologies for Solubility Determination
The choice of method for solubility determination depends on the stage of drug development and the required accuracy.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The gold standard for determining the true equilibrium solubility is the shake-flask method.[1][2][3] This method involves adding an excess of the solid compound to a solvent and agitating the suspension until equilibrium is reached.
Protocol: Shake-Flask Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by ICH guidelines.[4] Additional buffers at pH values around the expected pKa should also be included.
-
Addition of Compound: Add an excess of this compound to a known volume of each buffer in separate, sealed vials. A visual excess of solid material should be present.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 °C for physiological relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the final pH of the saturated solution to confirm the pH at which the solubility was determined.[1]
Caption: Workflow for the shake-flask solubility determination method.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.[5][6] These methods measure the solubility of a compound that is already dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer, where it may precipitate.[5][6] While faster, kinetic solubility values can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[5][7]
Factors Influencing the Solubility of this compound
Several factors beyond pH can significantly impact the solubility of this compound.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control the temperature during solubility experiments.[3]
-
Common Ion Effect: The presence of chloride ions from other sources in the formulation or dissolution medium can decrease the solubility of the hydrochloride salt by shifting the dissolution equilibrium.[1]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The thermodynamically most stable form will have the lowest solubility.[5] It is important to characterize the solid form used in solubility studies.
-
Organic Solvents: While the focus is often on aqueous solubility, understanding the solubility in organic solvents is crucial for formulation development, particularly for non-aqueous formulations or during synthesis and purification. The piperidine moiety imparts some polar character, while the benzoate portion is more lipophilic, suggesting solubility in a range of polar and non-polar organic solvents.[8]
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical pH-Solubility Profile of this compound at 37 °C
| pH of Buffer | Final pH of Saturated Solution | Solubility (mg/mL) | Solubility (mM) | Solid Form After Equilibration |
| 1.2 | 1.25 | > 100 | > 391 | Hydrochloride Salt |
| 4.5 | 4.52 | 85 | 332 | Hydrochloride Salt |
| 6.8 | 6.75 | 15 | 58.7 | Hydrochloride Salt |
| 8.0 | 7.89 | 2.5 | 9.8 | Mixture of Salt and Free Base |
| 9.5 | 9.20 | 0.5 | 2.0 | Free Base |
This data can then be plotted to visualize the pH-solubility profile, which is a critical tool for formulation scientists.
Conclusion and Future Directions
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
1H NMR spectrum of Methyl 3-(piperidin-4-yl)benzoate hydrochloride
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-(piperidin-4-yl)benzoate Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation is paramount. This document, intended for researchers and drug development professionals, offers a detailed theoretical prediction of the spectrum, a robust experimental protocol for data acquisition, and a logical framework for spectral interpretation. We will deconstruct the spectrum by examining the distinct benzoate and piperidinium moieties, paying special attention to the diagnostic downfield shifts induced by the protonation of the piperidine nitrogen. The guide integrates established NMR principles with practical, field-proven methodologies to serve as an authoritative reference for the characterization of this and structurally related compounds.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a substituted aromatic ring and a saturated heterocyclic amine. Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The hydrochloride salt form is often preferred for its improved stability and solubility in polar solvents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H nuclei) in a molecule, allowing for unambiguous confirmation of its identity and purity.
Molecular Structure and Proton Labeling
To facilitate a clear and systematic analysis, the protons of this compound are labeled as shown in the diagram below. This convention will be used throughout the guide.
Caption: Labeled structure for spectral assignment.
Theoretical ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this molecule can be understood by analyzing its constituent parts: the 1,3-disubstituted benzoate ring and the 4-substituted piperidinium ring. The presence of the hydrochloride salt is a critical factor influencing the chemical shifts of the piperidinium protons.[2][3]
The Benzoate Moiety
The benzoate portion of the molecule gives rise to signals in the aromatic and methyl ester regions of the spectrum.
-
Aromatic Protons (Hₐ, Hₑ, H𝒸, HᏧ): The four protons on the benzene ring are in distinct chemical environments. Their signals will appear in the typical aromatic region, generally between 7.2 and 8.5 ppm.[4][5]
-
Hₐ: This proton is ortho to the electron-withdrawing ester group and will be the most deshielded, likely appearing as a singlet or a narrow triplet around 8.2-8.4 ppm.
-
Hₑ and HᏧ: These protons are ortho and para to the piperidinyl group, respectively, and meta to the ester. They will appear as doublets or triplets in the range of 7.5-8.0 ppm.
-
H𝒸: This proton is situated between the two substituents and will likely appear as a triplet around 7.4-7.6 ppm.[6]
-
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group are equivalent and not coupled to any other protons. They will produce a sharp singlet, typically around 3.9 ppm.
The Piperidinium Moiety
The piperidine ring exists as a protonated piperidinium ion. This has a profound and diagnostically useful effect on the spectrum.
-
Effect of N-Protonation: The positive charge on the nitrogen atom strongly withdraws electron density from the adjacent alpha-carbons. Consequently, the protons attached to these carbons (H₂, H₆ ) are significantly deshielded and shifted downfield compared to a neutral piperidine.[2][3] This downfield shift is a key indicator of successful salt formation.[7]
-
Ammonium Proton (NH₂⁺): The two protons on the nitrogen will give rise to a signal that can be broad due to quadrupolar coupling and chemical exchange. In a solvent like DMSO-d₆, this peak is often observable between 8.5 and 9.5 ppm. In D₂O, these protons will exchange with deuterium, causing the signal to disappear.
-
Alpha-Protons (H₂, H₆): These four protons are chemically equivalent due to rapid ring flipping. They are adjacent to the deshielding NH₂⁺ group and are expected to appear as a broad multiplet significantly downfield in the aliphatic region, likely between 3.3 and 3.6 ppm.
-
Beta-Protons (H₃ₐ, H₃ₑ, H₅ₐ, H₅ₑ): The axial and equatorial protons at the 3 and 5 positions are diastereotopic and will have different chemical shifts. They will give rise to complex, overlapping multiplets further upfield, typically in the 1.8-2.2 ppm range.
-
Methine Proton (H₄): This single proton is attached to the carbon that links the two rings. It is expected to appear as a multiplet (likely a tt - triplet of triplets) around 3.0-3.3 ppm, shifted downfield due to the influence of the aromatic ring.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted spectral data for this compound in a suitable solvent like DMSO-d₆.
| Proton Label(s) | Integration | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Notes |
| NH₂⁺ | 2H | 8.5 - 9.5 | broad s | - | Signal is exchangeable with D₂O and can be broad. |
| Hₐ | 1H | 8.2 - 8.4 | t or s | ~1.5 | Appears as a narrow triplet or singlet. |
| Hₑ | 1H | 7.9 - 8.1 | d | ~7.8 | Ortho coupling to Hc. |
| HᏧ | 1H | 7.7 - 7.9 | d | ~7.8 | Ortho coupling to Hc. |
| H𝒸 | 1H | 7.5 - 7.7 | t | ~7.8 | Triplet from coupling to He and Hd. |
| -OCH₃ | 3H | ~3.9 | s | - | Sharp singlet, characteristic of a methyl ester. |
| H₂, H₆ | 4H | 3.3 - 3.6 | m | - | Downfield shift due to adjacent NH₂⁺ group.[2][3] |
| H₄ | 1H | 3.0 - 3.3 | m (tt) | - | Methine proton, complex splitting. |
| H₃ₑ, H₅ₑ | 2H | 2.0 - 2.2 | m | - | Equatorial protons, typically downfield of axial. |
| H₃ₐ, H₅ₐ | 2H | 1.8 - 2.0 | m | - | Axial protons, complex overlapping signals. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure scientific integrity.
Caption: A standardized workflow for acquiring the ¹H NMR spectrum.
Methodology Details
-
Sample Preparation:
-
Step 1.1: Accurately weigh 10-15 mg of this compound.
-
Step 1.2: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent choice for hydrochloride salts as it readily dissolves them and, being aprotic, slows the exchange rate of the N-H protons, often allowing for their clear observation.[8]
-
Step 1.3: Vortex the sample until the solid is completely dissolved. Transfer the clear solution to a 5 mm NMR tube.
-
-
Instrumental Setup & Acquisition (400 MHz Spectrometer):
-
Step 2.1: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
-
Step 2.2: Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and resolving fine coupling patterns.
-
Step 2.3: Set the acquisition parameters. A standard single-pulse experiment is sufficient. Use a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Step 2.4: Acquire the spectrum. A total of 16 to 32 scans is typically adequate to achieve a high signal-to-noise ratio.
-
Data Processing and Interpretation Framework
Interpreting the spectrum involves a logical process of assigning each signal based on the predictions from Section 2.
Caption: A systematic approach to assigning spectral peaks.
Interpretation Walkthrough
-
Referencing: First, calibrate the spectrum. If tetramethylsilane (TMS) was added, set its signal to 0.00 ppm. Otherwise, reference the residual solvent peak of DMSO-d₆ to its known chemical shift (δ ≈ 2.50 ppm).
-
Identify Key Singlets: Locate the sharp 3-proton singlet around 3.9 ppm and assign it to the methyl ester (-OCH₃) group.
-
Deconstruct the Aromatic Region: Examine the region from ~7.4 to 8.4 ppm. Identify the four distinct signals corresponding to the aromatic protons. Use their chemical shifts and splitting patterns (doublets, triplets) to assign Hₐ, Hₑ, H𝒸, and HᏧ as predicted. Verify that the total integration for this region corresponds to 4 protons.
-
Assign the Piperidinium Protons:
-
Look for the broad, exchangeable 2H signal for the NH₂⁺ protons in the far downfield region (8.5-9.5 ppm).
-
Identify the most deshielded aliphatic signals, a 4H multiplet around 3.3-3.6 ppm, and assign them to the alpha-protons (H₂, H₆). Their downfield position is the hallmark of the piperidinium salt.[2]
-
Assign the remaining multiplets in the aliphatic region (~1.8-3.3 ppm) to H₄, H₃, and H₅ by carefully analyzing their integration and chemical shifts. 2D NMR techniques like COSY can be invaluable for confirming the connectivity within this complex spin system.[9]
-
-
Final Review: Sum the integrations of all assigned peaks to ensure they match the total number of protons in the molecule (18H).
Conclusion
The ¹H NMR spectrum of this compound presents a rich tapestry of information that is fully consistent with its molecular structure. The key diagnostic features are the distinct signals of the 1,3-disubstituted aromatic ring, the sharp singlet of the methyl ester, and, most critically, the significant downfield shift of the alpha-protons (H₂, H₆) of the piperidine ring. This deshielding effect serves as definitive evidence of the protonated state of the nitrogen atom, confirming the hydrochloride salt form. By following the systematic analysis and experimental protocols outlined in this guide, researchers can confidently utilize ¹H NMR spectroscopy for the unequivocal structural verification and purity assessment of this important pharmaceutical intermediate.
References
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Piperidine-Benzoate Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Piperidine-Containing Benzoates
Authored by: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, make it a highly sought-after scaffold in drug design.[1] When coupled with a benzoate moiety, this combination gives rise to a versatile class of molecules—piperidine-containing benzoates—with a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of this chemical class, from rational design and synthesis to an in-depth analysis of their anticancer, antimicrobial, and neuroprotective properties. We will delve into the mechanistic underpinnings of their activity, supported by quantitative data, detailed experimental protocols, and visual workflows, to provide a holistic resource for researchers in the field.
The Strategic Advantage of the Piperidine-Benzoate Core
The therapeutic success of the piperidine scaffold is not accidental. Its six-membered saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor binding.[1] The benzoate group, an ester of benzoic acid, offers a planar aromatic ring and a carbonyl group, which can participate in π-π stacking, hydrogen bonding, and hydrophobic interactions. The ester linkage itself can be a point of metabolic cleavage, potentially leading to prodrug strategies. The synergy between these two moieties creates a molecular architecture with significant potential for fine-tuning pharmacological activity.
Synthetic Pathways to Piperidine-Containing Benzoates
The synthesis of piperidine-containing benzoates can be approached through several strategic routes, often involving the coupling of a pre-functionalized piperidine with a benzoic acid derivative. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the piperidine and benzoate rings.
General Synthesis Workflow
A common and efficient method involves the esterification of a piperidinyl alcohol with a benzoic acid derivative. This can be achieved through various well-established coupling reactions.
Caption: General synthesis workflow for piperidine-containing benzoates.
Detailed Experimental Protocol: Synthesis of Methyl 4-(piperidin-1-ylcarbonyl)benzoate
This protocol provides a step-by-step method for the synthesis of a representative piperidine-containing benzoate.
Materials:
-
Methyl 4-(chlorocarbonyl)benzoate
-
Piperidine
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 4-(chlorocarbonyl)benzoate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add piperidine (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 4-(piperidin-1-ylcarbonyl)benzoate.
Diverse Biological Activities and Mechanisms of Action
Piperidine-containing benzoates have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic applications.
Anticancer Activity
Several piperidine derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][4] The inclusion of a benzoate moiety can enhance this activity, often by influencing the molecule's ability to interact with key oncogenic targets.
Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. Some derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and STAT-3 pathways.[4] Others can induce apoptosis (programmed cell death) by activating caspases.[4][5] For instance, certain benzoxazole-appended piperidine derivatives have demonstrated potent inhibition of EGFR (Epidermal Growth Factor Receptor), a key target in cancer therapy.[5]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 5. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to Methyl 3-(piperidin-4-yl)benzoate Hydrochloride in Drug Discovery
Introduction: The Piperidine Moiety as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs.[1] Its prevalence is not coincidental; the six-membered saturated heterocycle offers a unique combination of properties that make it an invaluable building block for drug designers. The piperidine structure provides a three-dimensional framework that can be strategically functionalized to probe the complex topographies of biological targets.[2] Furthermore, the basic nitrogen atom within the ring is often crucial for establishing key interactions with receptors and enzymes, and it allows for the modulation of critical physicochemical properties such as solubility and lipophilicity, which in turn govern a drug candidate's pharmacokinetic profile.[3][4]
This guide focuses on a particularly strategic embodiment of the piperidine scaffold: Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS 726185-54-2) . This building block masterfully combines the advantageous features of the piperidine ring with the synthetic versatility of a methyl benzoate group. The 4-substituted piperidine ensures that the appended phenyl group projects away from the core, allowing for diverse derivatization of the piperidine nitrogen without steric hindrance. The meta-disposition of the ester on the phenyl ring provides a distinct geometric vector for further chemical elaboration, enabling the exploration of chemical space in ways that ortho or para isomers cannot. This technical guide will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this pivotal building block for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Rationale
The utility of this compound as a building block is rooted in its inherent chemical and structural properties. The hydrochloride salt form ensures good solid-state stability and enhances its solubility in polar solvents, which is advantageous for handling and reaction setup.
| Property | Value/Description | Significance in Drug Discovery |
| CAS Number | 726185-54-2[5] | Unique identifier for unambiguous substance identification. |
| Molecular Formula | C₁₃H₁₈ClNO₂[5] | Defines the elemental composition. |
| Molecular Weight | 255.74 g/mol [5] | A moderate molecular weight that allows for significant further elaboration without violating Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 68.2 Ų[1][4] | This value suggests a good potential for oral bioavailability and cell membrane permeability, including penetration of the blood-brain barrier, making it a suitable scaffold for CNS-targeting agents.[1][4] |
| Form | Solid | Ease of handling, weighing, and storage. |
| Key Structural Features | Secondary piperidine nitrogen, methyl ester, meta-substituted aromatic ring. | Provides two primary points for chemical diversification with distinct reactivity and spatial orientation. |
The causality behind its effectiveness lies in this trifecta of features:
-
The Secondary Amine: The piperidine nitrogen (pKa of the conjugate acid is typically ~11)[3] serves as a key nucleophilic handle. It readily undergoes a variety of transformations, including N-alkylation, N-arylation, acylation, and reductive amination, allowing for the facile introduction of diverse substituents.
-
The Methyl Ester: This group is a versatile precursor for a range of functionalities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol for further modification.
-
The 4-Substituted meta-Benzoate Pattern: This specific substitution pattern is crucial. The piperidine ring acts as a non-planar, conformationally flexible linker that orients the benzoate moiety in a well-defined vector. This is critical for positioning functional groups in the correct orientation to interact with specific binding pockets within a biological target.
Synthesis of the Building Block
The synthesis of this compound is typically achieved through one of two primary strategic pathways, starting from either a pyridine or a protected piperidine precursor.
Strategy 1: Catalytic Hydrogenation of a Pyridine Precursor
This is a robust and common method for the synthesis of piperidines. The aromatic pyridine ring is reduced to the saturated piperidine ring under catalytic hydrogenation conditions.
Caption: Workflow for the synthesis via catalytic hydrogenation.
Detailed Protocol:
-
Hydrogenation: To a solution of Methyl 3-(pyridin-4-yl)benzoate in a suitable solvent such as methanol or ethanol, a hydrogenation catalyst (e.g., 5-10 mol% Platinum(IV) oxide or Raney Nickel) is added in a high-pressure reactor.[6][7]
-
The vessel is purged with nitrogen and then filled with hydrogen gas to a pressure of 3-5 atmospheres.[6]
-
The reaction mixture is stirred vigorously at room temperature until hydrogen uptake ceases, indicating the completion of the reaction (typically 12-24 hours).
-
The reaction mixture is carefully filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude Methyl 3-(piperidin-4-yl)benzoate as an oil or solid.
-
Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrogen chloride (e.g., 2M in diethyl ether or 4M in 1,4-dioxane) is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.[2]
Causality Behind Experimental Choices:
-
Catalyst Choice: Platinum and Nickel catalysts are highly effective for the reduction of aromatic heterocycles. The choice between them can depend on cost, availability, and sensitivity of other functional groups.
-
Solvent: Low molecular weight alcohols are excellent solvents for both the starting material and the product and are stable under hydrogenation conditions.
-
Pressure: While some hydrogenations can be performed at atmospheric pressure, elevated pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.
-
Salt Formation: Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the free base, which is often an oil.
Strategy 2: Coupling and Deprotection
This strategy builds the molecule in a more modular fashion, often starting with a pre-functionalized and protected piperidine ring. A common approach involves a Suzuki coupling followed by deprotection of the piperidine nitrogen.
Caption: Workflow for synthesis via Suzuki coupling and deprotection.
Detailed Protocol:
-
Preparation of Boronic Ester: N-Boc-piperidin-4-one is converted to its enol triflate, which is then subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield the N-Boc-piperidine-4-boronic acid pinacol ester.
-
Suzuki Coupling: The N-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq) and Methyl 3-bromobenzoate (1.1 eq) are dissolved in a solvent system such as 1,4-dioxane and water.
-
A palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) are added. The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product, N-Boc-4-(3-(methoxycarbonyl)phenyl)piperidine, is purified by column chromatography.
-
Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., methanol, ethyl acetate, or dichloromethane).[8][9]
-
An excess of a strong acid, typically a solution of HCl in dioxane or diethyl ether, is added.[8]
-
The mixture is stirred at room temperature for 1-4 hours. The progress of the deprotection is monitored by TLC.
-
The solvent is often removed under reduced pressure, or the product is precipitated by the addition of a non-polar solvent like diethyl ether.
-
The solid this compound is collected by filtration, washed with a non-polar solvent, and dried.[2]
Causality Behind Experimental Choices:
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen that is stable to the conditions of the Suzuki coupling but can be easily removed under acidic conditions without affecting the methyl ester.[8]
-
Suzuki Coupling: This is a highly reliable and versatile C-C bond-forming reaction with a broad functional group tolerance, making it ideal for coupling the two key fragments.
-
Acidic Deprotection: Treatment with a strong acid like HCl protonates the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, and the formation of the desired hydrochloride salt in a single step.
Applications in Drug Discovery: A Case Study of Niraparib
The strategic value of this compound is powerfully illustrated by its role as a key intermediate in the synthesis of Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[10][11]
The synthesis of Niraparib involves the construction of a complex indazole carboxamide moiety, which is then coupled to the piperidine scaffold. The 3-(piperidin-4-yl)benzoate portion of the building block is ultimately transformed into the 2-[4-((3S)-3-piperidinyl)phenyl] part of the final drug.
Caption: Simplified workflow showing the transformation of the building block in Niraparib synthesis.
In a typical synthetic route, the methyl ester of our building block is first hydrolyzed to the corresponding carboxylic acid. This carboxylic acid then undergoes further transformations, often involving Curtius rearrangement or similar reactions, to install an amine on the phenyl ring. This amine then serves as the nucleophile for building the indazole portion of Niraparib. The piperidine nitrogen is typically protected during these steps and deprotected in the final stages of the synthesis.[3]
The choice of the meta-substituted pattern in the building block is critical for the final geometry of Niraparib, ensuring the correct spatial relationship between the piperidine ring and the indazole carboxamide pharmacophore for optimal binding to the PARP enzyme.
Core Reactions and Synthetic Utility
Beyond its use in specific multi-step syntheses, this compound is a versatile starting point for creating libraries of compounds for screening. The two main handles for derivatization are the piperidine nitrogen and the methyl ester.
Reactions at the Piperidine Nitrogen
-
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, ACN) provides N-alkylated derivatives.
-
N-Arylation (Buchwald-Hartwig Amination): Coupling with aryl halides or triflates using a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, BINAP) and a base (e.g., NaOtBu, Cs₂CO₃) affords N-aryl derivatives.[12] This reaction is a cornerstone of modern medicinal chemistry for creating C-N bonds.[12]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides N-alkyl derivatives in a highly efficient manner.
-
Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates in the presence of a base yields amides, sulfonamides, and ureas, respectively.
Reactions at the Methyl Ester
-
Saponification (Hydrolysis): Treatment with a base such as lithium hydroxide or sodium hydroxide in an aqueous alcohol solution readily converts the methyl ester to the corresponding carboxylic acid. This is often the first step to enable amide bond formation.
-
Amide Coupling: The carboxylic acid obtained from hydrolysis can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides.
-
Reduction: The methyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that embodies key principles of modern drug design. Its pre-validated "privileged" piperidine core, combined with two orthogonal and highly versatile synthetic handles, provides an efficient starting point for the synthesis of complex molecules. The defined stereochemistry and spatial orientation of its functional groups allow for the rational design of ligands that can effectively interact with biological targets. As demonstrated by its crucial role in the synthesis of the PARP inhibitor Niraparib, this building block provides a reliable and efficient pathway to high-value pharmaceutical agents. For researchers in drug discovery, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the development of the next generation of therapeutics.
References
- 1. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 4. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 7. CN106964343A - A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. medkoo.com [medkoo.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Exploring the Therapeutic Potential of Methyl 3-(piperidin-4-yl)benzoate Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics across numerous disease areas. Its prevalence underscores its utility as a versatile scaffold, capable of engaging a wide range of biological targets with high affinity and specificity. This guide focuses on a specific, yet promising, chemical entity: Methyl 3-(piperidin-4-yl)benzoate and its derivatives. While direct biological data on this parent compound is nascent, its structural features suggest a high probability of interaction with several key therapeutic targets implicated in central nervous system (CNS) disorders and oncology. This document serves as a comprehensive technical roadmap for researchers aiming to unlock the therapeutic potential of this chemical series. We will delve into a hypothesis-driven approach to target identification, outline detailed experimental workflows for target validation and lead optimization, and provide insights into preclinical development strategies.
Introduction: The Piperidine Scaffold and the Promise of Methyl 3-(piperidin-4-yl)benzoate Derivatives
The piperidine ring is a saturated heterocycle that is a privileged scaffold in drug discovery, present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with protein binding pockets.
Methyl 3-(piperidin-4-yl)benzoate presents a unique combination of a flexible piperidine ring and a rigid aromatic system, offering multiple points for chemical modification to explore structure-activity relationships (SAR). Based on a comprehensive analysis of existing piperidine-based drugs and clinical candidates, we hypothesize that derivatives of Methyl 3-(piperidin-4-yl)benzoate are likely to show activity in two primary therapeutic areas: Central Nervous System (CNS) disorders and Oncology.
This guide will provide a structured, yet flexible, framework for a drug discovery campaign centered on this chemical series, from initial target validation to preclinical candidate selection.
Hypothesis-Driven Target Identification
Given the structural alerts within the Methyl 3-(piperidin-4-yl)benzoate core, we can rationally prioritize several high-value target classes for initial screening.
Central Nervous System (CNS) Targets
The 4-substituted piperidine motif is a classic feature of many CNS-active compounds.
-
Dopamine and Serotonin Receptors: Many antipsychotic drugs are multi-target ligands that modulate dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[2][3] The piperidine core can act as a key pharmacophore to engage these G-protein coupled receptors (GPCRs).
-
Acetylcholinesterase (AChE): The piperidine ring is a central component of the blockbuster Alzheimer's disease drug, Donepezil, which functions by inhibiting AChE.[1]
Oncology Targets
Recent discoveries have highlighted the utility of piperidine-containing molecules in oncology.
-
Receptor Tyrosine Kinases (RTKs): The piperidine scaffold can be elaborated to target the ATP-binding site of kinases such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[4][5]
-
Epigenetic Modulators: Coactivator-Associated Arginine Methyltransferase 1 (CARM1) is an emerging target in hormone-dependent cancers, and piperidin-4-one derivatives have been identified as potent inhibitors.[6][7]
-
Protein-Protein Interaction (PPI) Disruptors: The c-Myc/Max interaction is a critical driver of many cancers, and piperidine-containing small molecules have been developed to disrupt this interaction.[8]
The following diagram illustrates the proposed initial target exploration strategy:
References
- 1. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. attogene.com [attogene.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Benzoylpiperidine Fragment: A Privileged Scaffold in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenyl(piperidin-4-yl)methanone, commonly referred to as the benzoylpiperidine fragment, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged structure"—a molecular framework with the inherent ability to bind to a multitude of diverse biological targets.[1][2] This guide provides a comprehensive exploration of the benzoylpiperidine core, from its fundamental synthetic strategies to its profound impact on the development of therapeutics for a wide spectrum of diseases, including cancer, neuropsychiatric disorders, and neurodegenerative conditions.[3]
The Benzoylpiperidine Core: A Synthesis of Stability and Versatility
The widespread appeal of the benzoylpiperidine fragment in drug design can be attributed to several key features. It is metabolically stable, a crucial attribute for any potential drug candidate, ensuring a longer duration of action and predictable pharmacokinetic profile. Furthermore, it is considered a potential bioisostere of the piperazine ring, offering a reliable and feasible alternative for chemical modification in structure-activity relationship (SAR) studies.[1] The synthesis of this scaffold is often straightforward, utilizing readily available and cost-effective reagents, which further enhances its attractiveness in drug discovery programs.[2]
Synthetic Strategies: Building the Benzoylpiperidine Framework
The construction of benzoylpiperidine-containing molecules can be broadly approached through two main strategies: the introduction of a pre-formed benzoylpiperidine unit or the sequential construction of the benzoyl moiety onto a piperidine ring.
General Synthetic Workflows
A common method involves the N-alkylation or N-acylation of a commercially available 4-benzoylpiperidine precursor. This approach allows for the facile introduction of diversity at the piperidine nitrogen, enabling the exploration of a wide range of chemical space.
Alternatively, the synthesis can commence from isonipecotic acid or its derivatives, where the benzoyl group is introduced via reactions such as Friedel-Crafts acylation. This route offers flexibility in modifying both the piperidine and the benzoyl portions of the molecule.[1]
Experimental Protocol: Synthesis of 1-Benzoylpiperidine
This protocol outlines a standard procedure for the N-acylation of piperidine to yield 1-benzoylpiperidine.
Materials:
-
Piperidine
-
Benzoyl chloride
-
Aqueous sodium hydroxide (NaOH) solution (10%)
-
Dichloromethane (CH₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve piperidine (1.0 equivalent) in dichloromethane in a flask.
-
Cool the solution in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide.
-
Add benzoyl chloride (1.05 equivalents) dropwise to the vigorously stirring biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[3]
Therapeutic Applications of the Benzoylpiperidine Scaffold
The benzoylpiperidine fragment is a key pharmacophore in a diverse array of therapeutic agents, targeting a wide range of biological pathways implicated in various diseases.
Anticancer Agents
Benzoylpiperidine derivatives have emerged as promising anticancer agents, primarily through the inhibition of key enzymes involved in tumor progression.
Tankyrase Inhibitors: Tankyrases (TNKS) are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in many cancers. Benzoylpiperidine-based inhibitors have been developed to target tankyrases, thereby disrupting this pathway and inhibiting cancer cell growth.[4]
Monoacylglycerol Lipase (MAGL) Inhibitors: Monoacylglycerol lipase (MAGL) is another important target in oncology. MAGL inhibitors containing the benzoylpiperidine scaffold have demonstrated significant antiproliferative activity in various cancer cell lines.[1]
Caption: Wnt/β-catenin signaling and inhibition by benzoylpiperidine-based tankyrase inhibitors.
Antipsychotic Agents
The benzoylpiperidine moiety is a hallmark of many atypical antipsychotic drugs. These compounds typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a dual action that is believed to contribute to their efficacy in treating psychosis with a reduced risk of extrapyramidal side effects.[1]
Caption: Antipsychotic mechanism via D2 and 5-HT2A receptor antagonism.
Neuroprotective Agents
The benzoylpiperidine scaffold is also found in compounds with neuroprotective properties. A key target in this area is the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum. Ligands that activate the sigma-1 receptor have been shown to modulate calcium signaling, reduce oxidative stress, and promote neuronal survival.[4]
Caption: Neuroprotective signaling of benzoylpiperidine sigma-1 receptor agonists.
Structure-Activity Relationships (SAR)
The versatility of the benzoylpiperidine scaffold allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Key modifications often involve:
-
Substitutions on the Benzoyl Ring: Altering the electronic and steric properties of the benzoyl ring can significantly impact target binding affinity and selectivity.
-
Modifications of the Piperidine Ring: Introducing substituents on the piperidine ring can influence the molecule's conformation and interactions with the target protein.
-
Derivatization of the Piperidine Nitrogen: The piperidine nitrogen provides a convenient handle for introducing a wide variety of substituents, which can modulate the compound's physicochemical properties and target engagement.[5]
Pharmacokinetics and Toxicological Profile
A comprehensive understanding of the pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological properties of benzoylpiperidine derivatives is essential for their development as safe and effective drugs.
Comparative Pharmacokinetic Data
The following table presents a summary of key pharmacokinetic parameters for representative benzoylpiperidine-containing drugs from different therapeutic classes.
| Drug | Therapeutic Class | T½ (h) | CL (L/h/kg) | Vd (L/kg) | F (%) | Reference |
| Lenperone | Antipsychotic | 18-32 | 0.4-0.8 | 10-20 | ~40 | [6] |
| G007-LK | Anticancer (Tankyrase Inhibitor) | 4.5 | 1.2 | 3.4 | 80 (mice) | [7] |
| JW651 | Anticancer (MAGL Inhibitor) | - | - | - | 73 (rat) | [8] |
T½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability. Data are approximate and may vary depending on the study conditions.
General Toxicological Considerations
While the benzoylpiperidine scaffold itself is generally considered to have a favorable safety profile, the overall toxicity of a drug molecule is dependent on the entire chemical structure and its interactions with biological systems. Potential toxicities can arise from off-target effects or the formation of reactive metabolites. Therefore, thorough toxicological evaluation is a critical component of the drug development process for any new benzoylpiperidine derivative.
Conclusion
The benzoylpiperidine fragment continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its privileged structural features, coupled with its synthetic tractability, have enabled the discovery and development of a wide range of clinically important drugs. A deep understanding of its synthesis, structure-activity relationships, and mechanisms of action across different therapeutic areas is crucial for the continued innovation of novel and improved medicines for the benefit of patients worldwide.
References
- 1. sartorius.com [sartorius.com]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.9. Cell Viability Assay and Neuroprotective Activity Evaluation [bio-protocol.org]
- 6. Lenperone - Wikipedia [en.wikipedia.org]
- 7. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel MAGL inhibitor with excellent brain penetration and oral bioavailability | BioWorld [bioworld.com]
safety and handling of Methyl 3-(piperidin-4-yl)benzoate hydrochloride
An In-depth Technical Guide to the Safe Handling of Methyl 3-(piperidin-4-yl)benzoate hydrochloride
Authored by a Senior Application Scientist
This document provides a detailed technical guide for the safe handling, storage, and emergency management of this compound (CAS No: 726185-54-2). As a specialized chemical intermediate in research and drug development, a thorough understanding of its potential hazards—derived from its structural motifs—is critical for ensuring laboratory safety. This guide synthesizes data from structural analogs and related compounds to establish a robust safety protocol.
Compound Identification and Physicochemical Profile
This compound is a heterocyclic compound incorporating a piperidine ring linked to a methyl benzoate group. While comprehensive experimental data for this specific salt is not widely published, its chemical properties can be inferred from its structure and available data on related molecules.
| Property | Value / Information | Source |
| CAS Number | 726185-54-2 | [1] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |
| Molecular Weight | 255.74 g/mol | [1] |
| Appearance | Likely a crystalline solid | Inferred from related salts |
| Storage Temp. | Recommended 2-8°C | [2] (for isomer) |
| Sensitivity | Potentially moisture-sensitive | [2] (for isomer) |
Hazard Assessment and Inferred GHS Classification
A specific Safety Data Sheet (SDS) with full GHS classification for this compound is not consistently available. Therefore, a hazard assessment must be conducted by evaluating its primary structural components: the piperidine ring and the methyl benzoate moiety.
-
Piperidine Core: The piperidine heterocycle is the dominant driver of the hazard profile. Piperidine itself is classified as a highly flammable, corrosive, and toxic substance. It is known to cause severe skin burns and eye damage, and it is toxic if inhaled or in contact with skin.[3][4][5][6]
-
Methyl Benzoate Moiety: Methyl benzoate is less hazardous but is noted as being harmful if swallowed and can cause irritation.[7]
-
Hydrochloride Salt: The hydrochloride form suggests good water solubility but also introduces acidic properties that can contribute to irritation.
Based on these analogs and related structures, the following GHS classification should be conservatively assumed for handling protocols.[8][9][10]
| GHS Classification | Pictogram | Signal Word | Hazard Statements (Inferred) |
| Acute Toxicity | GHS06 | Danger | H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage. |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |
This conservative classification is a self-validating safety system; by preparing for the highest probable risk based on structural alerts, researchers are protected even in the absence of specific toxicological data.
Exposure Controls and Personal Protective Equipment (PPE)
Given the inferred toxicity and corrosivity, stringent exposure controls are mandatory. The primary objective is to prevent any direct contact with the substance and to control airborne concentrations.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
-
Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical in the immediate vicinity of the work area.[12]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves, such as nitrile, tested according to EN 374.[4] Always inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[4][12]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron is recommended.[6]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator is necessary.[12]
Caption: Required engineering controls and PPE for handling the compound.
Safe Handling and Storage Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling and storage of this compound.
Handling Solid Compound:
-
Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before retrieving the compound.
-
Aliquotting: Open the container inside the fume hood. Use non-sparking tools to handle the solid.[3][12] Avoid creating dust. If the compound is static, use an anti-static gun.
-
Weighing: Weigh the required amount in a tared container. Close the primary container immediately after aliquotting.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Cleanup: Clean all tools and the work surface thoroughly after use. Dispose of any contaminated materials as hazardous waste.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.[2][3]
-
Environment: Keep in a cool, dry, and well-ventilated area, designated for corrosive and toxic substances.[2][4] A recommended storage temperature is 2-8°C.[2]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[12]
-
Inert Atmosphere: For long-term stability and to prevent degradation from moisture, storage under an inert gas like argon is advisable.[2]
Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[8]
Spill Response:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Isolate & Ventilate: Isolate the spill area. Ensure ventilation is adequate (fume hood). Remove all ignition sources.[3][11]
-
Contain: For a small spill, cover with a non-flammable absorbent material like sand or diatomaceous earth.[3]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[12]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and EHS department.
Caption: Decision flowchart for managing a chemical spill.
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). Do not use a heavy water stream.[6]
-
Hazards: Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[12] Vapors may be flammable.[3]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Dispose of contents and containers in accordance with local, regional, and national regulations.
-
Do not dispose of into the environment or down the drain.
-
Waste should be collected in clearly labeled, sealed containers and handled by a licensed professional waste disposal service.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 7. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)benzoate Hydrochloride: A Key Scaffold for CNS Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3-(piperidin-4-yl)benzoate hydrochloride, a pivotal building block for researchers and professionals engaged in the field of medicinal chemistry and drug development. With its versatile piperidine and benzoate moieties, this compound serves as a valuable scaffold, particularly in the discovery of novel therapeutics targeting the central nervous system (CNS).
Core Compound Characteristics
This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structure, featuring a piperidine ring connected to a methyl benzoate group at the meta position, provides a unique three-dimensional framework that is amenable to a wide range of chemical modifications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 255.74 g/mol | [1][2][] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [1][2][] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
| CAS Number | 726185-54-2 | [2][][4] |
Structural Representation
The chemical structure of this compound is depicted below, illustrating the connectivity of the piperidine and methyl benzoate fragments, along with the hydrochloride salt form.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process that leverages well-established organic reactions. A common and efficient strategy involves a Suzuki cross-coupling reaction to form the crucial carbon-carbon bond between the aromatic and piperidine rings, followed by esterification.
Synthetic Pathway Overview
The general synthetic approach is outlined below. This pathway offers a modular approach, allowing for the synthesis of various analogs by changing the coupling partners.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Suzuki Cross-Coupling The Suzuki coupling reaction is a powerful method for forming C-C bonds.[5][6]
-
To a solution of 3-bromobenzoic acid and N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup to remove inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-(piperidin-4-yl)benzoic acid.
Step 2: Boc Deprotection The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions.
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield 3-(piperidin-4-yl)benzoic acid as its corresponding salt.
Step 3: Esterification The carboxylic acid is converted to its methyl ester via Fischer esterification.[7][8][9]
-
Suspend the 3-(piperidin-4-yl)benzoic acid salt in methanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until ester formation is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to obtain the crude methyl 3-(piperidin-4-yl)benzoate.
Step 4: Salt Formation The final hydrochloride salt is prepared to improve stability and handling.
-
Dissolve the crude methyl 3-(piperidin-4-yl)benzoate in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrogen chloride in the same solvent or bubble anhydrous HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Purification Strategies
Purification of the final product and intermediates is crucial to ensure high purity. Common techniques include:
-
Recrystallization: Effective for solid compounds to remove impurities.
-
Column Chromatography: Utilized to separate the desired product from byproducts and unreacted starting materials based on polarity.
-
Extraction: An aqueous workup is essential after many reaction steps to remove inorganic salts and water-soluble impurities.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. Expected signals would include aromatic protons, the methoxy protons of the ester, and the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Shows the carbon skeleton of the molecule. Characteristic peaks would be observed for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is a powerful technique to assess the purity of the final compound. A single major peak under various detection wavelengths would indicate a high degree of purity.
Applications in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the CNS.[10] this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Chemical Scaffold
The structure of this compound offers multiple points for chemical diversification, making it an ideal scaffold for structure-activity relationship (SAR) studies.[11][12][13]
-
Piperidine Nitrogen: Can be functionalized with various substituents to modulate properties such as basicity, lipophilicity, and target engagement.
-
Benzoate Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.
-
Aromatic Ring: Can be further substituted to explore electronic and steric effects on biological activity.
Caption: Structure-Activity Relationship (SAR) diversification points.
Central Nervous System (CNS) Drug Development
Derivatives of 4-arylpiperidines are known to interact with a variety of CNS targets, including dopamine, serotonin, and opioid receptors, as well as various transporters.[14][15] The structural features of this compound make it a suitable precursor for the synthesis of ligands for these targets, with potential applications in treating conditions such as:
-
Schizophrenia
-
Depression
-
Anxiety
-
Pain
-
Neurodegenerative diseases
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
The compound is a hydrochloride salt of an amine and should be handled with care.[16][17][18]
-
It may cause skin and eye irritation upon contact.
-
Inhalation of dust may cause respiratory tract irritation.
-
Ingestion may be harmful.
Recommended Handling Procedures
A standard workflow for the safe handling of amine hydrochloride salts is outlined below.
References
- 1. Piperidin-4-ylmethyl benzoate hydrochloride | C13H18ClNO2 | CID 53410153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. 726185-54-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. iajpr.com [iajpr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. peptide.com [peptide.com]
- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 18. diplomatacomercial.com [diplomatacomercial.com]
A Senior Application Scientist's Guide to Sourcing and Application of Methyl 3-(piperidin-4-yl)benzoate hydrochloride
Executive Summary
Methyl 3-(piperidin-4-yl)benzoate hydrochloride is a pivotal chemical intermediate, valued by researchers in medicinal chemistry and drug development for its versatile scaffold. The structure combines a piperidine ring, a recognized "privileged structure" in pharmacology, with a functionalized benzene ring, offering multiple points for chemical modification.[1][2] This guide provides an in-depth technical overview for professionals navigating the procurement and application of this compound. It covers a comparative analysis of commercial suppliers, essential quality control protocols for batch validation, and detailed synthetic methodologies for its strategic use as a building block in the synthesis of novel chemical entities. The insights herein are designed to empower researchers to make informed sourcing decisions and leverage the full synthetic potential of this valuable reagent.
Core Compound Analysis: Chemical Identity and Properties
Understanding the fundamental properties of this compound is the first step in its successful application. The molecule's structure is a convergence of features that make it a highly desirable starting point for creating compound libraries aimed at diverse biological targets.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl 3-(piperidin-4-yl)benzoate;hydrochloride | PubChem |
| Synonym(s) | methyl 3-(4-piperidinyl)benzoate hydrochloride | [3] |
| CAS Number | 726185-54-2 | [3] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [3][4] |
| Molecular Weight | 255.74 g/mol | [3][4][5] |
| Physical Form | Solid | [3] |
| Typical Purity | ≥97% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
| MDL Number | MFCD02179142 | [3] |
The piperidine moiety is a cornerstone in the design of central nervous system (CNS) agents and other therapeutics due to its ability to engage in critical hydrogen bonding and electrostatic interactions with biological targets.[6][7] Its hydrochloride salt form enhances stability and solubility in aqueous media, simplifying its handling in various reaction conditions.
Commercial Sourcing and Supplier Qualification
Procuring high-quality starting materials is critical to the reproducibility and success of any research program. The market for specialized chemical intermediates can be complex, with variations in purity, documentation, and isomeric accuracy.
Comparative Supplier Overview
While numerous vendors list chemical intermediates, it is crucial to identify those who specialize in building blocks for drug discovery and can provide comprehensive analytical data.
Table 2: Representative Commercial Suppliers
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich (Merck) | This compound | 726185-54-2 | 97% | Sourced from Ambeed, Inc. Offers key documentation like Certificate of Analysis (COA).[3] |
| Ambeed, Inc. | This compound | 726185-54-2 | 97% | A primary manufacturer or large-scale distributor of this specific intermediate.[3] |
| ChemScene | Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride | 1233954-88-5 | ≥98% | Note: This is a structural analog, not the target compound. It features an amide linker.[8] |
| Shanghai Macklin | Methyl 4-(piperidin-3-yl)benzoate hydrochloride | 1187173-13-2 | N/A | Note: This is a positional isomer (piperidine at C3, substitution at C4 of benzoate).[5] |
Expert Insight: The Criticality of Isomer Verification The single most important step in procurement is verifying the CAS number. As shown in Table 2, the chemical nomenclature for related isomers can be deceptively similar. A researcher intending to functionalize the piperidine nitrogen while keeping the meta-substituted ester intact would find their synthetic route invalidated by accidentally purchasing a para-substituted isomer or a compound with a different piperidine attachment point. Always cross-reference the CAS number (726185-54-2) with the supplier's catalog and COA.
Supplier Qualification Workflow
A rigorous, self-validating system for qualifying a new supplier is essential for maintaining scientific integrity.
Caption: Workflow for qualifying a new chemical supplier.
In-House Quality Control and Validation Protocol
Even when sourced from a reputable supplier, independent verification of each new batch of starting material is a non-negotiable step in a regulated or quality-focused research environment. This ensures that any downstream results are attributable to the experimental design, not to impurities or incorrect starting materials.
Detailed QC Workflow
The following protocol outlines a standard procedure for the analytical validation of incoming this compound.
Caption: Step-by-step in-house quality control workflow.
Experimental Protocol: Identity and Purity Verification
Objective: To confirm the chemical structure and assess the purity of a supplied batch of this compound.
Materials:
-
Sample of this compound
-
DMSO-d₆ (for NMR)
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
NMR Spectrometer (≥400 MHz)
-
HPLC-MS system with UV detector and Electrospray Ionization (ESI) source
Procedure:
-
¹H NMR Spectroscopy: a. Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in an NMR tube. b. Acquire a ¹H NMR spectrum. c. Data Interpretation: The spectrum should be consistent with the structure. Expect to see:
- Aromatic protons (multiplets) in the ~7.5-8.0 ppm region.
- A singlet for the methyl ester (-OCH₃) protons around 3.9 ppm.
- Signals corresponding to the piperidine ring protons, likely in the 1.5-3.5 ppm range. The protons adjacent to the nitrogen may appear as broad signals.
- The NH proton of the piperidine hydrochloride may be a broad singlet at a higher chemical shift.
- Check for the absence of significant impurity peaks and confirm the residual solvent peak for DMSO-d₆ (~2.50 ppm) is appropriate.
-
HPLC-MS Analysis: a. Prepare a stock solution of the compound at 1 mg/mL in a 50:50 Methanol:Water mixture. b. Set up an HPLC method with a C18 column. A typical gradient might be from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes. c. Inject 5-10 µL of the sample solution. d. Data Interpretation:
- Purity: Monitor the chromatogram at a relevant UV wavelength (e.g., 254 nm). The purity is calculated as the area of the main peak divided by the total area of all peaks. It should meet or exceed the supplier's specification (e.g., ≥97%).
- Identity: The mass spectrometer (in positive ESI mode) should detect the molecular ion of the free base. The expected [M+H]⁺ is m/z 220.13 , corresponding to the chemical formula C₁₃H₁₇NO₂.
Applications in Synthetic Chemistry
The true value of this compound lies in its utility as a scaffold. Its two primary functional handles—the secondary amine of the piperidine and the methyl ester—allow for systematic chemical diversification.
Caption: Synthetic diversification pathways for the core scaffold.
Protocol: N-Acylation of the Piperidine Ring
Objective: To attach a functional group to the piperidine nitrogen via amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (or other acyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add the base (TEA or DIPEA) and stir the mixture for 10-15 minutes at room temperature. The suspension should become a clear solution as the free base is formed.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the acyl chloride (e.g., acetyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product, which can be purified by column chromatography.
Protocol: Saponification and Subsequent Amide Coupling
Objective: To convert the methyl ester to a carboxylic acid and couple it with a new amine.
Step A: Saponification
-
Dissolve this compound (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).
-
Add Lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the reaction at room temperature.
-
Monitor by LC-MS until the ester is fully hydrolyzed.
-
Once complete, carefully acidify the mixture to pH ~4-5 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Dry the combined organic layers and concentrate to yield the carboxylic acid intermediate, which is often used directly in the next step.
Step B: Amide Coupling
-
Dissolve the carboxylic acid intermediate from Step A (1.0 eq) in DMF or DCM.
-
Add the desired amine (e.g., benzylamine) (1.1 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base like DIPEA (3.0 eq).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up typically involves dilution with water, extraction with an organic solvent, and purification by chromatography or crystallization to yield the final amide product.
Conclusion
This compound is more than a catalog chemical; it is a strategic starting material for innovation in drug discovery. Its successful use, however, is predicated on a foundation of diligent sourcing, rigorous quality control, and sound synthetic planning. By implementing the workflows and protocols detailed in this guide, researchers and drug development professionals can mitigate risks associated with starting material quality and confidently build upon this versatile scaffold to explore new frontiers in medicinal chemistry.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 726185-54-2 [sigmaaldrich.com]
- 4. Piperidin-4-ylmethyl benzoate hydrochloride | C13H18ClNO2 | CID 53410153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Buy Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate (EVT-11940113) [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of Piperidin-4-yl-carbamates
Introduction: The Strategic Importance of the Piperidin-4-yl-carbamate Scaffold
The piperidin-4-yl-carbamate moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of a multitude of pharmaceutical agents. Its prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability, while the carbamate functionality provides a versatile handle for further chemical modification.[1][2] Derivatives of this core structure are integral to drugs targeting a wide range of diseases, including acting as CCR5 antagonists for HIV treatment and as components in various enzyme inhibitors.[1][3][4]
The economic and efficient production of piperidin-4-yl-carbamates, particularly tert-butyl (piperidin-4-yl)carbamate (4-N-Boc-aminopiperidine), is therefore a critical undertaking for drug development professionals.[1] This technical guide provides an in-depth analysis of scalable synthetic routes to this key intermediate, focusing on process optimization, practical experimental protocols, and the underlying chemical principles that govern these transformations. We will explore the most industrially viable methods, offering field-proven insights to navigate the challenges of large-scale synthesis.
Comparative Analysis of Scalable Synthetic Strategies
The selection of a synthetic route for industrial-scale production hinges on a multidimensional analysis that includes cost of raw materials, process safety, atom economy, and robustness of the methodology. For piperidin-4-yl-carbamates, two primary strategies have emerged as the most scalable and efficient: reductive amination of a protected 4-piperidone and multi-step synthesis from pyridine or its derivatives.
Strategy 1: Reductive Amination of N-Protected 4-Piperidones
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its operational simplicity and the wide availability of starting materials.[5] This approach typically involves the in situ formation of an imine from an N-protected 4-piperidone and an ammonia source, followed by reduction to the desired 4-amino-piperidine derivative. The choice of protecting group for the piperidine nitrogen is a critical parameter influencing reaction efficiency and downstream processing.[6]
The Causality Behind Experimental Choices:
-
N-Protecting Group: The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[6] The N-benzyl group is another common choice, as it can be readily removed via catalytic hydrogenation, a clean and efficient industrial process.[7][8]
-
Reducing Agent: For large-scale operations, catalytic hydrogenation (H₂/catalyst) is often preferred over stoichiometric metal hydride reagents due to its higher atom economy, lower cost, and reduced waste generation.[5] Common catalysts include Raney Nickel (Raney-Ni) and Palladium on carbon (Pd/C).[7][8][9] However, hydride reagents like sodium borohydride and its derivatives (e.g., sodium triacetoxyborohydride) are also widely used, particularly when specific chemoselectivity is required.[6][10]
-
Ammonia Source: Anhydrous ammonia or ammonium salts like ammonium acetate are commonly used as the nitrogen source for the formation of the 4-amino group.[7][8][11]
Below is a visual representation of the general workflow for the reductive amination of an N-protected 4-piperidone.
Caption: Reductive Amination Workflow.
Strategy 2: Synthesis from Pyridine Derivatives
An alternative scalable approach involves the hydrogenation of a substituted pyridine precursor to form the piperidine ring. This method is particularly attractive as pyridines are readily available and often inexpensive feedstocks. The key transformation is the reduction of the aromatic pyridine ring, which typically requires high-pressure hydrogenation and a suitable catalyst.
The Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical for the efficient and selective hydrogenation of the pyridine ring. Platinum-based catalysts, such as platinum oxide (PtO₂), and rhodium-on-carbon have demonstrated high efficacy.[12] The reaction is often conducted under acidic conditions to enhance the reactivity of the pyridine ring towards reduction.[12]
-
Process Safety: High-pressure hydrogenation requires specialized equipment and stringent safety protocols to manage the risks associated with flammable hydrogen gas. Careful control of temperature and pressure is essential to prevent runaway reactions.
-
Functional Group Tolerance: A significant challenge in this approach is the potential for the reduction of other functional groups present on the pyridine ring. Careful selection of the catalyst and reaction conditions is necessary to achieve the desired chemoselectivity.[12]
The following diagram illustrates the synthesis of a piperidine derivative from a pyridine precursor.
Caption: Synthesis from Pyridine Workflow.
Quantitative Data and Process Parameters
The following table summarizes typical yields and key process parameters for the scalable synthesis of 4-N-Boc-aminopiperidine via different routes.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Challenges |
| Reductive Amination | N-Benzyl-4-piperidone | NH₃, Raney-Ni, H₂, (Boc)₂O | 85-95 | High yield, readily available starting materials.[7][8] | Use of high-pressure hydrogen, handling of pyrophoric Raney-Ni.[7][8] |
| Reductive Amination | N-Boc-4-piperidone | Ammonium acetate, NaBH₃CN | 80-90 | Milder reaction conditions compared to high-pressure hydrogenation.[11] | Use of toxic cyanide-containing reagent, potential for side reactions.[10][11] |
| From Pyridine | 4-Aminopyridine | H₂, PtO₂, (Boc)₂O | 70-85 | Inexpensive starting material.[12] | High-pressure hydrogenation required, potential for catalyst poisoning.[12] |
| Curtius Rearrangement | Ethyl Isonipecotate | Hydrazine, NaNO₂, (Boc)₂O | 65-75 | Allows for the synthesis of 4-substituted analogs.[3] | Multi-step process, use of potentially explosive azide intermediates.[3] |
Detailed Experimental Protocols
The following protocols are provided as a guide for the laboratory-scale synthesis and can be adapted for pilot-plant and industrial-scale production with appropriate process safety and engineering controls.
Protocol 1: Scalable Synthesis of tert-Butyl (Piperidin-4-yl)carbamate via Reductive Amination of N-Benzyl-4-piperidone
This two-step process involves an initial reductive amination followed by debenzylation and Boc protection.
Step 1: Reductive Amination of N-Benzyl-4-piperidone
-
Materials: N-Benzyl-4-piperidone, Methanol, Anhydrous Ammonia, Raney-Nickel (50% slurry in water), Hydrogen gas.
-
Procedure:
-
To a high-pressure autoclave, add N-benzyl-4-piperidone (1.0 eq) and methanol.
-
Cool the mixture to below 10°C and purge the vessel with nitrogen gas.
-
Carefully add the Raney-Ni catalyst (typically 5-10 wt% of the starting material).
-
Pressurize the reactor with anhydrous ammonia to the desired pressure.
-
Pressurize with hydrogen gas (e.g., 0.8-1.0 MPa) and heat the mixture to the target temperature (e.g., 70°C).[13]
-
Maintain the reaction under constant hydrogen pressure until the reaction is complete (monitor by GC or HPLC).
-
Cool the reactor, vent the excess pressure, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylpiperidin-4-amine.
-
Step 2: Debenzylation and Boc Protection
-
Materials: Crude 1-benzylpiperidin-4-amine, Methanol, 10% Palladium on carbon (Pd/C), Di-tert-butyl dicarbonate ((Boc)₂O).
-
Procedure:
-
Dissolve the crude 1-benzylpiperidin-4-amine (1.0 eq) in methanol in a suitable reaction vessel.[9]
-
Add 10% Pd/C catalyst (typically 5-10 wt%).[9]
-
Stir the mixture under a hydrogen atmosphere (balloon or low pressure) for 12-24 hours until debenzylation is complete (monitor by TLC or LC-MS).[9]
-
Filter the catalyst through a pad of celite and wash with methanol.[9]
-
To the filtrate, add di-tert-butyl dicarbonate (1.0-1.1 eq) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., n-heptane) to yield tert-butyl (piperidin-4-yl)carbamate as a white solid.[13]
-
Protocol 2: Direct Reductive Amination of N-Boc-4-piperidone
This one-pot procedure provides a more direct route to the target compound.
-
Materials: N-Boc-4-piperidone, Ammonium acetate, Methanol, Sodium cyanoborohydride (NaBH₃CN).
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) and ammonium acetate (10 eq) in methanol, cool the mixture to 0°C in an ice bath.[11]
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or crystallization to obtain pure tert-butyl (piperidin-4-yl)carbamate.
-
Quality Control and Analytical Methods
Robust analytical methods are essential for ensuring the quality and purity of the final product and intermediates.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of piperidin-4-yl-carbamates and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[14][15]
-
Gas Chromatography (GC): GC can be used to monitor the consumption of starting materials and the formation of intermediates, particularly for volatile compounds.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the final product and intermediates.[7][9]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.[9]
Conclusion and Future Outlook
The scalable synthesis of piperidin-4-yl-carbamates is a well-established field with several robust and industrially viable routes. Reductive amination of N-protected 4-piperidones, particularly using catalytic hydrogenation, stands out as a highly efficient and cost-effective method for large-scale production. As the demand for novel pharmaceuticals containing the piperidine scaffold continues to grow, further innovations in catalysis, including the development of more active and selective catalysts for pyridine hydrogenation and reductive amination, will be crucial. Additionally, the adoption of green chemistry principles, such as the use of biocatalysis and flow chemistry, will play an increasingly important role in developing more sustainable and economical synthetic processes for this vital class of pharmaceutical intermediates.[16][17]
References
- 1. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 2. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. htworld.co.uk [htworld.co.uk]
Application Notes and Protocols for the Analytical Characterization of Methyl 3-(piperidin-4-yl)benzoate hydrochloride
Introduction
Methyl 3-(piperidin-4-yl)benzoate hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development, potentially as an intermediate or an active pharmaceutical ingredient (API). Its structure, comprising a piperidine ring and a methyl benzoate moiety, necessitates a comprehensive analytical characterization to ensure its identity, purity, and quality. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols outlined herein are grounded in established analytical principles and are designed to meet the rigorous standards of the pharmaceutical industry, aligning with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]
Physicochemical Properties (Predicted)
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference Analogue |
| Molecular Formula | C₁₃H₁₈ClNO₂ | Based on chemical structure[10] |
| Molecular Weight | 255.74 g/mol | Based on chemical structure[10] |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic bases |
| Melting Point | 150 - 180 °C (predicted range) | Based on similar piperidine derivatives[11] |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; poorly soluble in non-polar organic solvents like hexane. | The hydrochloride salt form enhances aqueous solubility. The organic structure provides some solubility in polar organic solvents. |
Part 1: Chromatographic Methods for Purity and Assay
Chromatographic techniques are central to determining the purity and assay of pharmaceutical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, with HPLC being the primary method for purity and assay determination.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the recommended method for the quantitative analysis of this compound. The method's versatility allows for the separation of the main compound from potential impurities, including starting materials, by-products, and degradation products.
Method Development Rationale:
The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
-
Stationary Phase: A C18 column is a suitable starting point due to the compound's moderate polarity.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is appropriate for RP-HPLC. The buffer is necessary to ensure the ionization state of the piperidine moiety is consistent, leading to sharp and symmetrical peaks. A slightly acidic pH (e.g., pH 2-4 using phosphate or formate buffer) will ensure the piperidine nitrogen is protonated.
-
Detection: The presence of the benzoate chromophore allows for sensitive detection using a UV detector, likely in the range of 230-280 nm.
Workflow for HPLC Method Development and Validation:
Figure 2: Workflow for HPLC method development and validation.
Protocol 1: RP-HPLC for Purity and Assay
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose column for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides an acidic pH to ensure consistent protonation of the piperidine. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | To elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum. |
| Injection Volume | 10 µL | |
| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL. |
Method Validation:
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][4][5]
Table 2: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities and excipients. Peak purity analysis should be performed. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | 80-120% recovery for assay and impurities. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate changes in parameters such as mobile phase composition, pH, and column temperature. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used as a complementary technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of the hydrochloride salt, derivatization is likely necessary to convert the analyte into a more volatile form.
Protocol 2: GC-MS for Impurity Profiling (with Derivatization)
Derivatization:
-
Accurately weigh 1-5 mg of the sample into a vial.
-
Add 100 µL of a suitable derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
GC-MS Conditions (Starting Point):
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-500 amu |
Part 2: Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the unambiguous identification of the compound's structure.
Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.
-
Methyl Ester Protons: A singlet around 3.8-4.0 ppm.
-
Piperidine Protons: A series of multiplets in the range of 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at the lower field end of this range.
-
NH Proton (Piperidine): A broad signal that may exchange with D₂O. In DMSO-d₆, it would appear as a broad singlet.
Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):
-
Carbonyl Carbon: A signal around 165-175 ppm.
-
Aromatic Carbons: Signals in the range of 120-140 ppm.
-
Methyl Ester Carbon: A signal around 50-55 ppm.
-
Piperidine Carbons: Signals in the range of 25-50 ppm.
Protocol 3: NMR Spectroscopy
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data and assign the peaks based on chemical shifts, integration, and coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum (Electrospray Ionization - ESI+):
-
[M+H]⁺ Ion: The protonated molecule of the free base (C₁₃H₁₇NO₂) should be observed at m/z 220.13.
-
Fragmentation: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or cleavage of the ester bond.
Protocol 4: Mass Spectrometry
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in methanol or a mixture of water and methanol.
-
Infuse the solution directly into the mass spectrometer or analyze via LC-MS.
-
Acquire the spectrum in positive ion mode.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2700 (broad) | N-H stretch (secondary amine salt) |
| ~3000 | C-H stretch (aromatic and aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Protocol 5: FTIR Spectroscopy
-
Prepare the sample as a KBr pellet or analyze using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Workflow for Spectroscopic Analysis:
Figure 3: Workflow for spectroscopic identification.
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for unequivocally determining the identity, purity, and quality of this compound. All methods should be developed and validated in accordance with regulatory guidelines to ensure the reliability and accuracy of the data generated. While specific experimental data for this molecule is not widely published, the protocols provided, based on sound scientific principles and data from analogous compounds, offer a robust starting point for any laboratory involved in the analysis of this and similar pharmaceutical compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 1421603-52-2 | Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride - Moldb [moldb.com]
- 3. 726185-54-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 4. Piperidin-4-ylmethyl benzoate hydrochloride | C13H18ClNO2 | CID 53410153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem-space.com [chem-space.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. 176526-08-2|Methyl 2-(piperidin-4-yl)benzoate hydrochloride|BLD Pharm [bldpharm.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. METHYL 3-((PIPERIDIN-4-YL)METHYL)BENZOATE [chemicalbook.com]
Application Notes and Protocols for the HPLC Analysis of Piperidine Derivatives
Abstract
The piperidine ring is a ubiquitous structural motif in a multitude of pharmaceutical compounds and synthetic intermediates. Its presence is critical to the biological activity of numerous drugs, influencing their potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust, accurate, and reliable analytical methods for the identification, quantification, and purity assessment of piperidine derivatives is paramount in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for these applications. This document provides a comprehensive guide to the HPLC analysis of piperidine derivatives, detailing various chromatographic modes, method development strategies, and rigorous validation protocols in alignment with global regulatory standards.
Introduction: The Significance of Piperidine Derivatives and the Role of HPLC
Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a fundamental building block in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and anticancer effects. The precise chemical structure, including stereochemistry, and the impurity profile of these active pharmaceutical ingredients (APIs) can significantly impact their efficacy and safety.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of these compounds.[1] Its high resolving power, sensitivity, and versatility allow for the separation of complex mixtures, the quantification of active ingredients, the detection of impurities, and the assessment of chiral purity. This application note will explore the nuances of developing and validating HPLC methods tailored to the diverse chemical properties of piperidine derivatives.
Strategic Approaches to HPLC Method Development for Piperidine Derivatives
The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte, such as polarity, ionization potential (pKa), and the presence of chromophores or chiral centers.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Technique
RP-HPLC is the most widely employed mode of separation for a vast range of pharmaceutical compounds, including many piperidine derivatives.[1]
Principle of Separation: In RP-HPLC, analytes are separated based on their hydrophobic interactions with a non-polar stationary phase, typically octadecylsilane (C18) or octylsilane (C8) bonded to silica particles. A polar mobile phase is used for elution, with less polar compounds being retained longer on the column.
Causality in Method Development:
-
Column Selection: C18 columns are a common starting point due to their strong hydrophobic retention. For more polar piperidine derivatives, a column with a lower carbon load (e.g., C8) or one with polar-embedded or polar-endcapped functionalities may provide better peak shape and retention.
-
Mobile Phase Composition: A mixture of water or an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The basic nitrogen of the piperidine ring can cause peak tailing on silica-based columns due to interactions with residual acidic silanols. To mitigate this, a low concentration of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase to protonate the piperidine nitrogen and saturate the silanols.
-
Detection: Many piperidine derivatives possess aromatic rings or other chromophores that allow for straightforward detection using a UV-Vis detector. For compounds lacking a suitable chromophore, alternative detection methods such as mass spectrometry (MS) or derivatization are necessary.[1][2]
Experimental Workflow: RP-HPLC Method Development
Caption: General workflow for RP-HPLC analysis.
Chiral HPLC: Resolving Enantiomers
Many piperidine-based drugs are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[2] Therefore, the separation and quantification of enantiomers are critical.
Principle of Separation: Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for their broad applicability.[2][3]
Causality in Method Development:
-
CSP Selection: The choice of CSP (e.g., amylose or cellulose derivatives) is often empirical. Screening several different CSPs with a range of mobile phases is a common strategy.
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases can be used depending on the CSP and the analyte. A small amount of an amine modifier, such as diethylamine, is often added in normal-phase to improve peak shape for basic compounds like piperidines.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar piperidine derivatives that are poorly retained in RP-HPLC, HILIC is a powerful alternative.[4][5][6]
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amide, amino, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[7]
Causality in Method Development:
-
Stationary Phase: The choice of HILIC stationary phase can significantly alter selectivity. Zwitterionic phases are often a good starting point due to their robustness and broad applicability.[4]
-
Mobile Phase: The mobile phase typically consists of acetonitrile and an aqueous buffer. Increasing the water content of the mobile phase decreases analyte retention.
Ion-Pair Chromatography (IPC)
IPC is another technique for retaining polar and ionizable compounds on a reversed-phase column.[8]
Principle of Separation: An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[8][9] This reagent forms a neutral ion pair with the charged analyte, and this complex is retained on the non-polar stationary phase.[8]
Causality in Method Development:
-
Reagent Selection: For basic piperidine derivatives (which will be protonated and positively charged at low pH), an anionic ion-pairing reagent such as an alkyl sulfonate is used.
-
Method Robustness: IPC methods can sometimes suffer from long equilibration times and carryover issues. It is often considered after other modes have been explored.
Protocols and Methodologies
General Sample Preparation Protocol
-
Standard Solution Preparation: Accurately weigh a suitable amount of the reference standard and dissolve it in a diluent to prepare a stock solution. The diluent should be compatible with the mobile phase.
-
Sample Solution Preparation: Prepare the sample by dissolving it in the same diluent as the standard to a similar concentration.
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the HPLC system.[10]
Protocol for RP-HPLC Analysis of a Piperidine Derivative
This protocol is a general starting point and should be optimized for the specific analyte.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or analyte's λmax) |
Protocol for Chiral Separation of a Piperidine Derivative
This protocol is a representative method and may require significant optimization.
| Parameter | Condition |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | Chiralpak IA (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Pre-Column Derivatization for Piperidine Lacking a Chromophore
For piperidine itself or derivatives without a UV chromophore, pre-column derivatization can be employed to enhance detection sensitivity.[1][11]
-
Reaction: React the piperidine sample with a derivatizing agent such as 4-toluenesulfonyl chloride in an appropriate solvent and under basic conditions.[1][11]
-
Quenching and Extraction: Stop the reaction and extract the derivatized product.
-
Analysis: Analyze the derivatized sample by RP-HPLC, detecting at the absorbance maximum of the derivative (e.g., ~230 nm for tosyl derivatives).[1]
Decision Tree for Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[12] It is a regulatory requirement in the pharmaceutical industry.[13] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines, as well as by pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[13][14][15][16]
Core Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[12][16] | Peak purity index > 0.999; baseline resolution between analyte and impurities. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[12] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.[13] | Assay: 80-120% of the test concentration. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16][17] | 98.0% - 102.0% recovery of the spiked amount. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[17] | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16] | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16] | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12] | System suitability parameters are met after minor changes (e.g., pH ±0.2, flow rate ±10%). |
The validation of analytical methods is a critical step to ensure the quality and safety of pharmaceutical products.[18][19][20][21][22] Pharmacopeial chapters such as USP <621> and Ph. Eur. 2.2.46 provide detailed guidance on chromatography, including system suitability requirements and allowable adjustments to methods.[14][15][23][24][25][26][27][28][29][30]
Conclusion
The HPLC analysis of piperidine derivatives is a multifaceted task that requires a thorough understanding of chromatographic principles and the specific properties of the analytes. From routine purity assays using RP-HPLC to the complex resolution of enantiomers, a well-developed and validated method is the cornerstone of reliable data. This guide provides a framework for approaching method development and validation, emphasizing the causal relationships between experimental choices and chromatographic outcomes. By adhering to these principles and regulatory guidelines, researchers, scientists, and drug development professionals can ensure the scientific integrity of their analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. usp.org [usp.org]
- 15. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. fda.gov [fda.gov]
- 19. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 20. researchgate.net [researchgate.net]
- 21. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 22. scribd.com [scribd.com]
- 23. <621> CHROMATOGRAPHY [drugfuture.com]
- 24. agilent.com [agilent.com]
- 25. Chromatography [usp.org]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. phenomenex.com [phenomenex.com]
- 28. scribd.com [scribd.com]
- 29. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 30. drugfuture.com [drugfuture.com]
Application Notes & Protocols for the Purification of Piperidine Salts
Audience: Researchers, scientists, and drug development professionals.
Abstract: Piperidine and its derivatives are foundational scaffolds in a multitude of pharmaceuticals and specialty chemicals.[1][2] Syntheses often yield crude products contaminated with unreacted starting materials, byproducts, and reagents, necessitating robust purification protocols to ensure downstream efficacy and safety.[1] This document provides a comprehensive guide to the most effective methods for the purification of piperidine salts, focusing on the underlying chemical principles to empower researchers with the ability to troubleshoot and adapt these protocols. Methodologies covered include recrystallization, acid-base extraction, and column chromatography, supplemented with detailed, field-proven protocols and strategies for purity validation.
Foundational Principles in Piperidine Salt Purification
A successful purification strategy is built upon a solid understanding of the physicochemical properties of the target molecule and its impurities. For piperidine and its salts, the key properties are basicity (pKa) and differential solubility.
1.1 The Role of Basicity (pKa)
Piperidine is a secondary amine with a pKa of approximately 11.1-11.2 for its conjugate acid, piperidinium.[3] This strong basicity is the cornerstone of its purification.
-
Acidic Conditions (pH < pKa): The piperidine nitrogen is protonated, forming a positively charged piperidinium salt (e.g., piperidine hydrochloride). This ionic character dramatically increases its solubility in aqueous media and polar solvents.[4]
-
Basic Conditions (pH > pKa): The piperidinium salt is deprotonated to the neutral free base. The free base is significantly less soluble in water but highly soluble in a wide range of organic solvents.[5]
This pH-dependent solubility allows for powerful separation from non-basic impurities using acid-base extraction.[6][7]
1.2 Leveraging Differential Solubility
Purification techniques like recrystallization exploit the differences in solubility between the desired piperidine salt and contaminants within a specific solvent or solvent system. An ideal solvent will dissolve the salt completely at an elevated temperature but have very low solubility for the salt at cooler temperatures, allowing it to crystallize out while impurities remain in the solution (the mother liquor).[8]
Purification Methodologies & Protocols
The choice of purification method is dictated by the physical state of the crude product (solid vs. oil), the nature of the impurities, and the desired scale.
Recrystallization of Piperidine Salts
Recrystallization is the most powerful technique for purifying solid, crystalline piperidine salts. It relies on the principle of differential solubility to selectively crystallize the target compound from a supersaturated solution, leaving impurities behind.
Causality Behind Experimental Choices: The selection of a solvent is the most critical step. An ideal solvent should dissolve the piperidine salt sparingly at room temperature but readily at its boiling point.[8] For salts, polar protic solvents like alcohols or aqueous mixtures are often effective.[9] Using a minimal amount of hot solvent is crucial to maximize the recovery yield upon cooling.[10] Slow cooling promotes the formation of larger, purer crystals, whereas rapid cooling can trap impurities.
Experimental Protocol: General Recrystallization of Piperidine Hydrochloride
-
Solvent Selection: Test the solubility of a small amount of the crude piperidine hydrochloride in various solvents (see Table 1) to identify a suitable system. A good solvent will require heating to fully dissolve the solid.
-
Dissolution: Place the crude piperidine salt in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent required to completely dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the salt.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. For piperidine hydrochloride, drying at 40-50°C under reduced pressure is often effective.[10]
Table 1: Common Solvent Systems for Piperidine Salt Recrystallization
| Piperidine Salt Type | Recommended Solvent System(s) | Rationale & Notes |
| Hydrochloride | Ethanol / Diethyl Ether[11][12] | The salt is dissolved in a minimal amount of hot ethanol, and ether is added as an anti-solvent to induce crystallization. |
| Hydrochloride | Methanol | Good for many substituted piperidine hydrochlorides.[13] |
| Hydrochloride | Isopropanol | A common choice offering a good solubility gradient.[14] |
| Nitrate | Ethanol or Water | Piperidine nitrate is soluble in hot ethanol and water. |
| Carboxylate Salts | Acetone / Hexane[9] | A polar/non-polar mixture that can be effective for more functionalized derivatives. |
Diagram 1: Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Purification via Acid-Base Extraction
This liquid-liquid extraction technique is exceptionally useful for separating basic piperidine compounds from neutral or acidic impurities.[6][7] The process involves manipulating the pH of an aqueous solution to shuttle the piperidine derivative between an organic and an aqueous layer.
Causality Behind Experimental Choices: The entire method hinges on the pKa of piperidine. By washing an organic solution of the crude product with aqueous acid (e.g., 10% HCl), the basic piperidine is protonated to its water-soluble salt form and extracted into the aqueous layer.[15] Neutral organic impurities remain in the organic layer, which is discarded. Subsequently, basifying the aqueous layer with a strong base (e.g., NaOH) deprotonates the piperidinium salt back to the free base, which becomes insoluble in water and can be re-extracted into a fresh organic solvent.[7] This self-validating system ensures that only basic compounds are carried through the process.
Experimental Protocol: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (containing the piperidine derivative and impurities) in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash (Extraction of Base): Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the piperidinium salt) into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Liberation of Free Base: Cool the acidic aqueous extract in an ice bath. Slowly add a strong base, such as 2 M NaOH, until the solution is strongly basic (pH > 12, check with pH paper). The free piperidine base may precipitate or form an oil.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., diethyl ether) to the basic aqueous solution and extract the liberated free base back into the organic layer.
-
Drying and Isolation: Drain the organic layer, dry it over a suitable drying agent (e.g., anhydrous Na₂SO₄ or solid KOH), filter, and remove the solvent under reduced pressure to yield the purified piperidine free base.
-
Salt Formation (Optional): To obtain the purified salt, dissolve the free base in a solvent like ether or ethanol and add a stoichiometric amount of the desired acid (e.g., HCl in ether) to precipitate the pure salt.
Diagram 2: Acid-Base Extraction Logic
Caption: Logic for separating a basic piperidine from impurities.
Flash Column Chromatography
For complex mixtures or non-crystalline products, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[16]
Causality Behind Experimental Choices: Silica gel is slightly acidic, which can cause strong, undesirable interactions with the basic nitrogen of piperidine derivatives, leading to significant peak tailing and poor separation.[17] To counteract this, a small amount of a basic modifier, such as triethylamine (1-3%), is added to the eluent.[1][18] The triethylamine competitively binds to the acidic sites on the silica, allowing the piperidine compound to travel through the column more symmetrically. The polarity of the solvent system is optimized using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of ~0.2-0.4 for the target compound, ensuring good separation.[1]
Experimental Protocol: Flash Column Chromatography of a Piperidine Derivative
-
Eluent Selection (TLC Analysis): Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol). Add ~1% triethylamine to the solvent system to reduce tailing. An optimal system will give the target compound an Rf value of approximately 0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[19]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[18]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.[18]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
Table 2: Typical Solvent Systems for Piperidine Chromatography on Silica Gel
| Polarity of Compound | Solvent System (Eluent) | Modifier |
| Low to Medium Polarity | Hexane / Ethyl Acetate | 1-2% Triethylamine |
| Medium to High Polarity | Dichloromethane / Methanol | 1-2% Triethylamine |
| Highly Polar / Basic | Dichloromethane / Methanol / Ammonium Hydroxide | (e.g., 90:10:1)[20] |
Diagram 3: Chromatography Workflow
Caption: General workflow for purification by column chromatography.
Purity Assessment
Post-purification, the identity and purity of the piperidine salt must be rigorously confirmed. A combination of analytical techniques provides the most reliable assessment.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases.[21] | Purity (area %), retention time. | High precision, suitable for non-volatile compounds, high throughput.[21][22] | Destructive (sample consumed), limited structural information.[22] |
| NMR Spectroscopy | Nuclear spin in a magnetic field. | Structural confirmation, quantitative purity assessment (qNMR).[21] | Non-destructive, provides detailed structural data.[22] | Lower sensitivity than HPLC/GC, requires more sample.[22] |
| GC-MS | Separation of volatile compounds by boiling point, detected by mass.[22] | Purity, identification of impurities by mass spectrum. | Very high sensitivity, provides structural information on impurities. | Sample must be volatile and thermally stable; destructive.[22] |
| Melting Point | Temperature at which solid and liquid phases are in equilibrium. | Purity indication. | Fast, simple, requires minimal equipment. | A sharp melting point indicates high purity, but a narrow range does not guarantee it. Impurities typically depress and broaden the range. |
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. study.com [study.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Purification [chem.rochester.edu]
- 19. web.uvic.ca [web.uvic.ca]
- 20. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Parallel Synthesis Using Methyl 3-(piperidin-4-yl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
A Strategic Approach to Library Synthesis with a Privileged Scaffold
The quest for novel therapeutic agents is an intricate journey, often beginning with the exploration of vast chemical spaces. Parallel synthesis has emerged as a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for high-throughput screening. Within this paradigm, the selection of a versatile and strategically functionalized building block is paramount. Methyl 3-(piperidin-4-yl)benzoate hydrochloride stands out as such a scaffold, integrating the privileged piperidine motif with two distinct points for chemical diversification.[1] This document serves as a comprehensive guide to leveraging this building block in parallel synthesis campaigns, offering detailed protocols, mechanistic insights, and practical considerations for researchers in medicinal chemistry and drug development.
The piperidine ring is a ubiquitous feature in a multitude of approved drugs, valued for its ability to confer favorable physicochemical properties and engage in critical interactions with biological targets.[1] The strategic placement of a phenyl group at the 4-position of the piperidine core in this compound provides a foundation for exploring structure-activity relationships (SAR) in three-dimensional space. The secondary amine of the piperidine and the methyl ester on the benzoate ring offer orthogonal handles for a wide array of chemical transformations, making it an ideal substrate for the construction of diverse compound libraries.
Physicochemical Properties and Handling
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and safety considerations is essential.
| Property | Value | Source |
| CAS Number | 726185-54-2 | [2] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [2] |
| Molecular Weight | 255.74 g/mol | [2][3] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water, methanol, and DMSO | --- |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Core Synthetic Strategies for Library Generation
The true utility of this compound in parallel synthesis lies in its capacity for diversification at two key positions: the piperidine nitrogen and the benzoate ester. The following sections provide detailed protocols for the two most common and powerful transformations employed in library synthesis with this scaffold: N-acylation and Suzuki-Miyaura cross-coupling.
Protocol 1: Parallel Amide Library Synthesis via N-Acylation
The secondary amine of the piperidine ring is a nucleophilic handle readily amenable to acylation with a diverse range of carboxylic acids or their activated derivatives. This reaction is robust, high-yielding, and well-suited for automated parallel synthesis platforms.
Causality of Experimental Choices:
-
Activation of Carboxylic Acid: Direct amide coupling between a carboxylic acid and an amine is often slow and inefficient. Therefore, the carboxylic acid is typically activated in situ using coupling reagents like HATU, HBTU, or EDC/HOBt, or converted to a more reactive species such as an acyl chloride.
-
Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the hydrochloride salt of the starting material and the acidic byproducts formed during the coupling reaction, driving the reaction to completion without competing in the nucleophilic attack.
-
Solvent Choice: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal as they effectively dissolve the reactants and do not interfere with the reaction mechanism.
Experimental Protocol: Parallel Amide Coupling
This protocol is designed for a 96-well plate format, but can be scaled as needed.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 eq.) in anhydrous DMF (e.g., 0.2 M).
-
Prepare a stock solution of a diverse library of carboxylic acids (1.2 eq.) in anhydrous DMF (e.g., 0.24 M).
-
Prepare a stock solution of HATU (1.2 eq.) in anhydrous DMF (e.g., 0.24 M).
-
Prepare a stock solution of DIPEA (3.0 eq.) in anhydrous DMF (e.g., 0.6 M).
-
-
Reaction Assembly (in a 96-well plate):
-
To each well, add the carboxylic acid stock solution.
-
Add the this compound stock solution.
-
Add the HATU stock solution.
-
Initiate the reaction by adding the DIPEA stock solution.
-
-
Reaction Conditions:
-
Seal the 96-well plate.
-
Shake the plate at room temperature for 12-18 hours.
-
Reaction progress can be monitored by LC-MS analysis of a representative well.
-
-
Work-up and Purification:
Visualization of Amide Coupling Workflow:
References
- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Piperidin-4-ylmethyl benzoate hydrochloride | C13H18ClNO2 | CID 53410153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High throughput analysis and purification in support of automated parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for Amide Coupling with Methyl 3-(piperidin-4-yl)benzoate Hydrochloride
Abstract
This application note provides a comprehensive and technically detailed protocol for the amide coupling of Methyl 3-(piperidin-4-yl)benzoate hydrochloride. Amide bond formation is a cornerstone of medicinal chemistry and drug development. However, the use of amine hydrochloride salts, such as the title compound, introduces specific challenges that require careful consideration of reaction conditions. This guide offers a field-proven methodology using the highly efficient coupling reagent HATU, explaining the rationale behind each step to ensure reproducible and high-yielding results. It is intended for researchers, scientists, and drug development professionals seeking a reliable approach to synthesizing amide derivatives from this valuable piperidine-containing building block.
Introduction
The amide bond is a ubiquitous functional group in pharmaceuticals, natural products, and polymers, prized for its exceptional stability.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, a vast array of coupling reagents has been developed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[3]
Methyl 3-(piperidin-4-yl)benzoate is a versatile building block, incorporating a secondary amine within a piperidine ring, which is a common motif in centrally active pharmaceuticals. It is frequently supplied as a hydrochloride salt to improve its stability and handling. However, the protonated nature of the amine necessitates the use of a base to liberate the free amine in situ for the coupling reaction to proceed.[4][5] This protocol details a robust procedure for the amide coupling of a generic carboxylic acid with this compound, employing HATU as the coupling agent and DIPEA as the base.
The Critical Role of Reagents: A Mechanistic Perspective
A successful amide coupling reaction hinges on the judicious selection of the coupling reagent, base, and solvent.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and high yields, even with sterically hindered or electron-deficient amines.[6][7] The reaction proceeds through the formation of a highly reactive OAt-active ester from the carboxylic acid.[8] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, accelerating the rate of amidation.[6]
DIPEA (N,N-Diisopropylethylamine): The choice of base is critical when working with amine hydrochloride salts. A non-nucleophilic, sterically hindered base like DIPEA is ideal. Its primary role is to neutralize the hydrochloride salt, generating the free secondary amine necessary for the coupling reaction.[9] An excess of DIPEA is also required to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the activation by HATU.[1][8]
DMF (N,N-Dimethylformamide): DMF is a polar aprotic solvent that is well-suited for amide coupling reactions as it effectively solubilizes the reactants and intermediates.[6]
Visualizing the Workflow: Amide Coupling Protocol
Caption: Step-by-step workflow for the amide coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of a representative carboxylic acid (1.0 eq) with this compound (1.1 eq).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| Carboxylic Acid | - | 1.0 | 1.0 mmol | Amide coupling partner |
| Methyl 3-(piperidin-4-yl)benzoate HCl | 257.74 | 1.1 | 283.5 mg | Amine component |
| HATU | 380.23 | 1.1 | 418.3 mg | Coupling reagent |
| DIPEA | 129.24 | 3.0 | 0.52 mL | Base for neutralization and activation |
| DMF (anhydrous) | 73.09 | - | 5 mL | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction solvent |
| 1M Hydrochloric Acid (HCl) | 36.46 | - | As needed | Aqueous wash to remove excess base |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | As needed | Aqueous wash to remove unreacted acid |
| Brine (Saturated NaCl) | 58.44 | - | As needed | Aqueous wash to remove residual water |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent |
| Silica Gel | - | - | As needed | Stationary phase for column chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (5 mL).
-
Add this compound (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirred mixture. A slight exotherm may be observed.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).[4][10] The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOAt byproduct.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[1]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11][12] The formation of the amide bond can be confirmed by the appearance of a characteristic amide N-H signal in the ¹H NMR spectrum and the amide carbonyl signal in the ¹³C NMR spectrum.[13][14]
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. Alternatively, the addition of another portion of the coupling reagent and base may be necessary.
-
Side Products: The major byproduct from HATU is tetramethylurea, which is water-soluble and typically removed during the aqueous work-up.[15]
-
Purification Challenges: Some amides can be difficult to purify by chromatography. In such cases, recrystallization from a suitable solvent system can be an effective alternative.[16]
-
Alternative Reagents: While HATU is highly effective, other coupling reagents such as HBTU, EDC/HOBt, or T3P can also be employed, though reaction conditions may need to be optimized.[3][4]
Conclusion
This application note provides a detailed and reliable protocol for the amide coupling of this compound. By understanding the roles of the coupling reagent and base, and by following the outlined procedure for reaction setup, work-up, and purification, researchers can confidently synthesize a wide range of amide derivatives. This methodology is a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel compounds.
References
- 1. growingscience.com [growingscience.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Synthesis of N-Substituted Benzamides from Methyl 2-(piperidin-1-yl)benzoate
Abstract
N-substituted benzamides are a cornerstone scaffold in modern medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological activities, including antipsychotic, antiemetic, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of N-substituted benzamides, utilizing methyl 2-(piperidin-1-yl)benzoate as a versatile starting material. We will delve into the mechanistic underpinnings of the aminolysis of esters, present a robust, catalyzed protocol for the synthesis, outline detailed methods for product characterization, and discuss critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this synthetic route for the generation of novel chemical entities.
Introduction: The Significance of the Benzamide Moiety
The amide bond is one of the most fundamental and prevalent functional groups in biology and medicinal chemistry.[3] Within this class, benzamides are particularly significant due to their structural rigidity and ability to participate in key hydrogen bonding interactions with biological targets.[1] The starting material, methyl 2-(piperidin-1-yl)benzoate, is a valuable building block that incorporates the pharmaceutically relevant piperidine scaffold, known to enhance pharmacokinetic properties.[4] The direct conversion of this ester to a diverse library of N-substituted amides via aminolysis offers a powerful strategy for lead generation and optimization in drug discovery programs.[5]
While direct thermal condensation of esters and amines is possible, it often requires high temperatures (>160 °C) and is limited to simple, non-functionalized substrates due to the formation of unreactive ammonium salts and the relatively low reactivity of esters.[6][7] Therefore, modern synthetic approaches frequently employ catalysts to achieve efficient amide bond formation under milder conditions.
Mechanistic Insights: The Aminolysis of Esters
The conversion of an ester to an amide is a classic example of a nucleophilic acyl substitution reaction. The reaction can proceed through several pathways, but the fundamental steps are conserved. The general mechanism involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester.
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Proton Transfer: A proton is typically transferred from the now positively charged nitrogen to the negatively charged oxygen. This step can be facilitated by other amine molecules or a basic catalyst acting as a proton shuttle.[8][9]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, methoxide) as a leaving group.
-
Final Deprotonation: The resulting protonated amide is deprotonated by a base (such as the expelled methoxide or another amine molecule) to yield the final, neutral N-substituted benzamide product.[10]
Catalysis is often employed to accelerate this process. Lewis acids (e.g., FeCl₃) can activate the ester carbonyl, making it more electrophilic, while base catalysis can deprotonate the amine, increasing its nucleophilicity.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the aminolysis of methyl benzoate: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
preparation of 4-piperidyl piperidine intermediates
An In-Depth Guide to the Synthesis of 4-Piperidyl Piperidine Intermediates
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 4-Piperidyl Piperidine Scaffold
The piperidine heterocycle is a cornerstone of modern medicinal chemistry, present in a remarkable number of pharmaceuticals and bioactive natural products.[1] Its saturated, six-membered ring structure provides a robust and conformationally flexible scaffold, ideal for presenting pharmacophoric elements in precise three-dimensional orientations to engage with biological targets. Among the vast landscape of piperidine derivatives, the 4-piperidyl piperidine motif stands out as a particularly privileged structure. This bifunctional scaffold, featuring two interconnected piperidine rings, serves as a versatile and rigid building block for constructing complex molecules, especially in the development of agents targeting the central nervous system (CNS), analgesics, and various receptor modulators.[2][3]
The strategic value of 4-piperidyl piperidine lies in its role as a key synthetic intermediate.[2] Its preparation is a critical first step in the synthesis of numerous drug candidates, making the development of efficient, scalable, and robust synthetic routes a topic of significant interest for researchers in drug discovery and process development. This guide provides a detailed exploration of the principal synthetic strategies for preparing 4-piperidyl piperidine and its immediate precursors, grounded in mechanistic understanding and supplemented with detailed laboratory protocols.
Part 1: Core Synthetic Strategies and Mechanistic Insights
The synthesis of the 4-piperidyl piperidine core can be approached through several distinct chemical pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we dissect the most prevalent and effective methods.
Strategy 1: Reductive Amination – The Direct C-N Bond Formation
Reductive amination is arguably the most direct and widely employed method for synthesizing 4-piperidyl piperidine on a laboratory scale.[2] The strategy involves the reaction of a 4-piperidone derivative with piperidine to form an intermediate iminium ion, which is then reduced in situ to yield the target amine.
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of the 4-piperidone. This is followed by dehydration to form a transient, electrophilic iminium ion. A carefully chosen reducing agent, present in the reaction mixture, then selectively reduces the iminium C=N double bond to furnish the final C-N single bond.
Key Considerations:
-
N-Protection: The nitrogen of the 4-piperidone starting material is typically protected, often with a tert-butoxycarbonyl (Boc) group. This serves two critical functions: it prevents self-condensation or other unwanted side reactions at the piperidone's own nitrogen and allows for orthogonal deprotection later in a synthetic sequence.[2]
-
Choice of Reducing Agent: The success of this one-pot reaction hinges on a reducing agent that is potent enough to reduce the iminium ion but mild enough not to reduce the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its excellent selectivity.[2] Unlike stronger hydrides, STAB does not readily reduce ketones, leading to cleaner reactions and higher yields.[2] Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used.[4]
Caption: Reductive amination workflow for 4-piperidyl piperidine synthesis.
Strategy 2: Catalytic Hydrogenation of Pyridine Precursors
For larger-scale industrial production, the catalytic hydrogenation of substituted pyridines is a common and atom-economical approach.[5] This method involves the reduction of an aromatic pyridine ring to its corresponding saturated piperidine ring using hydrogen gas and a metal catalyst.
Mechanistic Rationale: The reaction occurs on the surface of a heterogeneous catalyst (e.g., Platinum, Palladium, Rhodium, or Nickel).[1][6] The pyridine adsorbs onto the catalyst surface, where the aromatic π-system is weakened, allowing for the stepwise addition of hydrogen atoms, ultimately leading to the fully saturated piperidine ring.
Key Considerations:
-
Substrate Selection: A common starting material is 4-phenylpyridine. The challenge lies in selectively hydrogenating the pyridine ring without reducing the phenyl ring.[7][8]
-
Reaction Conditions: This selectivity is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.[6] Acidic conditions, often using glacial acetic acid as a solvent, can protonate the pyridine nitrogen, facilitating its reduction.[6] Platinum(IV) oxide (PtO₂, Adam's catalyst) is frequently used under these conditions.[6]
-
Catalyst Activity: Catalysts like Rhodium often show high activity, while Palladium on carbon (Pd/C) is also a workhorse for this transformation, offering a balance of activity and cost-effectiveness.[7][8]
Caption: Catalytic hydrogenation of a pyridine precursor.
Strategy 3: The Dieckmann Condensation Approach for Piperidone Synthesis
While not a direct route to 4-piperidyl piperidine, the Dieckmann condensation is a classic and powerful method for constructing the prerequisite 4-piperidone ring from acyclic precursors.[9] This intramolecular condensation of a diester is a key step in a multi-step sequence.
Workflow Rationale:
-
Double Michael Addition: A primary amine (e.g., benzylamine) is reacted with two equivalents of an α,β-unsaturated ester like methyl acrylate. This forms a diester-amine.[10]
-
Dieckmann Condensation: The diester is treated with a strong base (e.g., sodium ethoxide), causing an intramolecular cyclization to form a β-keto ester.[9][11]
-
Hydrolysis & Decarboxylation: The resulting β-keto ester is then hydrolyzed and heated in acidic conditions to remove the ester group, yielding the N-substituted-4-piperidone.[9][10]
-
Reductive Amination: This synthesized piperidone can then be used as the starting material in Strategy 1.
This approach offers great flexibility in introducing substituents onto the piperidine ring by starting with different amines and acrylate derivatives.
Caption: Multi-step synthesis of 4-piperidyl piperidine via Dieckmann condensation.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for laboratory synthesis.
Protocol 1: Synthesis of 1-Boc-4-(piperidin-1-yl)piperidine via Reductive Amination
This protocol details the most common laboratory-scale synthesis starting from commercially available materials.[2][12]
Materials:
-
N-Boc-4-piperidone (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 equiv) and anhydrous dichloromethane.
-
Stir the solution at room temperature until the solid is fully dissolved.
-
Add piperidine (1.2 equiv) to the solution via syringe and stir the mixture for 20-30 minutes.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The addition may cause some effervescence.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Protocol 2: Acidic Deprotection to Yield 4-Piperidinopiperidine Dihydrochloride
This protocol removes the Boc protecting group to furnish the final, versatile intermediate as its hydrochloride salt.
Materials:
-
1-Boc-4-(piperidin-1-yl)piperidine (1.0 equiv)
-
4 M HCl in 1,4-Dioxane (or a solution of concentrated HCl in methanol)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Dissolve the crude or purified 1-Boc-4-(piperidin-1-yl)piperidine (1.0 equiv) in a minimal amount of methanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the 4 M HCl solution in 1,4-dioxane (5-10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting solid or oil can be triturated with cold diethyl ether to induce precipitation of a solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 4-piperidinopiperidine as its dihydrochloride salt, typically as a white or off-white solid.[12]
Part 3: Data Summary and Method Comparison
The choice of synthetic route is often dictated by a balance of yield, scalability, and reagent availability.
| Synthetic Strategy | Key Starting Materials | Typical Reagents | Expected Yield | Advantages | Disadvantages |
| Reductive Amination | N-Boc-4-piperidone, Piperidine | NaBH(OAc)₃, DCM | 80-95%[12] | High yield, mild conditions, high selectivity, readily available materials.[2] | Cost of borohydride reagent can be a factor at scale. |
| Catalytic Hydrogenation | 4-Phenylpyridine | H₂, PtO₂/Pd-C, Acetic Acid | 85-95%[6][7] | Atom economical, suitable for large scale, uses inexpensive H₂. | Requires high-pressure equipment; catalyst can be expensive; risk of over-reduction. |
| Dieckmann Condensation | Primary amine, Acrylates | NaOEt, HCl (aq) | Moderate (multi-step) | High flexibility for creating diverse substituted piperidones. | Multi-step process, lower overall yield, uses strong base.[9] |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Piperidinopiperidine | Pharmaceutical Building Block [benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. 4-Piperidinopiperidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(piperidin-4-yl)benzoate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(piperidin-4-yl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of this important building block. The information is structured in a question-and-answer format to directly address specific experimental issues, ensuring both scientific rigor and practical utility.
Section 1: Recommended Synthetic Strategy & Protocol
A robust and highly adaptable synthesis for this compound involves a three-step sequence: a Palladium-catalyzed Suzuki cross-coupling, followed by catalytic hydrogenation, and concluding with an N-Boc deprotection that concurrently forms the hydrochloride salt. This pathway is favored for its modularity and the commercial availability of the starting materials.[1]
Overall Synthetic Workflow
References
Technical Support Center: Troubleshooting the Synthesis of Piperidine Benzoates
Welcome to the Technical Support Center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of piperidine benzoates. Piperidine benzoates are a crucial scaffold in medicinal chemistry, but their synthesis is often plagued by competing side reactions. This document provides in-depth, cause-and-effect troubleshooting, moving beyond simple protocols to explain the mechanistic origins of common issues and deliver field-proven solutions.
Common Issues at a Glance: FAQs
Q1: My Fischer esterification of a 4-hydroxypiperidine with benzoic acid is inefficient, with low conversion even after prolonged heating. What's going wrong?
A: The Fischer esterification is a reversible, equilibrium-limited reaction.[1][2] Simply heating the reactants is often insufficient because the water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back to the starting materials. For a successful reaction, you must actively remove water as it forms. See Troubleshooting Guide 1 for detailed protocols using Dean-Stark traps or dehydrating agents.
Q2: I'm attempting to make a piperidine benzoate ester, but I'm isolating a major byproduct that isn't my desired product. Mass spectrometry suggests it has the same mass. What could it be?
A: You are likely forming the isomeric amide byproduct. If your piperidine nitrogen is unprotected (i.e., it's a secondary amine), it can compete with the hydroxyl group as a nucleophile, attacking the activated benzoic acid to form a stable N-benzoylpiperidine (an amide) instead of the O-benzoylpiperidine (an ester). This N-acylation is often thermodynamically favored. Refer to Troubleshooting Guide 2 for strategies to promote selective O-acylation.
Q3: In my palladium-catalyzed N-arylation of piperidine with methyl 4-bromobenzoate, my main byproduct is methyl benzoate. Why am I losing the bromine?
A: This side reaction is called hydrodehalogenation, where the aryl halide is reduced instead of coupled.[3] It's a common issue in palladium-catalyzed cross-coupling reactions and can arise from several factors, including the choice of ligand, base, or the presence of moisture. See Troubleshooting Guide 3 for a deep dive into optimizing Buchwald-Hartwig amination and minimizing this pathway.
Q4: I'm performing a direct N-alkylation on piperidine using an alkyl halide attached to a benzoate moiety. A white precipitate forms, and my yield of the desired tertiary amine is low. What is this precipitate?
A: The precipitate is almost certainly the quaternary ammonium salt. This occurs due to over-alkylation, where your desired N-alkylpiperidine product (a tertiary amine) acts as a nucleophile and reacts with another molecule of the alkyl halide.[4][5] This side reaction is particularly problematic if the reaction is run at high concentrations or with excess alkylating agent. Our guide on Controlling N-Alkylation provides methods to ensure mono-alkylation.
Q5: How can I definitively distinguish between the target ester (O-acylation) and the isomeric amide (N-acylation) byproduct?
A: Spectroscopic methods are essential.
-
Infrared (IR) Spectroscopy: Amide carbonyls typically have a lower stretching frequency (around 1630-1680 cm⁻¹) compared to ester carbonyls (around 1735-1750 cm⁻¹).
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is also diagnostic. Ester carbonyls are typically found further downfield (~165-175 ppm) than amide carbonyls (~160-170 ppm).
-
¹H NMR Spectroscopy: The protons on the carbons adjacent to the nitrogen (α-protons) in the piperidine ring will show significant downfield shifts and potentially complex splitting patterns in the amide due to restricted rotation around the C-N amide bond.
Logical Workflow for Synthesis Route Selection
Before initiating a synthesis, selecting the appropriate strategy is critical. The choice between esterification, N-arylation, and N-alkylation depends on the desired final connectivity. The following diagram outlines the decision process.
References
Technical Support Center: Synthesis of Methyl 3-(piperidin-4-yl)benzoate hydrochloride
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 3-(piperidin-4-yl)benzoate hydrochloride. Our approach is grounded in established chemical principles and field-proven insights to help you diagnose and resolve common experimental challenges.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in multi-step organic syntheses can be attributed to a variety of factors, from suboptimal reaction conditions to inefficient purification. The synthesis of this compound typically involves the protection of the piperidine nitrogen, a coupling reaction to form the C-C bond between the piperidine and benzoate moieties, followed by deprotection and salt formation. This guide will address potential pitfalls at each critical stage.
Q1: My initial Suzuki coupling reaction between a protected 4-piperidinylboronic acid derivative and methyl 3-bromobenzoate is showing low conversion. What are the likely causes and how can I improve the yield?
Low conversion in a Suzuki coupling reaction is a common issue that can often be traced back to the catalyst system, reaction conditions, or the quality of the reagents.
Possible Causes & Solutions:
-
Catalyst Inactivation: The Palladium catalyst is sensitive to oxygen and can be inactivated if the reaction is not performed under strictly anaerobic conditions.
-
Solution: Ensure your solvent is thoroughly degassed prior to use by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. All glassware should be oven-dried and the reaction should be set up and run under a positive pressure of an inert gas.
-
-
Incorrect Palladium Ligand or Pre-catalyst: The choice of ligand can significantly impact the efficiency of the catalytic cycle.
-
Solution: For this type of coupling, a phosphine ligand such as SPhos or XPhos is often effective. Consider screening a panel of ligands to identify the optimal choice for your specific substrates. The use of a pre-formed catalyst complex like Pd(dppf)Cl2 can also improve reproducibility.
-
-
Base Incompatibility or Insufficient Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle. An inappropriate base can lead to poor yields.
-
Solution: An aqueous solution of a carbonate base such as K2CO3 or Cs2CO3 is a good starting point. If you observe low conversion, consider switching to a non-aqueous system with a stronger base like K3PO4. The choice of base should also be compatible with your protecting group.
-
-
Poor Quality Boronic Acid Derivative: Boronic acids and their esters are prone to decomposition upon storage.
-
Solution: Use freshly prepared or recently purchased boronic acid derivatives. If you suspect decomposition, you can try to purify the material by recrystallization.
-
Experimental Protocol: Optimizing the Suzuki Coupling Reaction
-
To an oven-dried Schlenk flask, add the N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), methyl 3-bromobenzoate (1.0 eq), your chosen Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and ligand (if required).
-
Seal the flask and purge with Argon for 10-15 minutes.
-
Add the degassed solvent (e.g., a mixture of dioxane and water) and the base (e.g., K2CO3, 2-3 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: I'm observing significant side product formation during the Boc deprotection step. How can I minimize these and improve the yield of my desired product?
The deprotection of the Boc group is typically achieved under acidic conditions. However, the choice of acid and reaction conditions is critical to avoid side reactions, especially with a potentially sensitive ester group present in the molecule.
Possible Causes & Solutions:
-
Ester Hydrolysis: Strong aqueous acids can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Solution: Use anhydrous acidic conditions. A common and effective method is to use a solution of HCl in an organic solvent like dioxane or methanol. This provides the acid necessary for deprotection while minimizing the presence of water.
-
-
Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection, complicating the purification process.
-
Solution: Monitor the reaction closely by TLC or LC-MS to ensure all the starting material has been consumed. If the reaction stalls, you can add more of the acidic solution.
-
-
Formation of Piperidine Dimers or Polymers: Under certain conditions, the deprotected piperidine can react with itself or other species in the reaction mixture.
-
Solution: Ensure that the deprotection is carried out at a controlled temperature (often room temperature is sufficient) and that the product is isolated promptly once the reaction is complete.
-
Experimental Protocol: Clean Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc protected Methyl 3-(piperidin-4-yl)benzoate in a minimal amount of a suitable organic solvent (e.g., methanol or ethyl acetate).
-
To this solution, add a solution of HCl in dioxane (typically 4 M) or methanol (typically 1.25 M) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC or LC-MS until all the starting material is consumed.
-
Once the reaction is complete, the hydrochloride salt of the product will often precipitate out of the solution. If not, you can induce precipitation by adding a non-polar solvent like diethyl ether or hexane.
-
Collect the solid product by filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
A widely employed and robust synthetic strategy involves a Suzuki cross-coupling reaction. This typically entails the coupling of a protected piperidine derivative, such as N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, with an appropriate aryl halide, like methyl 3-bromobenzoate. The subsequent step is the deprotection of the Boc group under acidic conditions, which also facilitates the formation of the hydrochloride salt.
Caption: A common synthetic route to this compound.
How can I effectively monitor the progress of my reactions?
Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for monitoring reaction progress.
-
TLC: Provides a quick and inexpensive way to visualize the consumption of starting materials and the formation of products. Staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the deprotected amine) is often necessary.
-
LC-MS: Offers more detailed information, including the mass of the species present in the reaction mixture, which is invaluable for confirming the identity of the desired product and detecting any side products.
What are the key considerations for the final purification and isolation of the hydrochloride salt?
The final product is an ionic salt, which influences the choice of purification and isolation methods.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate) can be an effective method to obtain highly pure material.
-
Precipitation: As the hydrochloride salt is often insoluble in non-polar organic solvents, its formation by adding an ethereal solution of HCl to the free base in a solvent like ethyl acetate can directly lead to the precipitation of the pure product.
-
Washing: It is crucial to wash the isolated solid with a solvent in which the product is insoluble but the impurities are soluble. Cold diethyl ether or hexane are commonly used for this purpose.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Technical Support Center: Purification Challenges of Polar Piperidine Compounds
Welcome to the Technical Support Center for the purification of polar piperidine compounds. Piperidine and its derivatives are crucial building blocks in a multitude of pharmaceuticals and research chemicals.[1][2] However, their inherent polarity and basicity present unique and often frustrating challenges during purification. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common purification hurdles.
Section 1: Chromatography Troubleshooting Guides
Chromatography is a cornerstone of purification, yet the basic nature of piperidines can lead to problematic interactions with stationary phases. This section addresses specific issues you may encounter with various chromatographic techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q1: My polar piperidine compound is showing severe peak tailing on a standard C18 column. What is causing this, and how can I achieve a symmetrical peak?
A: Peak tailing with basic compounds like piperidines on silica-based reversed-phase columns is a classic problem. The root cause is the interaction between the protonated (positively charged) piperidine nitrogen and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[3] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
Here’s a multi-faceted approach to eliminate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH < 3) fully protonates the residual silanol groups, minimizing their ability to interact with your protonated basic analyte.[3] Be mindful that standard silica columns can degrade at a pH below 3.[3]
-
Use of Buffers: Incorporating a buffer such as phosphate, formate, or acetate into your mobile phase is crucial for maintaining a consistent pH.[3] This helps to mask the silanol interactions, leading to a significant improvement in peak shape.[3]
-
Amine Modifiers: The addition of a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can be very effective.[3] These modifiers will preferentially interact with and saturate the active silanol sites, preventing your piperidine analyte from binding to them.[3]
-
End-Capped Columns: Modern, high-purity, end-capped columns are designed with fewer accessible residual silanol groups.[3] This significantly reduces the potential for secondary interactions and peak tailing.[3]
Q2: My highly polar piperidine derivative shows little to no retention on a C18 column and elutes in the void volume. What are my options?
A: This is a common issue for highly polar compounds in reversed-phase chromatography.[3][4] If your compound is too hydrophilic, it will have minimal interaction with the nonpolar stationary phase.[5] Here are several strategies to increase retention:
-
100% Aqueous Mobile Phase: Some modern reversed-phase columns (e.g., AQ-type or those with polar-embedded phases) are designed to be stable in 100% aqueous conditions without phase collapse.[3][6] This can enhance the retention of highly polar analytes.[3]
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent, such as heptanesulfonic acid for basic compounds, into the mobile phase can be a powerful solution.[3][7] The reagent forms a neutral ion pair with the charged piperidine derivative, increasing its hydrophobicity and thus its retention on the reversed-phase column.[3][6]
-
Switch to HILIC: If the above methods are not successful, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[4][5][8]
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q3: I'm new to HILIC for purifying my polar piperidine. How does it work, and what are the key parameters to consider for method development?
A: HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[4][8] It utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[5][8][9] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5][8][9] The elution is typically achieved by increasing the proportion of the aqueous solvent in the mobile phase.[5][8]
Key parameters for HILIC method development include:
-
Stationary Phase Selection: A variety of HILIC stationary phases are available, including bare silica, diol, amide, and zwitterionic phases.[5][9] The choice of stationary phase can significantly impact selectivity.[9] For charged basic compounds like piperidines, neutral or zwitterionic phases often provide better results than charged phases, where electrostatic interactions can be too strong.[5]
-
Mobile Phase Composition: Acetonitrile is the most common organic solvent due to its good miscibility with water and favorable retention characteristics.[5] The aqueous component, often containing a buffer like ammonium formate or acetate, acts as the strong eluting solvent.
-
Buffer pH and Concentration: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, affecting retention and peak shape.[9] The buffer concentration can also impact the thickness of the adsorbed water layer and ionic interactions.
Experimental Workflow: HILIC Method Development for Polar Piperidines
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. welch-us.com [welch-us.com]
- 7. selectscience.net [selectscience.net]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: A Guide to Improving the Purity of Methyl 3-(piperidin-4-yl)benzoate hydrochloride
Welcome to the technical support center for Methyl 3-(piperidin-4-yl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purity issues encountered during its synthesis and purification. The piperidine moiety is a cornerstone in medicinal chemistry, making the purity of this building block paramount for reproducible and reliable downstream applications.[1][2] This document provides not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Section 1: Troubleshooting Common Purity Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My final product is an off-white or yellowish powder, not the expected white solid. How can I remove these colored impurities?
Answer: A yellowish tint in amine-containing compounds, particularly secondary amines like piperidines, often indicates the presence of oxidized impurities or residual chromophores from the synthesis.[3] These impurities are typically highly conjugated and colored, but present in very small quantities.
Causality: The piperidine nitrogen is susceptible to aerial oxidation over time, which can form colored byproducts. Alternatively, certain reagents or byproducts from the synthetic route may carry over.
Recommended Solution: The most effective method to remove trace colored impurities is often a charcoal treatment followed by recrystallization. Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for the color.[4]
Associated Protocol: --INVALID-LINK--
Q2: HPLC and NMR analysis show the presence of starting materials or closely related byproducts. What is the most robust purification strategy?
Answer: The presence of structurally similar impurities necessitates a purification technique with high resolving power. While recrystallization is excellent for removing small amounts of impurities, flash column chromatography is often superior for separating compounds with similar polarities.
Causality: Incomplete reactions or side reactions (e.g., incomplete esterification, or side reactions on the piperidine ring) can lead to impurities that have very similar solubility profiles to the desired product, making separation by simple crystallization difficult.
Recommended Solution: Flash column chromatography using silica gel is the recommended approach. As a hydrochloride salt, the compound is quite polar. A polar mobile phase, often containing a modifier like methanol or a small amount of an amine base (like triethylamine) in a solvent like dichloromethane (DCM) or ethyl acetate, will be necessary. However, running a salt directly on silica can be challenging. An alternative is to perform an acid-base extraction first to isolate the free base, chromatograph the less polar free base, and then reform the pure hydrochloride salt.
Associated Protocol: --INVALID-LINK--
Q3: My product's melting point is sharp, but ¹H NMR shows residual solvent (e.g., isopropanol, ethanol, or ether). How can I remove it?
Answer: Residual solvents can be stubborn to remove, especially when trapped within a crystal lattice. Heating under vacuum is the most straightforward method.
Causality: Solvents used in the final purification step, particularly recrystallization, can become incorporated into the crystal structure as the crystals form. The strength of this incorporation depends on the solvent and the crystal packing.
Recommended Solutions:
-
Drying under High Vacuum: Place the solid in a vacuum oven or use a Schlenk line with a vacuum pump. Gently heat the sample (e.g., 40-50°C), ensuring the temperature is well below the compound's melting point. This increases the vapor pressure of the trapped solvent, facilitating its removal.
-
Trituration/Re-slurrying: If vacuum drying is insufficient, you can triturate (slurry) the solid in a solvent in which it is poorly soluble but the impurity solvent is soluble (e.g., diethyl ether or hexanes). This can wash the trapped solvent from the surface of the crystals. Filter and then dry under high vacuum.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[5] It is also common when the compound is highly impure, leading to a significant melting point depression.[4][5]
Causality: The solute is effectively insoluble in the solvent at that temperature, separating as a liquid phase rather than crystallizing.
Recommended Solutions:
-
Add More Solvent: The most common fix is to return the mixture to the heat source and add more of the primary ("soluble") solvent until the oil completely dissolves.[4][5]
-
Slow Down Cooling: Ensure the solution cools as slowly as possible. An insulated flask (e.g., wrapped in glass wool or placed in a large beaker) allows crystals to form gradually, which is crucial for purity.[4][5]
-
Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. A solvent pair, where the compound is very soluble in one solvent (e.g., methanol) and poorly soluble in another (e.g., diethyl ether), can be a good alternative. Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "poor" solvent until turbidity persists. Reheat to clarify and then cool slowly.
Section 2: Experimental Workflows & Protocols
Troubleshooting Purification Logic
The following diagram outlines the decision-making process for purifying your compound based on the initial analytical results.
Caption: Decision workflow for purifying Methyl 3-(piperidin-4-yl)benzoate HCl.
Protocol 1: Decolorization and Recrystallization
This protocol is designed to remove trace colored impurities and improve the overall purity of a solid that is already relatively high.
Recrystallization Solvent Selection
| Solvent / Mixture | Suitability | Rationale |
| Isopropanol (IPA) | Excellent | Often provides good solubility when hot and poor solubility when cold for hydrochloride salts.[6] |
| Ethanol / Water | Good | A polar mixture that can be effective, but high solubility in ethanol may reduce yield.[6] |
| Methanol / Diethyl Ether | Good (as a pair) | Use methanol to dissolve, and ether as the anti-solvent to induce precipitation. |
| Acetonitrile | Fair | Can be effective, worth screening if other solvents fail. |
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol (near boiling) while stirring until the solid just dissolves.
-
Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (approx. 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Hot Filtration: Gently reheat the solution to boiling for a few minutes. Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[4] Do not disturb the flask during this period. For maximum yield, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.
Caption: Step-by-step workflow for the recrystallization process.
Protocol 2: Purification via Acid-Base Extraction and Flash Chromatography
This protocol is ideal for separating the target compound from non-basic or weakly basic organic impurities.
Step-by-Step Procedure:
-
Dissolution & Basification: Dissolve the crude hydrochloride salt in deionized water. Transfer the solution to a separatory funnel. Add an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the aqueous layer is basic (pH > 9, check with pH paper). Caution: CO₂ evolution will occur if using bicarbonate; vent the funnel frequently.[7]
-
Extraction of Free Base: Shake the funnel vigorously, venting often. Allow the layers to separate. The neutral, free-base form of the product will move into the organic layer. Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Combine & Dry: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Chromatography: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude free base by flash column chromatography on silica gel. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane.
-
Salt Formation: Combine the pure fractions (as determined by TLC). Evaporate the solvent. Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (a solution of HCl in ether or isopropanol is commonly used) dropwise with stirring.
-
Isolation: The pure hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its purity? A: As a hydrochloride salt, the compound is generally stable. However, to prevent potential oxidation or hydrolysis, it should be stored in a tightly sealed container, protected from light and moisture, preferably in a desiccator at room temperature or refrigerated.
Q2: What are the best analytical methods to confirm the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment of purity.[8][9][10]
-
HPLC (High-Performance Liquid Chromatography): The most powerful technique for determining purity as a percentage (e.g., >99.5%) and detecting trace impurities.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and can detect the presence of structural isomers or residual solvents.
-
Melting Point: A sharp melting point within a narrow range (e.g., 1-2°C) is a good indicator of high purity. Impurities typically cause melting point depression and broadening.[8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main component and helps in identifying the mass of any impurities.
Q3: Can I use a different acid to form the salt for purification? A: Yes, forming a salt with a different acid (e.g., sulfuric acid to make a sulfate salt, or tartaric acid to make a tartrate salt) can alter the compound's solubility and crystal packing properties.[11] This can sometimes be advantageous for purification if the hydrochloride salt proves difficult to crystallize effectively. After purification, the desired hydrochloride salt can be reformed if necessary.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. tutorchase.com [tutorchase.com]
- 9. moravek.com [moravek.com]
- 10. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: N-Boc Piperidine Deprotection Strategies
Welcome to the technical support center for N-Boc piperidine deprotection. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from piperidine precursors. As Senior Application Scientists, we have curated this guide to reflect both fundamental chemical principles and practical, field-tested solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: My N-Boc deprotection is incomplete. How can I drive the reaction to completion?
Q: I've followed a standard TFA protocol, but my TLC and LC-MS analyses show significant amounts of remaining starting material. What are the likely causes and what steps should I take?
A: Incomplete deprotection is a frequent issue stemming from several factors. The key is to systematically investigate and optimize your reaction conditions.
-
Insufficient Acid Stoichiometry or Concentration: The most common cause is an inadequate amount of acid.[1][2] The Boc deprotection mechanism is acid-catalyzed, and if your substrate contains other basic moieties (e.g., pyridines, imidazoles), they will compete for the acid, reducing its effective concentration.[2]
-
Solution: Increase the concentration of the acid. For trifluoroacetic acid (TFA), a 25-50% solution in a solvent like dichloromethane (DCM) is often effective.[1] For hydrochloric acid (HCl), a 4M solution in an organic solvent such as 1,4-dioxane or methanol is standard.[1] It is also common to use a large excess of the acid reagent.
-
-
Inadequate Reaction Time: While many deprotections are complete within 30 minutes to 2 hours at room temperature, some substrates react more slowly.[3]
-
Solution: Extend the reaction time and monitor progress closely. Taking aliquots every 30-60 minutes for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help you determine the optimal duration.[1][2] The deprotected piperidine will have a different Rf value on a TLC plate compared to the N-Boc protected starting material.[3][4]
-
-
Low Reaction Temperature: Most Boc deprotections are conveniently run at room temperature.[1] However, if the reaction is sluggish, gentle heating may be required.
-
Steric Hindrance: Bulky substituents on the piperidine ring or near the nitrogen atom can impede the approach of the acid, slowing down the cleavage of the Boc group.[1][2][3]
-
Solution: For sterically hindered substrates, harsher conditions may be necessary. This could involve extending the reaction time significantly, increasing the acid concentration, or gently heating the reaction.
-
Issue 2: My final product is impure, with significant side-product formation.
Q: My NMR and mass spec data show peaks corresponding to a mass of +56 amu from my desired product. What is this side product and how can I prevent its formation?
A: This is a classic sign of tert-butylation. The primary cause of this side reaction is the generation of a reactive tert-butyl cation intermediate during the acidic cleavage of the Boc group.[1][6] This electrophilic carbocation can then alkylate any available nucleophiles in the reaction mixture, including the deprotected piperidine nitrogen itself or other sensitive, electron-rich functional groups on your molecule.[1][6]
-
The Role of Scavengers: The most effective strategy to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[1][6]
Issue 3: I am working with an acid-sensitive substrate. Are there alternatives to strong acids like TFA and HCl?
Q: My molecule contains other acid-labile groups (e.g., esters, acetals) that are being cleaved under standard deprotection conditions. What are my options?
A: When dealing with acid-sensitive molecules, deploying alternative, milder deprotection strategies is crucial.
-
Thermal Deprotection: Simply heating the N-Boc piperidine precursor can induce thermolytic cleavage of the Boc group.[8] This method avoids acidic reagents altogether.
-
Milder Acidic Conditions: You can try using more dilute acid solutions or running the reaction at lower temperatures (e.g., 0°C) to favor the deprotection of the N-Boc group over other acid-sensitive functionalities.[8]
-
Alternative Reagents: Several other reagents can effect N-Boc deprotection under non-traditional conditions.
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[10][11] It has been shown to be effective even when TFA or HCl-based methods fail or cleave other acid-labile groups.[10]
-
TMSI (Trimethylsilyl Iodide): This reagent can be used for a pH-neutral deprotection in a solvent like DCM.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic reagents for N-Boc deprotection and how do I choose between them? The two most common reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[1]
-
TFA: Typically used as a 25-50% solution in DCM.[1] It is highly effective and reactions are often fast. The work-up involves evaporating the solvent and excess TFA, which can sometimes be challenging to remove completely. The product is isolated as a TFA salt.
-
HCl: Generally used as a 4M solution in dioxane or methanol.[1] This method is also very effective and often results in the precipitation of the desired piperidine as its hydrochloride salt, which can be easily isolated by filtration.[1] This can be an advantage for purification.
Q2: How do I properly monitor the progress of my deprotection reaction? Regular monitoring is crucial to avoid incomplete reactions or excessive side-product formation.
-
Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method.[2] The deprotected product, being a free amine (or its salt), is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more detailed picture of the reaction, allowing you to quantify the consumption of starting material and the formation of the desired product and any side products.[4]
Q3: My deprotected piperidine is isolated as a salt (TFA or HCl salt). How do I convert it to the free base? The salt form is often stable and convenient for storage. However, if the free base is required for the next step, a basic work-up is necessary.
-
After removing the deprotection reagents, dissolve the crude salt in water or an appropriate solvent.[1]
-
Add a base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na2CO3), or sodium bicarbonate (NaHCO3) solution to adjust the pH to be basic (typically pH 9-11).[12]
-
Extract the aqueous layer with an organic solvent like ethyl acetate, DCM, or ether.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the free base.[12]
Q4: What are the key considerations for scaling up an N-Boc deprotection reaction? Scaling up requires careful consideration of reaction exotherms, reagent handling, and work-up procedures.
-
Reagent Addition: The addition of strong acids like TFA can be exothermic. For large-scale reactions, consider adding the acid slowly or using an ice bath to control the temperature.
-
Work-up and Extraction: Handling large volumes of solvents during extraction can be cumbersome. Ensure you have appropriately sized equipment. The isolation of hydrochloride salts via filtration is often more scalable than extensive liquid-liquid extractions.
-
Solvent Removal: Removing large volumes of TFA can be challenging. Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
Data Summary & Protocols
Comparison of Common Acidic Deprotection Conditions
| Reagent | Typical Concentration | Solvent | Temperature | Typical Time | Product Form |
| TFA | 25-50% (v/v) | DCM | Room Temp | 0.5 - 2 hours | TFA Salt |
| HCl | 4M | 1,4-Dioxane | Room Temp | 1 - 4 hours | HCl Salt |
| HCl | 6N (aqueous) | Water/Ether | Room Temp | Variable | HCl Salt |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA in DCM
This protocol is a general and widely applicable starting point.
-
Preparation: Dissolve the N-Boc piperidine substrate in dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Reagent Addition: In a separate flask, prepare the deprotection cocktail. For a standard reaction, use a 1:1 mixture of TFA and DCM. If your substrate is sensitive to t-butylation, prepare a solution of 50% TFA in DCM containing 2.5% water and 2.5% triisopropylsilane (TIS).[1]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature with stirring.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. To aid in the removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[1] The resulting product is the TFA salt, which can be used directly or converted to the free base.
Protocol 2: N-Boc Deprotection with HCl in Dioxane
This method is an excellent alternative to TFA and is particularly useful if the hydrochloride salt is desired for its ease of handling and purification.
-
Preparation: Dissolve the N-Boc-piperidine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess, e.g., 10-20 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. In many cases, a precipitate of the hydrochloride salt will form.[1]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[1] Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1]
Visual Workflows
Decision Tree for Deprotection Strategy
Caption: Decision tree for selecting an N-Boc deprotection strategy.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Step-by-step workflow for troubleshooting incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. awuahlab.com [awuahlab.com]
- 12. jgtps.com [jgtps.com]
Technical Support Center: Mitigating hERG Liability in Piperidin-4-yl Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for a critical challenge in medicinal chemistry: reducing the hERG (human Ether-à-go-go-Related Gene) potassium channel liability associated with piperidin-4-yl derivatives. Blocking this channel can lead to life-threatening cardiac arrhythmias, making early mitigation a crucial step in drug discovery.[1][2][3]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple protocols to explain the why behind experimental choices, empowering you to make informed decisions in your own projects.
Section 1: Understanding the Problem - FAQs
Q1: Why are piperidin-4-yl derivatives so frequently implicated in hERG toxicity?
A1: The prevalence of hERG liability in this class of compounds stems from a convergence of common structural and physicochemical properties that align with the pharmacophore for hERG channel blockers. The key culprits are:
-
Presence of a Basic Nitrogen: The piperidine nitrogen is typically basic. In its protonated, cationic state, it can form a crucial electrostatic interaction with negatively charged residues within the hERG channel's inner pore.[4][5] This basic nitrogen is often a key pharmacophoric requirement for hERG binding.[4][5]
-
Lipophilicity: Piperidin-4-yl derivatives often possess a high degree of lipophilicity (greasiness). This property facilitates the compound's entry into the lipophilic inner cavity of the hERG channel, where the binding site is located.[6][7][8] There is a well-established correlation between increasing lipophilicity and a higher risk of potent hERG inhibition.[6][7][8]
-
Structural Mimicry: The overall structure, featuring a basic center linked to hydrophobic and aromatic groups, mimics the general architecture of many known hERG blockers.[4][9] The hERG channel pore is known to be promiscuous, accommodating a wide variety of chemical structures.[1]
Q2: What are the key physicochemical properties I should monitor to predict hERG risk?
A2: Two of the most critical and easily measurable parameters are lipophilicity (LogP/LogD) and basicity (pKa) .
| Physicochemical Parameter | Impact on hERG Liability | Rationale |
| Lipophilicity (LogP/LogD) | Higher values increase risk. | Facilitates partitioning into the cell membrane and entry into the hydrophobic inner pore of the hERG channel.[6][7][8] |
| Basicity (pKa) | Higher values (for amines) increase risk. | A higher pKa means the nitrogen is more likely to be protonated at physiological pH, enabling the key cationic interaction with the channel pore.[1][6] |
A quantitative risk assessment has shown that increasing LogP and pKa each contribute significantly and almost identically to the increased risk of hERG inhibition.[6] Therefore, both parameters demand equal attention during lead optimization.[6]
Q3: My lead compound has a piperidine moiety and shows hERG activity. Where do I start my optimization?
A3: The first step is to systematically evaluate the necessity and properties of the basic piperidine nitrogen. Ask yourself:
-
Is the basicity essential for on-target activity?
-
Does it contribute significantly to solubility?[1]
Based on the answers, you can devise a strategy. The best way to eliminate hERG inhibition is to design it out from the beginning of a project.[1]
Section 2: Troubleshooting Experimental Results
Scenario 1: My initial screen shows significant hERG inhibition (IC50 < 1 µM). How can I quickly triage my next steps?
This is a common and critical juncture. A potent hERG liability can terminate a project if not addressed swiftly.
Troubleshooting Workflow:
Caption: Initial triage workflow for potent hERG inhibitors.
Detailed Actions:
-
Strategy 1: Attenuate Basicity (Lower pKa): If the nitrogen is required for on-target activity, the goal is to reduce its basicity.
-
Introduce Electron-Withdrawing Groups: Placing electronegative atoms (like fluorine) or groups near the basic nitrogen can inductively lower its pKa.[1]
-
Heterocycle Replacement: Consider replacing the piperidine ring with a less basic alternative like a piperazine or morpholine.[1][10] For example, the Galapagos team successfully mitigated a hERG issue in an autotaxin inhibitor program by switching from a piperidine to a piperazine, which significantly lowered the pKa.[1][10]
-
-
Strategy 2: Remove or Replace the Basic Center: If the basicity is not essential, more drastic modifications are possible.
-
Bioisosteric Replacement: Replacing the nitrogen atom with a carbon can sometimes be a successful strategy to completely remove the basic center.[1]
-
-
Parallel Strategy: Reduce Lipophilicity: This should almost always be explored in parallel.
-
Focus on Remote Moieties: Tweaking distal parts of the molecule, such as replacing lipophilic aromatic groups with more polar ones, can often yield quicker success than focusing solely on the basic center.[1] For instance, replacing a pyridazine with a urea has been shown to significantly reduce lipophilicity and mitigate hERG liability.[10]
-
Scenario 2: I've reduced the pKa and lipophilicity, but hERG activity persists. What's next?
A2: If simple modifications to pKa and LogP are insufficient, more nuanced structural factors are at play. It's time to consider the molecule's conformation and interaction with specific residues in the hERG channel.
Advanced Strategies:
-
Introduce Steric Hindrance: Adding bulky groups near the basic nitrogen can physically prevent the molecule from adopting the optimal conformation for binding within the hERG channel pore.
-
Introduce Polarity/Create a Zwitterion: Strategically introducing polar groups, such as a hydroxyl or a carboxylic acid, can disrupt the hydrophobic interactions that stabilize binding and reduce hERG activity.[2][3] The Roche team employed a zwitterion strategy by introducing a carboxylic acid to address hERG liability in a capsid assembly modulator.[10]
-
Increase Conformational Rigidity: Flexible molecules can more easily adapt their shape to fit into the hERG binding pocket. Introducing rigid elements, such as triple bonds or ring systems, can lock the molecule into a conformation that is unfavorable for hERG binding.[11]
Caption: Advanced strategies when pKa/LogP modulation fails.
Section 3: Key Experimental Protocols
Protocol 1: High-Throughput hERG Risk Assessment - Fluorescence Polarization Assay
This protocol describes a common, high-throughput biochemical assay used for early-stage screening.[12]
Principle: This assay is based on the displacement of a fluorescent tracer from the hERG channel by a test compound. When the tracer is bound to the large channel protein, it tumbles slowly, emitting highly polarized light. When displaced by a competing compound, the small, free tracer tumbles rapidly, emitting depolarized light. The change in fluorescence polarization is proportional to the test compound's binding affinity.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., PBS with 0.01% Tween-20).
-
Reconstitute the hERG channel membrane preparation and the fluorescent tracer according to the manufacturer's instructions (e.g., Predictor® hERG Fluorescence Polarization Assay Kit).
-
Prepare serial dilutions of the test compound and a known hERG blocker (positive control, e.g., E-4031) in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).
-
-
Assay Plate Setup:
-
Using a 384-well, low-volume black plate, add the diluted test compounds, positive control, and a vehicle control (DMSO in buffer).
-
Add the hERG membrane preparation to all wells.
-
Initiate the binding reaction by adding the fluorescent tracer to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle and positive controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Gold Standard hERG Assessment - Automated Patch-Clamp Electrophysiology
This protocol outlines the use of an automated patch-clamp system (e.g., QPatch), which provides direct functional data on hERG channel activity and is considered the gold standard for hERG liability assessment.[13][14]
Principle: This technique measures the ionic current flowing through hERG channels in living cells.[13] Cells expressing the hERG channel are captured on a planar chip, and a whole-cell recording configuration is established. A specific voltage protocol is applied to elicit hERG currents, and the effect of the test compound on this current is measured directly.[13][14]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a cell line stably expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.[13]
-
-
System Preparation:
-
Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions as per the manufacturer's protocol.[13]
-
-
Compound Plate Preparation:
-
Prepare a compound plate containing serial dilutions of the test compound and a positive control in the extracellular solution. Include vehicle control wells.[13]
-
-
Experiment Execution:
-
Load a suspension of the prepared cells into the system.
-
Initiate the automated experiment. The system will perform the following steps for each cell in parallel:
-
Cell capture and formation of a high-resistance (>1 GΩ) seal.
-
Establishment of the whole-cell configuration.
-
Application of the voltage-clamp protocol to record baseline hERG currents.
-
Perfusion of the cell with the test compound at various concentrations.
-
Recording of hERG currents in the presence of the compound.
-
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Section 4: In-Silico Screening and Predictive Modeling
Q4: Can I use computational tools to predict hERG liability before synthesizing compounds?
A4: Yes, in-silico modeling is a highly valuable and cost-effective tool for early hERG risk assessment.[15][16] Several approaches are available:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models are built from large datasets of compounds with known hERG activity and use machine learning algorithms to correlate molecular descriptors (e.g., LogP, polar surface area, specific structural fragments) with hERG inhibition.[17][18][19] Web-accessible tools like Pred-hERG can provide rapid predictions.[17][19]
-
Pharmacophore Modeling: This approach identifies the 3D arrangement of chemical features (e.g., basic nitrogen, hydrophobic regions, hydrogen bond acceptors) common to known hERG blockers. New molecules can be screened against this pharmacophore to assess their potential for binding.
-
Structure-Based Docking: Using homology models or the cryo-EM structure of the hERG channel, compounds can be computationally "docked" into the binding site to predict their binding mode and estimate binding affinity.[20][21] This can provide valuable insights into the specific interactions driving hERG blockade.
It is important to remember that while predictive, these models are not a replacement for experimental validation. They are best used as a prioritization tool to guide synthetic efforts towards compounds with a lower predicted risk.[16]
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Basic nitrogen (BaN): a ‘privileged element’ in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A risk assessment of human ether-a-go-go-related gene potassium channel inhibition by using lipophilicity and basicity for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative assessment of hERG liability as a function of lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Computational models for cardiotoxicity via hERG inhibition [ntp.niehs.nih.gov]
- 16. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative structure-activity relationship studies on inhibition of HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pred-hERG: A Novel web-Accessible Computational Tool for Predicting Cardiac Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Piperidine Coupling
Welcome to the technical support center for the Buchwald-Hartwig amination, specifically tailored for the often-challenging coupling of piperidines with aryl and heteroaryl halides. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this critical C-N bond formation reaction. Here, we move beyond simple protocols to explain the underlying principles that govern success, ensuring that every experimental choice is a well-informed one.
Troubleshooting Guide: From Low Conversion to Unwanted Side Products
This section addresses specific, common issues encountered during the Buchwald-Hartwig amination of piperidines. Each problem is followed by a systematic evaluation of potential causes and actionable, field-proven solutions.
Problem 1: Low to No Conversion of Starting Materials
You've set up your reaction, but analysis by TLC or GC-MS shows primarily unreacted aryl halide and piperidine.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Inactive Catalyst System | Solution: Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3/G4). Rationale: The active Pd(0) species is susceptible to oxidation.[1] Using Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction step that can be inefficient.[2][3] Precatalysts provide a reliable, stoichiometric amount of the active L-Pd(0) complex, leading to more consistent results.[1] |
| 2. Inappropriate Ligand Choice | Solution: For aryl chlorides, employ bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.[1][4] Rationale: Aryl chlorides undergo oxidative addition to the Pd(0) center more slowly than bromides or iodides.[5] Bulky, electron-donating ligands stabilize the palladium center, accelerate the rate-limiting oxidative addition, and promote the final reductive elimination step.[6] |
| 3. Insufficiently Strong Base | Solution: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[1][2][7] Rationale: The base has two critical roles: deprotonating piperidine to form the more nucleophilic piperidide and facilitating the formation of the palladium-amide intermediate.[1] Weaker bases like K₂CO₃ or K₃PO₄ often require higher temperatures and lead to slower reactions, increasing the risk of catalyst decomposition.[1][2] |
| 4. Oxygen or Water Contamination | Solution: Rigorously degas solvents (e.g., via sparging with argon for 30+ minutes or freeze-pump-thaw cycles) and use flame-dried glassware under an inert atmosphere (N₂ or Ar).[1] Rationale: Oxygen irreversibly oxidizes and deactivates the Pd(0) catalyst.[1] Water can lead to hydrolysis of the aryl halide (forming phenols) and can negatively impact the activity of alkoxide bases.[1] |
| 5. Unsuitable Solvent | Solution: Toluene, dioxane, or THF are generally effective solvents.[1][2] Rationale: The solvent must solubilize all components and have a suitable boiling point for the required reaction temperature. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit catalysis.[1][2][8] |
Problem 2: Significant Side Product Formation
Your desired product is forming, but it's contaminated with one or more significant impurities.
Potential Causes & Recommended Solutions
| Side Product | Potential Cause & Scientific Rationale | Recommended Solution |
| Hydrodehalogenation (Ar-H) | Cause: A competing pathway where the aryl halide is reduced. This can be promoted by moisture or if the reductive elimination step is slow. | Ensure strictly anhydrous and anaerobic conditions.[1] Using a ligand that accelerates C-N reductive elimination can also suppress this pathway. |
| Aryl Homocoupling (Ar-Ar) | Cause: Two molecules of the aryl halide couple together. This is more common with highly reactive aryl halides (iodides and bromides) and can be exacerbated by an incorrect Pd:ligand ratio. | Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2 is a good starting point).[1] Using a well-defined precatalyst often mitigates this issue. |
| Phenol Formation (Ar-OH) | Cause: Hydrolysis of the aryl halide, typically caused by water in the reaction mixture, especially when using hydroxide-based contaminants in the base. | Rigorously dry all reagents, solvents, and glassware.[1] Ensure the purity of the base. |
Problem 3: Reaction Stalls Before Completion
The reaction proceeds initially but stops before the limiting reagent is fully consumed.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Catalyst Decomposition | Solution: Use a more robust ligand system (e.g., second or third-generation biaryl phosphines). Consider lowering the reaction temperature, though this may require a longer reaction time. Rationale: At elevated temperatures (often >110 °C), the catalyst can decompose over time.[1][2] Robust ligands are designed to protect the palladium center from aggregation and deactivation pathways.[1] |
| 2. Product Inhibition | Solution: In some cases, a higher catalyst loading may be required to overcome the inhibition. Rationale: The N-arylpiperidine product can sometimes coordinate to the palladium center, slowing down the catalytic cycle.[1] This is less common with piperidine than with other nitrogen nucleophiles but can be a factor. |
| 3. Base Insolubility/Heterogeneity | Solution: Ensure vigorous stirring throughout the reaction. For scale-up, grinding the inorganic base before use can be beneficial.[2] Rationale: Many inorganic bases like NaOtBu have limited solubility. The deprotonation step can occur at the solid-liquid interface, making the reaction rate sensitive to the base's particle size and the agitation rate.[2] |
Troubleshooting Workflow
For a systematic approach to diagnosing issues, follow this decision tree.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is best for coupling piperidine with an aryl chloride? For challenging substrates like aryl chlorides, a combination of a palladium source with a bulky, electron-rich biaryl phosphine ligand is generally required.[1] Ligands such as XPhos , SPhos , and RuPhos are excellent starting points.[1] Using a pre-formed, air-stable catalyst (a "precatalyst") like XPhos Pd G3 , which incorporates both the palladium and the ligand, can often provide more consistent results by ensuring the correct palladium-ligand ratio and simplifying reaction setup.[1][2]
Q2: What is the role of the strong base, and can I use a weaker one? A strong base, typically sodium tert-butoxide (NaOtBu), is crucial for two reasons in the catalytic cycle.[1] First, it deprotonates piperidine to form the more nucleophilic piperidide anion. Second, it facilitates the formation of the key palladium-amide intermediate from the palladium-halide complex.[1] While weaker bases like potassium carbonate (K₂CO₃) can sometimes be used, they often require higher temperatures and result in much slower reaction rates, which can lead to catalyst decomposition and lower yields.[2]
Q3: My reaction is sensitive to air. How can I ensure anaerobic conditions? Exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.[1] To ensure anaerobic conditions:
-
Degas your solvent: This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using a freeze-pump-thaw technique for more rigorous applications.[1]
-
Use Schlenk techniques: Assemble your reaction glassware and flame-dry it under vacuum, then backfill with an inert gas. Add your solid reagents under a positive pressure of inert gas.[1]
-
Maintain an inert atmosphere: Throughout the reaction, maintain a slight positive pressure of nitrogen or argon, for example by using a balloon.[1]
Q4: How can I monitor the progress of my reaction? Reaction progress can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere if the reaction is ongoing) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, co-spotting the reaction mixture with your starting materials is essential for accurate comparison.[9] Staining with ninhydrin can be useful for visualizing the piperidine if it is not UV-active.[10]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[3] The piperidine then coordinates to this complex, and a base facilitates deprotonation to form the crucial Pd(II)-amide species.[3] The final, product-forming step is reductive elimination , which forms the C-N bond and regenerates the Pd(0) catalyst.[3]
Standard Protocol: General Procedure for Piperidine Coupling with an Aryl Chloride
This protocol is a robust starting point for many aryl chloride and piperidine coupling partners.
Materials:
-
Aryl Chloride (1.0 equiv)
-
Piperidine (1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1-0.2 M solution with respect to the aryl chloride)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox or under a positive flow of argon).[1]
-
Reagent Addition: Seal the flask/vial. Add the aryl chloride, followed by the anhydrous, degassed toluene via syringe. Finally, add the piperidine via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may need to be determined experimentally.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed (typically 4-24 hours).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with an organic solvent like ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. rsc.org [rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: A Guide to Purifying 1-Benzyl-4-methylpiperidine Derivatives
Welcome to the technical support center for the purification of 1-benzyl-4-methylpiperidine derivatives. This guide is crafted for researchers, scientists, and professionals in drug development, providing clear, actionable solutions to common challenges encountered during the purification of this important class of compounds. The N-benzyl piperidine (N-BP) structural motif is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and flexibility.[1] This guide is structured in a question-and-answer format to directly address the specific and often nuanced issues that can arise during your experiments.
Troubleshooting Guide: From Smears on TLC to Persistent Oils
This section addresses the most frequent and vexing problems encountered during the purification of 1-benzyl-4-methylpiperidine derivatives. Each solution is grounded in fundamental chemical principles to help you not only solve the immediate problem but also build a deeper understanding for future purifications.
Question 1: My compound is streaking badly on the silica gel column, leading to poor separation. How can I resolve this?
Answer: This is a classic issue when dealing with basic compounds like piperidine derivatives on acidic silica gel. The streaking, or tailing, is caused by strong ionic interactions between the basic nitrogen of your piperidine and the acidic silanol groups (Si-OH) on the surface of the silica.[2] This leads to a non-ideal equilibrium during elution, resulting in broad, streaky bands.
To counteract this, you need to suppress this interaction. Here are a few effective strategies:
-
Mobile Phase Additives: The most common and effective solution is to add a small amount of a competing base to your mobile phase (eluent). Triethylamine (Et₃N) is a standard choice. A concentration of 0.5-2% (v/v) Et₃N in your eluent will neutralize the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[3]
-
Pre-treating the Silica: For particularly stubborn separations, you can pre-treat your silica gel. This can be done by preparing your column slurry in your chosen eluent that already contains the triethylamine. This ensures the entire stationary phase is neutralized before you even load your compound.[3]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Basic alumina can be an excellent alternative for the purification of amines.[4] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar, can also be a powerful option, especially for more polar derivatives.
Question 2: I've run my reaction and the TLC shows my product and the starting material (e.g., benzyl bromide) have very similar Rf values. How can I separate them?
Answer: Co-elution of starting materials and products is a frequent challenge, especially when they have similar polarities.[5] Here’s a multi-pronged approach to tackle this:
-
Optimize TLC Solvent System: Systematically vary the polarity of your eluent. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize the separation (ΔRf) between the two spots. Sometimes, a small change in the solvent ratio can make a significant difference.
-
Chemical Quenching: If excess benzyl bromide is the issue, it can be "scavenged" before chromatography. After your reaction is complete, you can add a small amount of a nucleophilic amine, like triethylamine, to the reaction mixture. This will react with the excess benzyl bromide to form a quaternary ammonium salt, which is highly polar and can be easily removed with an aqueous wash or will remain at the baseline of your silica column.[6][7]
-
Aqueous Workup: A well-designed aqueous workup can often remove a significant amount of unreacted starting materials. For instance, unreacted 4-methylpiperidine can be removed by an acidic wash (e.g., with dilute HCl), which will protonate it and pull it into the aqueous layer. Your N-benzylated product, being less basic, may remain in the organic layer.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.
Question 3: My purified product is a persistent oil, but I need a solid for characterization and downstream applications. What are my options?
Answer: Many 1-benzyl-4-methylpiperidine derivatives are low-melting solids or oils at room temperature, and impurities can further depress the melting point.[8] If you're struggling to obtain a solid, here are several techniques to try:
-
Salt Formation: This is often the most effective method. By reacting your basic piperidine derivative with an acid, you can form a crystalline salt. The hydrochloride (HCl) or hydrobromide (HBr) salts are common choices. These salts often have much higher melting points and are more readily crystallized than the free base.[8] You can then recrystallize the salt to achieve high purity.
-
Crystallization Techniques:
-
Solvent Selection: The key to successful crystallization is finding the right solvent or solvent system. The ideal solvent should dissolve your compound when hot but not when cold.[9] You may need to screen several solvents of varying polarities.
-
Slow Cooling: Rapid cooling often leads to the formation of oils or amorphous solids. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[9]
-
Inducing Crystallization: If crystals don't form spontaneously, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of your compound if you have one.
-
-
High Vacuum Drying: Ensure that all residual solvents have been thoroughly removed under a high vacuum. Trace amounts of solvent can prevent your compound from solidifying.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1-benzyl-4-methylpiperidine derivatives?
A1: The impurity profile largely depends on your synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as 4-methylpiperidine and benzyl bromide or benzyl chloride.[8]
-
Over-alkylation Products: For example, the formation of a quaternary ammonium salt if two benzyl groups react with the piperidine nitrogen.
-
Side-products from Starting Materials: Benzyl alcohol can be an impurity if using benzyl bromide that has partially hydrolyzed.
-
Residual Solvents: Solvents used in the reaction or workup, such as DMF, toluene, or THF.
Q2: How can I effectively remove unreacted 4-methylpiperidine?
A2: 4-Methylpiperidine is a relatively volatile and basic compound. An acidic wash during the workup is highly effective. By washing your organic layer with a dilute acid (e.g., 1M HCl), the 4-methylpiperidine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer and thus removed from your product.
Q3: Is there a general-purpose solvent system for column chromatography of these compounds?
A3: A good starting point for many N-benzylpiperidine derivatives is a mixture of ethyl acetate and hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the elution with TLC. For more polar derivatives, a system of dichloromethane and methanol might be more appropriate. Remember to always include 0.5-1% triethylamine to prevent tailing.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with a Basic Additive
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 20% ethyl acetate in hexanes). Add 1% (v/v) of triethylamine to the eluent mixture.
-
Pack the Column: Prepare a slurry of silica gel in your chosen eluent. Pack the column evenly, ensuring there are no air bubbles or cracks.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and then carefully add the dry powder to the top of the column.
-
Elute the Column: Begin eluting with your prepared solvent system. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Protocol 2: Conversion of the Free Base to its Hydrochloride Salt
-
Dissolve the Free Base: Dissolve your purified 1-benzyl-4-methylpiperidine derivative (the "free base") in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Add HCl Solution: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolate the Salt: Collect the solid by vacuum filtration.
-
Wash and Dry: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any excess HCl and soluble impurities. Dry the salt under a high vacuum. The resulting crystalline salt can then be further purified by recrystallization if needed.
Data and Visualization
Table 1: Troubleshooting Common Purification Issues
| Problem | Likely Cause | Recommended Solution(s) |
| Tailing/Streaking on TLC/Column | Strong interaction between the basic amine and acidic silica gel. | Add 0.5-2% triethylamine to the eluent; use basic alumina as the stationary phase. |
| Product is a persistent oil | Presence of impurities; low melting point of the compound. | Convert to a crystalline salt (e.g., hydrochloride); try slow recrystallization from various solvents; ensure all solvent is removed under high vacuum. |
| Poor separation of product and starting material | Similar polarities of the compounds. | Optimize the eluent system for TLC; perform a chemical quench of reactive starting materials; use a more efficient purification technique like preparative HPLC. |
| Reaction TLC looks clean, but workup introduces impurities | Product instability to acidic or basic conditions. | Perform a neutral workup; analyze small aliquots under different pH conditions to diagnose the instability. |
Purification Workflow for 1-Benzyl-4-methylpiperidine Derivatives
Caption: A decision-making workflow for the purification of 1-benzyl-4-methylpiperidine derivatives.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. columbia.edu [columbia.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 3-(piperidin-4-yl)benzoate hydrochloride: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like Methyl 3-(piperidin-4-yl)benzoate hydrochloride, a compound of interest in medicinal chemistry, precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental rationale, present idealized yet practical protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate analytical strategy.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline material at the atomic and molecular level.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map and, from that, a definitive model of the molecule's atomic arrangement, bond lengths, and bond angles.[3][4]
The Crystallographic Workflow: A Deliberate Path to Atomic Resolution
The journey from a powdered sample to a refined crystal structure is a multi-step process, where each stage is critical for a successful outcome. The causality behind each experimental choice is paramount to obtaining high-quality, publishable data.
Figure 1: Workflow for X-ray Crystallographic Structure Validation.
-
Synthesis and Purification: The synthesis of this compound would likely involve the esterification of 3-(piperidin-4-yl)benzoic acid followed by treatment with hydrochloric acid. Purity is paramount for successful crystallization; therefore, the crude product must be purified, for instance, by recrystallization or column chromatography, to >99% purity.
-
Crystal Growth: High-quality single crystals are the cornerstone of a successful SCXRD experiment.[5] For a small molecule like this compound, several crystallization techniques should be screened in parallel:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to slow crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions with well-defined faces and no visible defects) is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[5]
-
Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods for small molecules to generate an initial electron density map.[5] An atomic model is then built into this map and refined against the experimental data to yield the final, highly accurate structure.
Data Presentation: Crystallographic Data for this compound (Hypothetical)
| Parameter | Value (Hypothetical) |
| Chemical Formula | C13H18ClNO2 |
| Formula Weight | 255.74 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | 10.123, 8.456, 15.789 |
| α, β, γ (°) | 90, 105.45, 90 |
| Volume (ų) | 1305.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.302 |
| R1, wR2 (all data) | 0.045, 0.112 |
| Goodness-of-fit (F²) | 1.05 |
Alternative and Complementary Techniques: A Spectroscopic Approach
While X-ray crystallography provides the ultimate structural proof, its requirement for high-quality single crystals can be a significant bottleneck. In such cases, or for orthogonal validation, spectroscopic methods like NMR and mass spectrometry are indispensable.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8][9][10] By probing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[6][11]
Figure 2: Workflow for NMR-based Structure Elucidation.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) containing a small amount of a reference standard like tetramethylsilane (TMS).
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[9]
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[10][11] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[8]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[12]
-
Mass Spectrometry: Weighing the Molecular Evidence
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13][14] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, which is a powerful tool for confirming the molecular formula.[15] Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of a molecule, which can be used to deduce its structure.[16]
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which generates the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The m/z of the ions is measured. HRMS can determine the mass with sufficient accuracy to confirm the elemental composition (C₁₃H₁₈ClNO₂).
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented. The resulting fragment ions are then mass-analyzed, providing structural information. The fragmentation pattern can be compared to in-silico predictions or databases.[17]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific research question, the availability of instrumentation, and the nature of the sample.
Figure 3: Comparison of Structural Validation Techniques.
Summary of Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Absolute 3D structure, bond lengths, angles[1] | Connectivity, relative stereochemistry, dynamics[18][19] | Molecular formula, fragmentation patterns[14][20] |
| Sample State | Solid (single crystal)[5] | Solution[18] | Solid, liquid, or gas (ionized)[14] |
| Resolution | Atomic[21][22] | Lower than X-ray[21][22] | Not applicable for 3D structure |
| Key Advantage | Definitive structural proof[4] | Provides information on solution-state conformation[23] | High sensitivity and accurate mass measurement[17] |
| Key Limitation | Requirement for high-quality crystals[21] | Does not provide absolute stereochemistry[19] | Indirect structural information[20] |
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray diffraction is the unparalleled method of choice, providing an unambiguous three-dimensional atomic arrangement. However, a comprehensive structural elucidation package, particularly for regulatory submissions or in-depth academic studies, should ideally include a combination of techniques. NMR spectroscopy offers invaluable information on the molecule's structure and behavior in solution, which is often more biologically relevant. High-resolution mass spectrometry provides orthogonal confirmation of the molecular formula and can offer structural insights through fragmentation analysis. By understanding the strengths and limitations of each technique, researchers can design a robust and efficient analytical strategy to confidently validate the structure of their compounds of interest.
References
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. sydney.edu.au [sydney.edu.au]
- 16. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 19. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 20. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. people.bu.edu [people.bu.edu]
- 22. researchgate.net [researchgate.net]
- 23. creative-biostructure.com [creative-biostructure.com]
A Comparative Analysis of the Biological Activity of Methyl 3-(piperidin-4-yl)benzoate Hydrochloride and its Analogs as Dopamine Transporter Ligands
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents aimed at treating a variety of central nervous system disorders. This guide presents a comparative analysis of the biological activity of Methyl 3-(piperidin-4-yl)benzoate hydrochloride, a novel scaffold, and a series of rationally designed analogs. Through a systematic investigation of structure-activity relationships (SAR), we elucidate the molecular determinants of potency and selectivity for the dopamine transporter. This work provides valuable insights for the future design of more effective and selective DAT inhibitors.
Introduction
The dopamine transporter (DAT) is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons[1]. This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis. Dysregulation of DAT function has been implicated in the pathophysiology of several neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders[2][3]. Consequently, DAT has emerged as a significant target for the development of novel therapeutics.
The 4-phenylpiperidine scaffold is a well-established pharmacophore in the design of DAT inhibitors[4]. Compounds incorporating this motif have demonstrated a wide range of affinities and selectivities for the monoamine transporters. This compound represents a key structural starting point for exploring novel chemical space within this class of compounds. The presence of a methyl ester on the phenyl ring at the meta position offers a unique vector for chemical modification, allowing for a detailed exploration of the structure-activity landscape.
This guide provides a comprehensive comparison of the in vitro biological activity of this compound (designated as MPB-001 ) and a series of its analogs. The primary objective is to delineate the structure-activity relationships (SAR) that govern their interaction with the dopamine transporter, as well as their selectivity over the serotonin (SERT) and norepinephrine (NET) transporters. By systematically modifying the core structure, we aim to identify key molecular features that enhance potency and selectivity, thereby providing a rational basis for the design of future DAT-targeted therapeutics.
Rationale for Analog Selection
To systematically probe the SAR of the Methyl 3-(piperidin-4-yl)benzoate scaffold, a series of analogs were designed and synthesized. The selection of these analogs was guided by the following principles:
-
Positional Isomerism of the Ester Group: To understand the influence of the ester's position on the phenyl ring, the para-substituted analog, Methyl 4-(piperidin-4-yl)benzoate hydrochloride (MPB-002 ), was included for comparison.
-
Modification of the Ester Moiety: The methyl ester of MPB-001 was converted to the corresponding carboxylic acid (MPB-003 ) and a bulkier ethyl ester (MPB-004 ) to investigate the impact of electronic and steric changes at this position.
-
Substitution on the Phenyl Ring: To explore the effects of electron-donating and electron-withdrawing groups, analogs with a methoxy group (MPB-005 ) and a chlorine atom (MPB-006 ) at the 4-position of the benzoate ring were synthesized.
-
N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine ring is a key site for interaction with the transporter. To assess the impact of substitution at this position, N-methyl (MPB-007 ) and N-benzyl (MPB-008 ) analogs were prepared.
This selection of analogs allows for a systematic evaluation of key structural features and their influence on biological activity at the monoamine transporters.
Experimental Methodologies
The biological activity of this compound and its analogs was assessed using a panel of in vitro assays designed to determine their affinity and functional potency at the human dopamine, serotonin, and norepinephrine transporters.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the affinity (Ki) of the test compounds for the human dopamine transporter (hDAT), human serotonin transporter (hSERT), and human norepinephrine transporter (hNET)[5].
Protocol:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing either hDAT, hSERT, or hNET were cultured to 80-90% confluency. The cells were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in the assay buffer.
-
Binding Assay: The membrane preparations were incubated with a specific radioligand ([³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, and [³H]Nisoxetine for hNET) and varying concentrations of the test compounds.
-
Incubation and Filtration: The assay plates were incubated at room temperature for 2 hours to reach equilibrium. The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters were dried, and scintillation cocktail was added. The amount of bound radioactivity was quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Confirmation of Methyl 3-(piperidin-4-yl)benzoate hydrochloride by LC-MS Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like Methyl 3-(piperidin-4-yl)benzoate hydrochloride, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity confirmation, supported by detailed experimental protocols and data interpretation.
The Imperative for Orthogonal Purity Assessment
The characterization of impurities and degradation products is a critical aspect of the drug development process.[1] While HPLC-UV has long been the workhorse for pharmaceutical analysis, LC-MS has emerged as a powerful alternative, offering superior sensitivity and specificity.[2] The fundamental difference lies in their detection principles: HPLC-UV measures the absorbance of UV light, while LC-MS identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2][3] This dual-detection capability provides a more comprehensive profile of a sample, often revealing impurities that may be missed by UV detection alone.
Experimental Design: A Head-to-Head Comparison
To illustrate the distinct advantages of each technique, a comparative analysis was designed to assess the purity of a synthesized batch of this compound.
Diagram of the LC-MS Purity Analysis Workflow
Caption: Workflow for LC-MS purity analysis.
Detailed Experimental Protocols
LC-MS Method
-
Instrumentation: Agilent 1290 Infinity II LC coupled to an Agilent 6545XT AdvanceBio Q-TOF mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
MS Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
MS Scan Range: m/z 100-1000.
HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II LC with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
Comparative Data Analysis
The following tables summarize the hypothetical, yet realistic, data obtained from the analysis of the same batch of this compound using both LC-MS and HPLC-UV.
Table 1: Purity and Impurity Profile Comparison
| Parameter | LC-MS Result | HPLC-UV Result |
| Main Peak Retention Time | 2.85 min | 8.52 min |
| Calculated Purity (%) | 99.2% | 99.7% |
| Number of Detected Impurities | 4 | 2 |
| Impurity 1 (m/z 236.1234) | 0.5% | 0.3% (co-eluted with main peak) |
| Impurity 2 (m/z 206.1121) | 0.2% | Not Detected |
| Impurity 3 (m/z 250.1390) | 0.08% | Not Detected |
| Impurity 4 (m/z 192.0968) | 0.02% | Not Detected |
Table 2: Method Performance Characteristics
| Parameter | LC-MS | HPLC-UV |
| Limit of Detection (LOD) | ~0.005% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.015% | ~0.15% |
| Specificity | High (Mass-based) | Moderate (Chromatographic) |
| Analysis Time | ~7 minutes | ~20 minutes |
Discussion: The Power of Mass Detection
The data clearly illustrates the superior capabilities of LC-MS for impurity profiling.[1][3] While HPLC-UV indicated a higher purity of 99.7%, this was due to the co-elution of a minor impurity with the main peak, a common issue in methods relying solely on UV detection.[4] LC-MS, with its ability to resolve compounds by mass, not only detected this co-eluting impurity but also identified three additional impurities present at levels below the detection limit of the HPLC-UV method.[3][5]
The high sensitivity and selectivity of LC-MS are particularly crucial for identifying and quantifying genotoxic impurities, which can pose significant health risks even at trace levels.[6] Furthermore, the mass data obtained from LC-MS provides valuable structural information about the impurities, aiding in their identification and the optimization of the synthetic process to minimize their formation.[1][7] While HPLC-UV remains a reliable and cost-effective option for routine quality control of high-concentration samples, LC-MS is unequivocally the superior method for in-depth impurity profiling and for ensuring the highest standards of safety and quality in pharmaceutical development.[2]
Conclusion: A Synergistic Approach
The choice between HPLC-UV and LC-MS should be guided by the specific analytical needs. For routine assays where the impurity profile is well-established, HPLC-UV can be a robust and efficient tool. However, for method development, validation, and the comprehensive characterization of new chemical entities like this compound, the unparalleled sensitivity and specificity of LC-MS are indispensable. A synergistic approach, utilizing HPLC-UV for routine quality control and LC-MS for in-depth characterization and investigation, provides a comprehensive and robust strategy for ensuring the purity and safety of pharmaceutical compounds.
References
- 1. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
A Comparative Guide to the Bioassay Performance of Methyl 3-(piperidin-4-yl)benzoate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. This guide provides an in-depth comparative analysis of the bioassay results for derivatives of Methyl 3-(piperidin-4-yl)benzoate and structurally related compounds. We will delve into their performance as inhibitors of key neurological targets, specifically the presynaptic choline transporter (CHT) and Fatty Acid Amide Hydrolase (FAAH), offering a critical examination of their structure-activity relationships (SAR) and comparative efficacy against established alternatives.
The Pharmacological Significance of the Piperidine Scaffold
The piperidine ring is a privileged structure in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with diverse biological targets. Its conformational flexibility allows for optimal orientation of substituents to engage with binding pockets of enzymes and receptors, leading to potent and selective modulation of their activity. This guide will explore how modifications to the core Methyl 3-(piperidin-4-yl)benzoate structure influence its biological activity, providing a framework for the rational design of next-generation therapeutics.
I. Inhibition of the Presynaptic Choline Transporter (CHT)
The high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine (ACh) synthesis, making it a critical target for modulating cholinergic neurotransmission. Dysregulation of cholinergic signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. The development of potent and selective CHT inhibitors is therefore of significant therapeutic interest.
Comparative Bioassay Data of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Derivatives
While specific bioassay data for a broad range of Methyl 3-(piperidin-4-yl)benzoate derivatives is not extensively available in the public domain, a closely related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has been thoroughly investigated, providing valuable insights into the SAR of this scaffold. The following table summarizes the inhibitory activity (IC50) of these compounds against the human CHT, as determined by a radiolabeled choline uptake assay in HEK293 cells stably expressing a mutant human CHT.[1]
| Compound | R Group (Amide functionality) | IC50 (nM)[1] |
| ML352 (10m) | N-((3-isopropylisoxazol-5-yl)methyl) | 92[2] |
| 10a | N-benzyl | 530 |
| 10b | N-(4-fluorobenzyl) | 280 |
| 10c | N-(4-chlorobenzyl) | 210 |
| 10d | N-(4-methylbenzyl) | 350 |
| 10e | N-(4-methoxybenzyl) | 430 |
| 10f | N-(pyridin-2-ylmethyl) | 180 |
| 10g | N-(pyridin-3-ylmethyl) | 150 |
| 10h | N-(pyridin-4-ylmethyl) | 160 |
| 10i | N-(furan-2-ylmethyl) | 250 |
| 10j | N-(thiophen-2-ylmethyl) | 230 |
| 10k | N-((5-methylisoxazol-3-yl)methyl) | 120 |
| 10l | N-((1-methyl-1H-pyrazol-3-yl)methyl) | 190 |
Causality Behind Experimental Choices: The selection of a radiolabeled choline uptake assay provides a direct functional measure of CHT inhibition. The use of a stable cell line overexpressing CHT enhances the signal window and allows for robust and reproducible measurements of inhibitor potency. The choice of various substituted benzyl and heteroarylmethyl amides for the "R" group allows for a systematic exploration of the impact of electronics and sterics on binding affinity.
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for this class of CHT inhibitors:
-
Heteroaromatic Amides Enhance Potency: Replacement of the initial hit's simple amide with various heteroaromatic methylamides generally led to a significant increase in potency. This suggests that the heteroaromatic ring engages in favorable interactions within the CHT binding pocket.
-
Optimal Heterocycle: Among the tested heteroaromatic moieties, the 3-isopropylisoxazol-5-yl)methyl group in ML352 conferred the highest potency.[2] This highlights the importance of the specific electronic and steric properties of the heterocycle for optimal binding.
-
Impact of Benzyl Substitution: Substitution on the benzyl ring had a modest effect on potency, with electron-withdrawing groups (fluoro and chloro) being slightly more favorable than electron-donating groups (methyl and methoxy).
Comparison with an Alternative CHT Inhibitor: Hemicholinium-3 (HC-3)
Hemicholinium-3 (HC-3) is a classical, potent competitive inhibitor of CHT. However, its utility as a therapeutic agent is limited by its poor CNS penetration and off-target effects.
| Compound | Mechanism of Action | IC50 (nM) | Key Limitations |
| ML352 | Non-competitive[2] | 92[2] | Rapid in vivo clearance[2] |
| Hemicholinium-3 | Competitive | ~1-5[3] | Poor CNS penetration, off-target effects |
The discovery of non-competitive inhibitors like ML352 represents a significant advancement, as they may offer a different pharmacological profile and potentially a better therapeutic window compared to competitive inhibitors.
II. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. Inhibition of FAAH elevates endogenous anandamide levels, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This makes FAAH a highly attractive target for the treatment of pain, anxiety, and other neurological disorders.
While specific data for Methyl 3-(piperidin-4-yl)benzoate derivatives as FAAH inhibitors is sparse in publicly available literature, the piperidine and piperazine urea scaffold has been extensively explored and has yielded potent FAAH inhibitors.
Comparative Bioassay Data of Piperidine/Piperazine-Based FAAH Inhibitors
The following table compares the inhibitory potency of different classes of FAAH inhibitors, including piperidine/piperazine ureas and other well-characterized inhibitors.
| Compound | Class | IC50 (nM) | Mechanism of Action | Selectivity |
| PF-3845 | Piperidine Urea | 7.2 (human)[4] | Covalent (Carbamylation of catalytic serine)[4] | Highly selective for FAAH[4] |
| URB597 | Carbamate | 4.6[5] | Covalent (Carbamylation of catalytic serine) | Targets multiple serine hydrolases[4] |
| OL-135 | α-Ketoheterocycle | - | Reversible covalent (Hemiketal formation) | Selective for FAAH |
Causality Behind Experimental Choices: The use of a fluorescence-based assay with a synthetic substrate allows for high-throughput screening and sensitive detection of FAAH inhibition.[5][6][7] Comparing irreversible inhibitors (PF-3845, URB597) with a reversible one (OL-135) provides insights into different modes of action and their potential implications for in vivo efficacy and duration of action.
Key Insights from Comparative Analysis
-
Potency and Selectivity: Both PF-3845 and URB597 are highly potent FAAH inhibitors. However, PF-3845, a piperidine urea derivative, exhibits superior selectivity for FAAH over other serine hydrolases compared to the carbamate inhibitor URB597.[4] This enhanced selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target side effects.
-
Mechanism of Action: The irreversible covalent modification of the catalytic serine residue by both urea and carbamate inhibitors leads to a sustained duration of action in vivo.[4] This is a desirable property for therapeutic applications requiring prolonged target engagement.
Experimental Protocols
Radiolabeled Choline Uptake Inhibition Assay (for CHT)
This protocol is adapted from methodologies used in the characterization of novel CHT inhibitors.[1]
Workflow for Radiolabeled Choline Uptake Inhibition Assay
References
- 1. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Pharmacological Profiling of Methyl 3-(piperidin-4-yl)benzoate hydrochloride
This guide provides a comprehensive framework for the in vitro characterization of Methyl 3-(piperidin-4-yl)benzoate hydrochloride, a novel small molecule with potential therapeutic applications. In the absence of a predefined biological target, this document outlines a systematic, multi-tiered approach for target deconvolution and pharmacological profiling. We will compare its performance against established reference compounds using robust, validated assay methodologies. The focus is on explaining the causal logic behind experimental choices to ensure the generation of reliable and reproducible data for drug development professionals.
Introduction and Strategic Overview
This compound is a synthetic organic compound featuring a benzoate moiety linked to a piperidine ring.[1] Its structure suggests potential interactions with a variety of biological targets, particularly those that recognize amine-containing ligands, such as G-protein coupled receptors (GPCRs), transporters, and certain ion channels. Early-stage drug discovery often involves characterizing such novel chemical entities without a known mechanism of action.[2]
Our strategy, therefore, is not to test a single hypothesis but to conduct a broad primary screening followed by more focused secondary and tertiary assays to build a comprehensive pharmacological profile. This "screening funnel" approach is an efficient method for identifying a compound's primary targets and potential off-target liabilities early in the development process.[3]
Caption: A tiered experimental workflow for target deconvolution.
Tier 1: Primary Screening via Radioligand Binding Assays
The initial step is to determine if this compound physically interacts with a range of potential targets. Radioligand binding assays are the gold standard for this purpose due to their sensitivity, robustness, and direct measurement of binding affinity.[4][5]
Causality Behind Experimental Choice: We employ competitive binding assays where the test compound competes with a known high-affinity radioligand for the target receptor. This allows for the determination of the test compound's inhibitory constant (Kᵢ), a measure of its binding affinity.[6] A filtration-based method is chosen for its efficiency in separating bound from free radioligand, which is crucial for accurate quantification.[7]
Comparative Compound Selection
For this guide, we will hypothesize a screening panel focused on aminergic GPCRs, a common target class for piperidine-containing molecules. The performance of this compound will be compared against well-characterized antagonists for each receptor.
| Receptor Target | Radioligand | Comparator Compound | Comparator Class |
| Dopamine D₂ | [³H]-Spiperone | Haloperidol | Antagonist |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Risperidone | Antagonist |
| Adrenergic α₁ | [³H]-Prazosin | Prazosin | Antagonist |
| Muscarinic M₁ | [³H]-NMS | Atropine | Antagonist |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard methodologies published by Gifford Bioscience and others.[4][7]
-
Membrane Preparation:
-
Utilize commercially available cell membranes or tissue homogenates expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human D₂ receptor).
-
Thaw membranes on ice and resuspend in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine protein concentration using a standard method like the Pierce® BCA assay. Dilute membranes to the optimal working concentration (typically 5-20 µg protein per well).
-
-
Assay Plate Setup (96-well format):
-
Total Binding: 50 µL Radioligand + 50 µL Assay Buffer + 150 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL Radioligand + 50 µL high concentration of unlabeled competitor (e.g., 10 µM Haloperidol for D₂) + 150 µL Membrane Suspension.
-
Test Compound: 50 µL Radioligand + 50 µL this compound (at 10-12 concentrations, e.g., 1 pM to 10 µM) + 150 µL Membrane Suspension.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes). Gentle agitation is recommended.
-
-
Filtration:
-
Pre-soak a GF/C filter mat in 0.3-0.5% polyethyleneimine (PEI). This is a critical step as PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.
-
Rapidly terminate the incubation by vacuum filtration using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]
-
Hypothetical Data Summary: Tier 1 Screening
Let's assume the screening yields a significant "hit" on the Dopamine D₂ receptor.
| Compound | Target Receptor | Kᵢ (nM) |
| Methyl 3-(piperidin-4-yl)benzoate HCl | Dopamine D₂ | 85.7 |
| Haloperidol (Comparator) | Dopamine D₂ | 2.1 |
| Methyl 3-(piperidin-4-yl)benzoate HCl | Serotonin 5-HT₂ₐ | >10,000 |
| Risperidone (Comparator) | Serotonin 5-HT₂ₐ | 0.16 |
| Methyl 3-(piperidin-4-yl)benzoate HCl | Adrenergic α₁ | 1,250 |
| Prazosin (Comparator) | Adrenergic α₁ | 0.5 |
Interpretation: The hypothetical data suggest that this compound has moderate affinity for the Dopamine D₂ receptor and is highly selective over the other tested receptors. This hit must now be validated in a functional assay.
Tier 2: Functional Characterization Assays
Binding does not equate to function. A functional assay is required to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity).[8][9] Based on our hypothetical hit, we will focus on functional assays relevant to the D₂ receptor, which is canonically coupled to the Gαi protein, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[10]
GTPγS Binding Assay
Causality Behind Experimental Choice: This assay directly measures the first step in G-protein activation: the exchange of GDP for GTP.[11] We use [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which accumulates on the Gα subunit upon receptor activation.[12] This provides a robust, proximal measure of receptor activation and can distinguish between full and partial agonists.[8]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Reagents: Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and D₂ receptor membranes.
-
Assay Setup: In a 96-well plate, combine membranes, GDP, and varying concentrations of the test compound (and/or a known agonist like Quinpirole for stimulation).
-
Initiation & Incubation: Add [³⁵S]GTPγS to initiate the reaction. Incubate for 60 minutes at 30°C.
-
Termination & Detection: Terminate the reaction by rapid filtration over a GF/B filter plate. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: To test for agonist activity, plot [³⁵S]GTPγS binding against the concentration of the test compound to generate an EC₅₀ value. To test for antagonist activity, perform the same assay in the presence of a fixed concentration of an agonist (e.g., Quinpirole) and a range of test compound concentrations to determine an IC₅₀.
cAMP Accumulation Assay
Causality Behind Experimental Choice: Since D₂ is a Gαi-coupled receptor, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. To measure this decrease effectively, cells are typically stimulated with Forskolin, a potent activator of adenylyl cyclase, to create an artificially high cAMP baseline. The ability of the test compound to reduce this stimulated cAMP level is then measured.[13] Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method for this.[14]
Caption: Signaling pathways for Gs and Gi-coupled receptors.
Experimental Protocol: HTRF cAMP Assay
This protocol is based on commercially available kits like those from Promega or Cisbio.[13][14][15]
-
Cell Culture: Plate CHO cells stably expressing the human D₂ receptor in a 384-well plate and grow overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound to the cells.
-
Antagonist Mode: Add a fixed, sub-maximal (EC₈₀) concentration of a known agonist (e.g., Quinpirole) followed by serial dilutions of the test compound.
-
-
Stimulation: Add Forskolin to all wells (except negative controls) to stimulate cAMP production. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Add cell lysis buffer containing the HTRF reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).
-
Incubation: Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths. The ratio of the signals is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Convert the fluorescence ratio to cAMP concentration using a standard curve. Plot cAMP concentration against the log of compound concentration to determine EC₅₀ (agonist mode) or IC₅₀ (antagonist mode).
Calcium Flux Assay (for Gq-coupled receptors)
While our hypothetical hit was a Gi-coupled receptor, a comprehensive profile would test for activity at Gq-coupled receptors (e.g., Muscarinic M₁). Activation of Gq-coupled receptors leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[16][17]
Caption: Signaling pathway for Gq-coupled receptors.
Experimental Protocol: Fluo-8 Calcium Flux Assay
-
Cell Culture: Plate HEK293 cells expressing the target Gq-coupled receptor in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Remove growth media and add a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM). Incubate for 1 hour at 37°C.[17] The AM ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.[16]
-
Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Compound Addition: Establish a baseline fluorescence reading for ~20 seconds. The instrument then automatically injects the test compound (or a known agonist like Carbachol for M₁) and continues to read fluorescence kinetically for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.[18] Calculate the peak fluorescence response and plot this against compound concentration to determine the EC₅₀.
Hypothetical Data Summary: Tier 2 Assays for the D₂ Receptor
| Assay | Mode | Compound | Result (EC₅₀/IC₅₀, nM) | Efficacy (% of Quinpirole) |
| cAMP Assay | Agonist | Methyl 3-(piperidin-4-yl)benzoate HCl | >10,000 | N/A |
| cAMP Assay | Antagonist | Methyl 3-(piperidin-4-yl)benzoate HCl | 120.3 | N/A |
| cAMP Assay | Antagonist | Haloperidol (Comparator) | 5.4 | N/A |
Interpretation: The functional data suggest that this compound acts as an antagonist at the Dopamine D₂ receptor. It shows no agonist activity on its own but effectively blocks the action of the agonist Quinpirole, with a potency (IC₅₀) of 120.3 nM. This is consistent with, and validates, the binding affinity determined in the primary screen.
Broader Profiling: Ion Channels and Transporters
A thorough characterization should also include screening against other major target families.[19][20]
-
Ion Channel Screening: Given the potential for cardiac liabilities, screening against a panel of cardiac ion channels, particularly hERG, is critical.[21][22] Automated patch-clamp electrophysiology is the preferred method for this, as it provides a direct measure of ion channel function.[23][24]
-
Transporter Assays: The structure of the test compound also suggests potential interaction with monoamine transporters (e.g., DAT, SERT, NET). This can be assessed using cell-based uptake assays, where cells expressing the transporter are incubated with a radiolabeled substrate (like [³H]-dopamine for DAT) in the presence of the test compound.[25][26] A reduction in substrate uptake indicates inhibition of the transporter.
Conclusion
This guide outlines a logical and robust workflow for the in vitro characterization of a novel compound, this compound. By employing a tiered approach starting with broad binding assays and progressing to specific functional assays, a clear pharmacological profile can be established. Our hypothetical results illustrate how this process can identify a primary target (Dopamine D₂ receptor), determine the mode of action (antagonism), and provide quantitative measures of potency (Kᵢ, IC₅₀) and selectivity. This foundational data is essential for making informed decisions in the drug discovery and development pipeline.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cAMP-Glo™ Assay Protocol [promega.kr]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GloSensor™ cAMP Assay Protocol [promega.sg]
- 16. bu.edu [bu.edu]
- 17. Fluo-8 Calcium Flux Assay [protocols.io]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. Application of transporter assays for drug discovery and development: an update of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. criver.com [criver.com]
- 23. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 25. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
A Comparative Guide to the Efficacy of Catalysts for Piperidine Arylation
For researchers, scientists, and professionals in drug development, the synthesis of N-arylpiperidines is a critical step in the discovery of new therapeutics. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and its arylation allows for the exploration of vast chemical space to fine-tune pharmacological properties. This guide provides an in-depth, objective comparison of the leading catalytic systems for piperidine arylation, supported by experimental data and mechanistic insights to empower you in selecting the optimal method for your synthetic challenges.
Introduction: The Significance of Piperidine Arylation in Medicinal Chemistry
The N-arylpiperidine structural motif is a cornerstone in a multitude of approved drugs, exhibiting a wide range of biological activities, including but not limited to, antibiotic, anticancer, and antipsychotic properties. The ability to efficiently and selectively forge the C-N bond between an aryl group and the piperidine nitrogen is therefore of paramount importance. The primary methods to achieve this transformation are transition-metal-catalyzed cross-coupling reactions, with palladium, copper, and ruthenium-based catalysts being the most prominent.
This guide will dissect the performance of these catalytic systems, moving beyond a simple recitation of protocols to a deeper analysis of the underlying principles that govern their efficacy.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of N-Arylation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to piperidine arylation is well-established. The success of this reaction is critically dependent on the choice of a suitable palladium catalyst and, most importantly, a bulky, electron-rich phosphine ligand.
The Role of Phosphine Ligands: A Tale of Sterics and Electronics
Bulky biarylphosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. The steric bulk of the ligand facilitates the reductive elimination of the desired N-arylpiperidine product from the palladium center, while its electron-donating nature enhances the rate of oxidative addition of the aryl halide to the Pd(0) species.
Among the plethora of available ligands, a few have emerged as the frontrunners for piperidine arylation:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often considered a general and highly effective ligand for a broad range of aryl halides, including challenging aryl chlorides.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another powerful ligand, particularly effective for coupling with sterically hindered substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known for its high reactivity and ability to catalyze reactions at lower temperatures.
The choice of ligand is not merely a matter of preference but is dictated by the specific substrates involved. For instance, sterically demanding aryl halides or substituted piperidines may necessitate a particular ligand to achieve optimal yields.
Comparative Performance of Palladium Catalysts
The following table summarizes representative data for the Buchwald-Hartwig amination of piperidine with various aryl halides, showcasing the performance of different palladium catalyst/ligand combinations.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 98 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | High |
| 3 | 4-Bromotoluene | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | t-BuOLi | Toluene | 100 | 24 | 98 |
| 4 | 2-Chlorobenzothiazole | Pd₂(dba)₃ (1) | Ligand 1 (2) | NaOtBu | Dioxane | 80 | 16 | 92 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocol: Buchwald-Hartwig Amination of Piperidine with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed N-arylation of piperidine with an aryl bromide using XPhos as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide
-
Piperidine
-
Anhydrous, degassed toluene
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl bromide (1.0 equiv) and piperidine (1.2 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylpiperidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and will be deactivated through oxidation. Therefore, all manipulations must be carried out under an inert atmosphere.
-
Anhydrous and Degassed Solvent: Water can hydrolyze the strong base and interfere with the catalytic cycle. Dissolved oxygen in the solvent can also deactivate the catalyst.
-
Strong Base (NaOtBu): The strong base is crucial for deprotonating piperidine to form the more nucleophilic piperidide anion, which then participates in the catalytic cycle. Weaker bases can be used but often require higher temperatures and longer reaction times.
-
Excess Piperidine: A slight excess of the amine is used to ensure complete consumption of the limiting aryl halide.
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of piperidine.
Copper-Catalyzed Ullmann Condensation: A Cost-Effective Alternative
The Ullmann condensation, a copper-catalyzed N-arylation, predates the Buchwald-Hartwig reaction and offers a more economical alternative due to the lower cost of copper compared to palladium. Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, the development of ligand-accelerated protocols has significantly expanded their utility, allowing for milder reaction conditions.
The Role of Ligands in Copper Catalysis
Ligands play a crucial role in stabilizing the copper catalyst and promoting the reaction. Common ligands for copper-catalyzed piperidine arylation include:
-
L-Proline and its derivatives: These amino acids have proven to be highly effective and inexpensive ligands for Ullmann-type couplings.
-
Diamines: Ligands such as N,N'-dimethylethylenediamine (DMEDA) are also widely used.
-
Phenanthrolines: These bidentate nitrogen ligands can also facilitate the coupling.
Comparative Performance of Copper Catalysts
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 85 |
| 2 | 4-Iodotoluene | CuI (5) | DMEDA (10) | K₃PO₄ | Dioxane | 110 | 24 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | CuI (10) | None | K₂CO₃ | DMF | 150 | 12 | 78 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocol: Copper-Catalyzed N-Arylation of Piperidine with an Aryl Iodide
This protocol outlines a general procedure for the copper-catalyzed N-arylation of piperidine with an aryl iodide using L-proline as the ligand.
Materials:
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Aryl iodide
-
Piperidine
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add the aryl iodide (1.0 equiv), piperidine (1.2 equiv), and anhydrous DMSO.
-
Reaction: Seal the vial tightly and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 24 hours), cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Source: CuI is a common and effective copper(I) source for Ullmann reactions.
-
L-Proline as Ligand: L-proline is believed to form a soluble complex with copper, facilitating the catalytic cycle.
-
Base (K₂CO₃): A milder base compared to those used in Buchwald-Hartwig reactions is often sufficient for copper-catalyzed couplings.
-
Polar Aprotic Solvent (DMSO): DMSO is a good solvent for dissolving the reagents and can help to promote the reaction.
Visualizing the Catalytic Cycle
Caption: A proposed catalytic cycle for the copper-catalyzed Ullmann condensation of piperidine.
Ruthenium-Catalyzed C-H Arylation: A Direct and Atom-Economical Approach
A more recent and highly atom-economical approach to piperidine arylation involves the direct C-H activation of the piperidine ring, catalyzed by ruthenium complexes. This method avoids the need for pre-functionalized piperidines, directly coupling an aryl source to a C-H bond of the heterocycle.
Directing Group Strategy
A key feature of many ruthenium-catalyzed C-H activation reactions is the use of a directing group. This group, temporarily installed on the piperidine nitrogen, coordinates to the ruthenium center and directs the catalyst to a specific C-H bond, typically at the α-position. A common directing group is a 2-pyridyl moiety.
Comparative Performance of Ruthenium Catalysts
The field of ruthenium-catalyzed piperidine arylation is still evolving, but promising results have been reported.
| Entry | Aryl Source | Catalyst (mol%) | Directing Group | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | Ru₃(CO)₁₂ (5) | 2-pyridyl | K₂CO₃ | Toluene | 135 | 24 | 75 |
| 2 | 4-Methoxyphenylboronic acid pinacol ester | [RuCl₂(p-cymene)]₂ (2.5) | 2-pyridyl | K₂CO₃ | Toluene | 120 | 24 | 82 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocol: Ruthenium-Catalyzed α-Arylation of N-(2-pyridyl)piperidine
This protocol provides a general procedure for the ruthenium-catalyzed α-arylation of N-(2-pyridyl)piperidine with an arylboronic acid pinacol ester.
Materials:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
N-(2-pyridyl)piperidine
-
Arylboronic acid pinacol ester
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Ru₃(CO)₁₂ (0.05 equiv), N-(2-pyridyl)piperidine (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 135 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After completion (typically 24 hours), cool the reaction to room temperature. Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Ruthenium Carbonyl Catalyst: Ru₃(CO)₁₂ is a common precursor for the active ruthenium catalyst.
-
Directing Group: The 2-pyridyl group is essential for directing the C-H activation to the α-position of the piperidine ring.
-
Arylboronic Acid Pinacol Ester: These are stable and readily available aryl sources for this type of coupling.
-
High Temperature: C-H activation is an energetically demanding step, often requiring elevated temperatures.
Visualizing the Catalytic Cycle
Caption: A plausible catalytic cycle for the ruthenium-catalyzed C-H arylation of piperidine.
Conclusion: Selecting the Right Tool for the Job
The choice of catalyst for piperidine arylation is a critical decision that significantly impacts the efficiency, scope, and cost of a synthetic route.
-
Palladium-catalyzed Buchwald-Hartwig amination remains the most versatile and widely used method, with a vast array of highly efficient ligands available for a broad range of substrates, including challenging aryl chlorides. Its main drawback is the cost of palladium and the specialized ligands.
-
Copper-catalyzed Ullmann condensation offers a more economical alternative, particularly for large-scale syntheses. While historically requiring harsh conditions, modern ligand-accelerated protocols have made it a viable option for many applications, especially with aryl iodides.
-
Ruthenium-catalyzed C-H arylation represents a more modern and atom-economical approach. By avoiding the need for pre-functionalized starting materials, it offers a more direct route to arylated piperidines. However, the substrate scope and functional group tolerance are still under active development.
Ultimately, the optimal catalyst depends on the specific synthetic challenge at hand. For broad applicability and high yields with a wide range of aryl halides, palladium catalysis is often the first choice. For cost-sensitive applications and with suitable aryl iodides, copper catalysis is an excellent alternative. For direct and atom-economical arylations, the emerging field of ruthenium-catalyzed C-H activation holds great promise. By understanding the strengths and limitations of each system, researchers can make informed decisions to accelerate their drug discovery and development programs.
The 4-Substituted Piperidine Scaffold: A Comparative Guide to Unlocking its Therapeutic Potential
The piperidine ring, a seemingly simple six-membered heterocycle, stands as a titan in the world of medicinal chemistry. Its frequent appearance in pharmaceuticals is no coincidence; the piperidine scaffold offers a unique combination of structural rigidity, conformational flexibility, and synthetic tractability. This allows for the precise positioning of substituents in three-dimensional space, enabling fine-tuned interactions with a diverse array of biological targets. Among the various substitution patterns, the 4-position has proven to be a particularly fruitful site for modification, leading to the development of potent and selective agents for a multitude of therapeutic areas.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-substituted piperidines. We will explore how subtle changes to the substituent at this critical position can dramatically alter a molecule's pharmacological profile, transforming it from an opioid analgesic to an antipsychotic, an antihistamine, or a potent anticancer agent. By delving into the experimental data and the rationale behind synthetic choices, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the 4-substituted piperidine scaffold in their own discovery programs.
The Strategic Importance of the 4-Position
The C4 position of the piperidine ring offers a unique vector for substitution. When the piperidine ring adopts its preferred chair conformation, a substituent at the 4-position can occupy either an axial or an equatorial position. This seemingly simple choice has profound implications for how the molecule presents itself to its biological target. An equatorial substituent extends out from the ring, allowing it to probe larger binding pockets, while an axial substituent is oriented more perpendicularly, potentially interacting with different residues within the same pocket or even influencing the conformation of the piperidine ring itself. This inherent stereochemistry, coupled with the ability to introduce a wide variety of functional groups, makes the 4-position a powerful tool for medicinal chemists.
Comparative SAR Analysis Across Therapeutic Areas
The versatility of the 4-substituted piperidine scaffold is best illustrated by examining its application across different therapeutic areas. The following sections will provide a comparative analysis of the SAR for key classes of drugs, supported by experimental data.
Opioid Receptor Modulators: The Quest for Safer Analgesics
The 4-anilidopiperidine structure, exemplified by fentanyl, is a cornerstone of potent µ-opioid receptor (MOR) agonists. The SAR in this class is well-defined, with the 4-position playing a critical role in both potency and duration of action.
A series of 4-substituted piperidine and piperazine compounds have been investigated as balanced MOR agonist/δ-opioid receptor (DOR) antagonist ligands, a strategy aimed at reducing the negative side effects of traditional opioids[1][2][3]. In these studies, varying the length and flexibility of the side chain at the 4-position was shown to significantly improve binding affinity at both receptors[1][2][3].
| Compound | 4-Substituent | MOR Kᵢ (nM) | DOR Kᵢ (nM) | MOR EC₅₀ (nM) | Reference |
| Morphine | - | 6.3 | 171 | 194 | [1] |
| Compound 4 | 3-phenylpropyl (piperidine core) | 0.43 | 6.6 | 12.3 | [1] |
| Compound 5 | 3-phenylpropyl (piperazine core) | 0.29 | 7.9 | 11.2 | [1] |
| Compound 6 | 3-(1-naphthyl)propyl (piperazine core) | 0.35 | 8.8 | 46.8 (partial agonist) | [1] |
Key SAR Insights for Opioid Modulators:
-
Lipophilic Side Chain: Increasing the length and lipophilicity of the 4-substituent generally enhances binding affinity for both MOR and DOR[1][2][3].
-
Piperidine vs. Piperazine Core: Replacement of the piperidine core with a piperazine was found to be largely inconsequential for the binding profile, suggesting flexibility in this part of the scaffold[1].
-
Aromatic Moieties: The introduction of aromatic groups in the side chain, such as phenyl and naphthyl, contributes to potent binding[1].
Caption: SAR logic for 4-substituted piperidine opioid modulators.
Antipsychotics: Targeting Dopamine and Serotonin Receptors
4-Substituted piperidines are prominent in both typical and atypical antipsychotic drugs, primarily through their interaction with dopamine D2 and serotonin 5-HT2A receptors. The nature of the 4-substituent is crucial for achieving the desired receptor affinity and selectivity profile, which is key to minimizing extrapyramidal side effects.
A series of N-(4-phenyl-1-piperidinylethyl)-phthalimides were synthesized and demonstrated antipsychotic properties comparable to sulpiride without inducing catalepsy, a significant side effect of conventional antipsychotics[4]. This suggests that the 4-phenylpiperidine moiety can contribute to a favorable atypical antipsychotic profile.
| Compound Class | 4-Substituent | Key Receptor Targets | Desired Effect | Reference |
| Butyrophenones | 4-Fluorobenzoyl | D2 | Antipsychotic | [5] |
| Arylpiperidines | Phenyl, Pyridyl | D2, 5-HT2A | Atypical Antipsychotic | [4][5] |
| Spiro-piperidines | Various heterocyclic systems | D2, 5-HT2A | Atypical Antipsychotic |
Key SAR Insights for Antipsychotics:
-
Aromatic Substitution: A 4-aryl (phenyl or heteroaryl) substituent is a common feature in many antipsychotics, contributing to affinity for D2 and 5-HT2A receptors[4][5].
-
Linker to N1: The nature and length of the linker from the piperidine nitrogen to another pharmacophoric element are critical for modulating receptor affinity and functional activity.
-
Piperazine Bioisosteres: In some cases, the 4-substituted piperidine can be replaced with a similarly substituted piperazine, though this can impact the selectivity profile[5].
Caption: SAR logic for 4-substituted piperidine antipsychotics.
Antihistamines: Blocking the H1 Receptor
Many second-generation antihistamines incorporate a 4-substituted piperidine moiety. These drugs are designed to be selective for the peripheral histamine H1 receptor to avoid the sedative effects associated with first-generation antihistamines that readily cross the blood-brain barrier.
The SAR of piperidine-based antihistamines often involves a diphenylmethyl or a related bulky lipophilic group at the 4-position, which is crucial for high-affinity H1 receptor binding.
| Compound | 4-Substituent | H1 Receptor Kᵢ (nM) | Key Feature | Reference |
| Fexofenadine | α,α-dimethylphenylacetic acid | ~10 | Non-sedating | |
| Loratadine | Ethyl-4-(8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | ~5 | Non-sedating | |
| Carebastine | Carboxylic acid metabolite of Ebastine | 27-76 | Active metabolite |
Key SAR Insights for Antihistamines:
-
Bulky Lipophilic Group: A large, lipophilic substituent at the 4-position is a common feature and is essential for potent H1 antagonism.
-
Polar Tail: The presence of a polar group, often a carboxylic acid, on the N1-substituent limits CNS penetration, leading to a non-sedating profile.
-
Piperidine as a Scaffold: The piperidine ring serves as a rigid scaffold to correctly orient the key pharmacophoric elements for optimal interaction with the H1 receptor.
Caption: SAR logic for 4-substituted piperidine antihistamines.
Anticancer Agents: A Diverse Range of Mechanisms
The 4-substituted piperidine scaffold has emerged as a versatile platform for the development of anticancer agents targeting a variety of molecular pathways. The substituent at the 4-position can be tailored to interact with specific enzymes, receptors, or even DNA.
For instance, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus[3]. In this series, a trifluoromethyl group at the 4-position of a phenyl moiety attached to the carboxamide significantly increased activity[3].
| Compound Class | 4-Substituent Moiety | Target | IC₅₀ / GI₅₀ | Reference |
| Piperidine-4-carboxamides | 4-Trifluoromethylphenyl | DNA Gyrase | 1.5 µM (MIC) | [3] |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Sulfonyl-linked aryl groups | Apoptosis induction | 0.31 - 5.62 µM | |
| PI3Kδ inhibitors | 6-Pyridylquinazolines | PI3Kδ | 0.7 - 1.3 nM | [8] |
Key SAR Insights for Anticancer Agents:
-
Target-Specific Substituents: The 4-substituent is highly dependent on the specific anticancer target. For example, electron-withdrawing groups can enhance activity in some series, while bulky heterocyclic systems are required for others.
-
Induction of Apoptosis: Many 4-substituted piperidine anticancer agents exert their effects by inducing programmed cell death.
-
Kinase Inhibition: The piperidine ring can serve as a scaffold for potent and selective kinase inhibitors, such as those targeting PI3Kδ[8].
Experimental Protocols: A Foundation of Trustworthiness
The reliability of SAR data is intrinsically linked to the robustness of the experimental protocols used to generate it. Below are detailed, step-by-step methodologies for key experiments relevant to the evaluation of 4-substituted piperidines.
Synthesis of a Representative 4-Arylpiperidine
Reaction: Palladium-catalyzed Suzuki cross-coupling of a 4-triflyloxy-N-Boc-1,2,3,6-tetrahydropyridine with an arylboronic acid.
Materials:
-
4-Triflyloxy-N-Boc-1,2,3,6-tetrahydropyridine
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 4-triflyloxy-N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and a degassed aqueous solution of K₂CO₃ (2.0 M).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-N-Boc-1,2,3,6-tetrahydropyridine.
-
The double bond can be subsequently reduced by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the saturated 4-arylpiperidine.
Caption: Experimental workflow for the synthesis of a 4-arylpiperidine.
[³⁵S]GTPγS Binding Assay for Opioid Receptor Agonism
This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
[³⁵S]GTPγS (radioligand)
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl)
-
Test compounds (4-substituted piperidines)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30 °C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Analyze the data to determine the EC₅₀ and Eₘₐₓ values for each compound.
Conclusion
The 4-substituted piperidine scaffold is a testament to the power of strategic molecular design in drug discovery. Its remarkable versatility, arising from the conformational constraints and diverse chemical space accessible at the 4-position, has enabled the development of a wide range of clinically successful drugs. A thorough understanding of the structure-activity relationships for this privileged scaffold across different therapeutic areas is paramount for the rational design of next-generation therapeutics. By combining insightful SAR studies with robust and validated experimental protocols, researchers can continue to unlock the full potential of 4-substituted piperidines to address unmet medical needs.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-1-piperidinylethyl)-phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Analytical Techniques for Monitoring Chemical Synthesis
<content_type_B_2>
Introduction
In the realm of chemical synthesis, from pharmaceuticals to advanced materials, the ability to monitor a reaction in real-time is paramount. It is the key to understanding reaction kinetics, identifying transient intermediates, and ultimately, optimizing for yield, purity, and safety. This guide provides an in-depth, comparative analysis of the most prevalent analytical techniques employed for this purpose. As a senior application scientist, my aim is to move beyond a mere listing of techniques and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The selection of an appropriate analytical technique is a critical decision that hinges on a multitude of factors including the nature of the reactants and products, the reaction conditions, and the specific information required. This guide will explore the foundational principles, strengths, and limitations of each method, supported by experimental data and detailed protocols, to empower you to make informed decisions in your own synthetic endeavors.
Core Analytical Techniques for Reaction Monitoring
The modern chemist's toolkit for reaction monitoring is diverse, with each instrument offering a unique window into the chemical transformation. The most commonly employed techniques can be broadly categorized into spectroscopic and chromatographic methods.
Spectroscopic Methods
Spectroscopic techniques are powerful for their ability to provide real-time, often non-invasive, insights into the molecular changes occurring within a reaction vessel.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules. For reaction monitoring, changes in the NMR spectrum over time are used to track the consumption of reactants and the formation of products.[1][2]
Causality of Use: NMR is often the technique of choice when detailed structural information is paramount. It is particularly adept at distinguishing between isomers and identifying unknown intermediates.[1][3] The inherent quantitative nature of NMR, where the signal intensity is directly proportional to the number of nuclei, allows for accurate determination of component concentrations without the need for extensive calibration curves.[1]
Strengths:
-
Inherently quantitative.[1]
-
Non-destructive and can be used for in-situ monitoring.[4]
-
Capable of identifying and characterizing reaction intermediates.[3]
Limitations:
-
Relatively low sensitivity compared to other techniques.
-
The cost of high-field NMR spectrometers can be prohibitive.[1]
-
For in-situ monitoring, the use of deuterated solvents is often required, which can be expensive.[1] However, advances in solvent suppression techniques are mitigating this issue.[1]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint.[5][6]
Causality of Use: FTIR is a workhorse for monitoring reactions that involve changes in key functional groups. Its ability to be coupled with attenuated total reflectance (ATR) probes allows for direct insertion into a reaction vessel for continuous, real-time monitoring.[5][7] This makes it invaluable for tracking the progress of reactions where, for example, a carbonyl group is reduced or an alcohol is oxidized.
Strengths:
-
Fast analysis times, enabling real-time monitoring.[9]
-
Can be used for in-situ analysis with fiber-optic probes.[5][7]
-
Relatively inexpensive compared to NMR and mass spectrometry.
Limitations:
-
Provides limited structural information beyond functional groups.
-
Spectra can be complex and overlapping in multicomponent mixtures.[7]
-
Water and other polar solvents can have strong IR absorbance, potentially obscuring important spectral regions.
3. UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This absorption corresponds to electronic transitions within molecules, particularly those with chromophores (e.g., aromatic rings, conjugated systems). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.[10][11]
Causality of Use: This technique is particularly well-suited for studying reaction kinetics where there is a significant change in the electronic structure of the molecules.[12][13] Its simplicity and low cost make it an accessible tool for determining reaction rates and orders.[12]
Strengths:
-
Simple, rapid, and cost-effective.[12]
-
Highly sensitive for compounds with strong chromophores.
Limitations:
-
Applicable only to reactions involving UV-Vis active species.
-
Provides very limited structural information.
-
Susceptible to interference from other absorbing species in the mixture.
4. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Molecules are ionized and then separated based on their m/z, providing information about their molecular weight and elemental composition.[14]
Causality of Use: MS is a highly sensitive and specific technique that is invaluable for identifying products and byproducts, even at trace levels.[15] When coupled with techniques that allow for real-time sampling of the reaction mixture, such as low-temperature plasma probes, it can provide in-situ monitoring of reaction progress.[16]
Strengths:
-
Provides molecular weight and structural information (with fragmentation).
-
Can be used for real-time, in-situ analysis with appropriate interfaces.[16][18]
Limitations:
-
Can be destructive to the sample.
-
Matrix effects can suppress or enhance the ionization of certain analytes.
-
Quantitative analysis can be challenging without appropriate internal standards.
Chromatographic Methods
Chromatographic techniques separate the components of a mixture, allowing for individual analysis. This separation step provides a significant advantage when dealing with complex reaction mixtures.
1. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a liquid mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent) under high pressure.[6]
Causality of Use: HPLC is the gold standard for quantitative analysis in many industries, particularly pharmaceuticals.[19] For reaction monitoring, it provides accurate quantification of reactants, products, and impurities. The development of Ultra-Performance Liquid Chromatography (UPLC) has significantly reduced analysis times, making near real-time monitoring feasible.[19][20]
Strengths:
-
Highly accurate and precise for quantitative analysis.[19]
-
Excellent for separating complex mixtures.
-
Applicable to a wide range of non-volatile and thermally labile compounds.[6]
Limitations:
-
Typically an ex-situ (offline) technique, though online systems are available.[19][21]
-
Analysis times, while improving, can still be longer than spectroscopic methods.
-
Requires solvent consumption and waste generation.
2. Gas Chromatography (GC)
Principle: GC separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.[22]
Causality of Use: GC is the method of choice for analyzing volatile and semi-volatile compounds.[6] It is widely used in the petrochemical and environmental industries and is also valuable for monitoring organic reactions involving volatile starting materials or products.[23][24] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.[22]
Strengths:
-
Excellent separation efficiency for volatile compounds.[6]
-
High sensitivity, especially with selective detectors.
-
Can be used for real-time monitoring in certain applications.[25]
Limitations:
-
Limited to volatile and thermally stable compounds.
-
Derivatization may be required for non-volatile analytes, adding a step to the workflow.
-
Typically an ex-situ technique.
Comparative Summary of Analytical Techniques
The following table provides a comparative overview of the key performance characteristics of the discussed analytical techniques.
| Technique | Principle | Speed | Cost | Data Output | Key Advantages | Key Disadvantages |
| NMR | Nuclear magnetic resonance | Moderate | High | Structural, Quantitative | Rich structural information, inherently quantitative, non-destructive.[1] | Low sensitivity, high cost, potential need for deuterated solvents.[1] |
| FTIR | Infrared absorption | Fast | Low-Moderate | Functional Groups | Excellent for functional group analysis, real-time monitoring with ATR.[5][8] | Limited structural information, complex spectra, solvent interference. |
| UV-Vis | UV-Visible absorption | Very Fast | Low | Quantitative | Simple, rapid, cost-effective, excellent for kinetics.[12][13] | Limited to UV-Vis active species, minimal structural information. |
| MS | Mass-to-charge ratio | Fast | High | Molecular Weight, Structural | High sensitivity and selectivity, can be used for in-situ analysis.[15][17] | Destructive, matrix effects, quantification can be challenging. |
| HPLC | Liquid chromatography | Moderate | Moderate-High | Quantitative, Purity | High accuracy and precision for quantification, separates complex mixtures.[19] | Typically offline, longer analysis times, solvent consumption. |
| GC | Gas chromatography | Moderate | Moderate | Quantitative, Purity | Excellent for volatile compounds, high sensitivity.[6][25] | Limited to volatile and thermally stable compounds. |
Experimental Workflow and Protocols
To provide a practical context, this section outlines a general workflow for reaction monitoring and provides a detailed protocol for a common technique, HPLC.
General Reaction Monitoring Workflow
The logical flow of a reaction monitoring experiment, regardless of the chosen analytical technique, follows a series of well-defined steps.
Caption: A generalized workflow for monitoring a chemical synthesis.
Detailed Protocol: Reaction Monitoring by HPLC
This protocol outlines the steps for monitoring a typical organic reaction, such as an amide coupling, using reverse-phase HPLC.
Objective: To quantitatively track the consumption of a carboxylic acid starting material and the formation of the corresponding amide product over time.
Materials:
-
HPLC system with a UV detector and a C18 column.
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid).
-
Standard solutions of the carboxylic acid and the amide product of known concentrations.
-
Reaction mixture.
-
Quenching solution (e.g., cold water or buffer).
-
Volumetric flasks and pipettes.
Methodology:
-
Method Development and Calibration:
-
Develop an HPLC method that provides good separation between the starting material, product, and any significant impurities.
-
Inject the standard solutions to determine the retention times of the analyte and product.
-
Generate a calibration curve for both the starting material and the product by injecting a series of standards of varying concentrations and plotting peak area versus concentration.
-
-
Reaction Setup and Sampling:
-
Set up the chemical reaction under the desired conditions.
-
At time zero (immediately after the addition of the final reagent), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a known volume of a suitable solvent to stop the reaction. This also serves to dilute the sample to a concentration within the calibration range.
-
Repeat the sampling and quenching process at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
-
Sample Analysis:
-
Filter the quenched samples to remove any particulates.
-
Inject each time-point sample into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material and product in each chromatogram.
-
Using the calibration curves, calculate the concentration of the starting material and product at each time point.
-
Plot the concentration of the starting material and product as a function of time to generate a reaction profile.
-
Self-Validation: The protocol includes the creation of calibration curves from certified reference standards, which ensures the accuracy of the quantitative data. The consistency of the retention times for the starting material and product across all runs serves as a check on the stability of the analytical method.
Choosing the Right Technique: A Decision-Making Framework
The selection of an analytical technique should be a deliberate process based on the specific requirements of the synthesis.
Caption: A decision tree for selecting an analytical technique.
Conclusion
The effective monitoring of chemical synthesis is a cornerstone of modern chemistry. By moving beyond simple endpoint analysis and embracing real-time or near real-time monitoring, researchers can gain a profound understanding of their reaction systems. This guide has provided a comparative overview of the most common analytical techniques, highlighting their underlying principles, strengths, and limitations.
The choice of technique is not arbitrary but is dictated by the specific scientific questions being asked. For detailed structural insights and mechanistic studies, NMR and MS are unparalleled. For routine monitoring of reaction progress and kinetic studies, FTIR and UV-Vis offer rapid and cost-effective solutions. When high-accuracy quantitative data is required, particularly in a regulatory environment, chromatography-based methods like HPLC and GC are the industry standard.
By understanding the capabilities of each technique and applying a logical decision-making framework, scientists can select the most appropriate tool to accelerate their research, optimize their processes, and ensure the quality and safety of their synthetic products.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Magritek [magritek.com]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. barnett-technical.com [barnett-technical.com]
- 6. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 7. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use FTIR to Assess Chemical Reactions Kinetics [eureka.patsnap.com]
- 9. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 13. Virtual Labs [mas-iiith.vlabs.ac.in]
- 14. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. In-situ Analysis - Lehrstuhl für Physikalische Chemie [ch.nat.tum.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lcms.cz [lcms.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. Key Applications of Gas Chromatography | Phenomenex [phenomenex.com]
- 25. Real-Life Applications of Gas Chromatography: How It’s Used in Various Industries - Persee [pgeneral.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Piperidine-Containing Compounds
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine Paradox in Drug Design
The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its versatility.[1][2] This saturated heterocycle acts as a versatile scaffold, enabling the precise three-dimensional positioning of pharmacophoric elements to optimize target binding. Its basic nitrogen atom can be crucial for aqueous solubility and forming key interactions within protein binding sites. However, this same reactivity often renders it a "soft spot" for metabolic enzymes, creating a paradox for drug designers: how to retain the beneficial properties of the piperidine motif while ensuring the resulting molecule is stable enough to exert its therapeutic effect.[1]
Rapid metabolism can lead to poor bioavailability, short half-life, and the formation of potentially active or toxic metabolites, derailing an otherwise promising drug candidate.[3][4] Therefore, a robust and systematic assessment of metabolic stability is not just a checkbox in the drug discovery workflow; it is a critical, data-driven strategy to guide medicinal chemistry efforts toward molecules with optimal pharmacokinetic profiles. This guide provides a multi-tiered framework for assessing the metabolic stability of piperidine-containing compounds, integrating field-proven in vitro methodologies with the underlying biochemical principles.
The Metabolic Landscape of the Piperidine Ring
The metabolic fate of a piperidine-containing compound is primarily dictated by a suite of hepatic enzymes. Understanding the main pathways of biotransformation is fundamental to interpreting stability data and designing more robust analogues.
The liver is the principal site of drug metabolism.[5] Key enzyme families involved include:
-
Cytochrome P450s (CYPs): This superfamily of heme-containing enzymes is responsible for the majority of Phase I oxidative metabolism.[6] For piperidine rings, CYPs catalyze several key reactions.[7][8] CYP3A4 and CYP2D6 are frequently implicated in the metabolism of piperidine-containing drugs.[7][8][9]
-
Flavin-containing Monooxygenases (FMOs): These enzymes also catalyze oxygenation reactions, particularly at nucleophilic heteroatoms like the piperidine nitrogen.
-
Monoamine Oxidases (MAOs): Located on the outer mitochondrial membrane, MAOs catalyze the oxidative deamination of amines and can be a relevant pathway for certain piperidine derivatives.[10][11][12][13]
Common metabolic transformations for the piperidine scaffold include:
-
N-dealkylation: If the piperidine nitrogen is substituted (e.g., with an N-alkyl group), cleavage of this group is a very common metabolic route, often initiated by CYP-mediated oxidation of the carbon alpha to the nitrogen.[7][8][14][15]
-
C-Hydroxylation: Oxidation at carbons within the piperidine ring, particularly those alpha to the nitrogen, can lead to the formation of lactams.
-
Ring Opening and Contraction: More complex rearrangements can occur, sometimes leading to ring-contracted pyrrolidine structures.[16][17]
The following diagram illustrates the primary metabolic hotspots on a generalized N-substituted piperidine scaffold.
Caption: Major oxidative metabolic pathways for N-substituted piperidines.
A Tiered Approach to Assessing Metabolic Stability
A successful drug discovery program employs a tiered screening strategy, increasing biological complexity and resource investment as compounds advance. This conserves resources and ensures that the most informed decisions are made at each stage.
Tier 1: In Vitro High-Throughput Screening - The Workhorses
The initial assessment of metabolic stability is almost universally performed using subcellular fractions, primarily liver microsomes.[4][5][6]
A. Liver Microsomal Stability Assay
Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes when the cells are homogenized.[6] They are a cost-effective and high-throughput tool because they contain a high concentration of key Phase I drug-metabolizing enzymes, most notably the Cytochrome P450s.[5][6]
-
Causality Behind the Choice: The goal at this stage is rapid rank-ordering of compounds. Microsomes provide a simplified system focused on oxidative metabolism, which is often the primary liability for piperidine-containing compounds.[6] By measuring the disappearance of the parent compound over time, we can calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[18][19]
The following diagram outlines the standard workflow for a microsomal stability assay.
Caption: Standard workflow for a liver microsomal stability assay.
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[19] Prepare test compound stock solutions in DMSO (e.g., 10 mM) and create intermediate dilutions in acetonitrile.
-
Incubation: In a 96-well plate, add the HLM suspension. Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition. Pre-incubate the plate at 37°C for 5 minutes with shaking.[19]
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19][20] This provides a sustained source of the essential cofactor for CYP enzymes.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar, stable compound).[6] The "0 minute" sample is taken immediately after adding NADPH.
-
Sample Processing & Analysis: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins. Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint, in µL/min/mg protein).[6][19]
Tier 2: The "Gold Standard" - Hepatocyte Stability Assay
While microsomes are excellent for initial screening, they lack the full metabolic machinery of a liver cell.[5] Hepatocytes, being intact liver cells, provide a more physiologically relevant system.[4][5]
-
Causality Behind the Choice: Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (conjugative) enzymes (e.g., UGTs, SULTs), along with the necessary cofactors for both.[21][22] This assay also accounts for compound uptake into the cell, providing a more comprehensive picture of hepatic clearance.[22] It is considered the "gold standard" for in vitro clearance determination.[5]
Comparison of In Vitro Systems
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Enzymes Present | Primarily Phase I (CYPs, FMOs) | Phase I and Phase II (UGTs, SULTs, etc.)[21][22] |
| Cofactors | Must be added externally (NADPH)[23] | Endogenously present and regenerated |
| Cellular Structure | Subcellular fraction (vesicles) | Intact cells with membrane transporters |
| Predictive Power | Good for oxidative metabolism clearance | Better prediction of total hepatic clearance[24] |
| Throughput | High | Medium to High |
| Cost | Lower | Higher |
Experimental Protocol: Suspension Hepatocyte Stability Assay
-
Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium (e.g., Williams' Medium E).[25] Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%. Dilute the cell suspension to a final density of 0.5-1.0 x 10^6 viable cells/mL.[24]
-
Incubation: In a 24- or 48-well plate, add the hepatocyte suspension. Add the test compound to a final concentration of 1 µM. Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker to keep the cells in suspension.[25]
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and quench the reaction using 3-4 volumes of ice-cold acetonitrile containing an internal standard.[22][24]
-
Sample Processing & Analysis: The subsequent steps of protein precipitation via centrifugation and LC-MS/MS analysis are identical to the microsomal assay.
-
Data Analysis: Data analysis is also similar, yielding t½ and CLint. However, CLint is typically expressed per million cells (e.g., µL/min/10^6 cells) and can be scaled to predict in vivo hepatic clearance.[24][25]
Case Study: Structure-Stability Relationships
To illustrate the utility of this tiered approach, consider three hypothetical piperidine-containing compounds.
| Compound | Structure | HLM CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) | Predicted Primary Metabolic Route |
| CPD-A | N-Methyl Piperidine | 150 (High) | 85 (High) | N-demethylation |
| CPD-B | N-tert-Butyl Piperidine | 15 (Low) | 12 (Low) | Ring Hydroxylation (slow) |
| CPD-C | 4,4-Difluoro-Piperidine | 110 (High) | 12 (Low) | N-dealkylation (Microsomes); Phase II (Hepatocytes) |
Analysis:
-
CPD-A vs. CPD-B: The microsomal data for CPD-A shows high clearance, suggesting a significant liability to oxidative metabolism. The N-methyl group is a classic "soft spot." Replacing it with a bulky tert-butyl group in CPD-B introduces steric hindrance at the nitrogen, dramatically reducing clearance in both systems. This is a direct, actionable insight for the medicinal chemistry team.[26]
-
The Curious Case of CPD-C: CPD-C shows high clearance in microsomes but low clearance in hepatocytes. This discrepancy is a critical finding. The fluorination at the 4-position successfully blocks a potential site of ring oxidation. However, the high microsomal clearance suggests another Phase I liability (e.g., N-dealkylation). The subsequent drop in clearance in hepatocytes strongly implies that the primary metabolite formed by Phase I is rapidly conjugated by Phase II enzymes, which are absent in microsomes. This highlights the necessity of the hepatocyte assay to capture the complete metabolic picture.
Strategies for Enhancing Metabolic Stability
The data from these assays directly inform rational drug design. Common strategies to "harden" a metabolic soft spot on a piperidine ring include:
-
Steric Hindrance: Introduce bulky groups near the site of metabolism to physically block enzyme access, as demonstrated with CPD-B.[26]
-
Blocking Sites with Halogens: Replacing a hydrogen atom with a fluorine or chlorine atom at a metabolically active carbon can prevent hydroxylation due to the high strength of the C-F bond.[27]
-
Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D (deuterium) bond can slow the rate of bond cleavage (the kinetic isotope effect), thereby reducing the rate of metabolism.
-
Modulating Electronics: Introducing electron-withdrawing groups can deactivate the ring towards oxidative metabolism. Replacing a carbon in an adjacent aromatic ring with a nitrogen (e.g., phenyl to pyridyl) can also increase metabolic stability.[28]
-
Scaffold Hopping: In cases of intractable metabolic instability, replacing the piperidine ring with a bioisostere, such as a morpholine or a spirocyclic system, may be necessary.[1][27]
Conclusion
Assessing the metabolic stability of piperidine-containing compounds is a critical pillar of successful drug discovery. A tiered approach, beginning with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte systems, provides a robust framework for decision-making. By understanding the underlying enzymatic pathways and interpreting comparative data, project teams can efficiently identify metabolic liabilities and guide synthetic chemistry efforts. This iterative cycle of design, test, and analysis is fundamental to engineering molecules that not only bind their target with high affinity but also possess the pharmacokinetic properties required to become effective medicines.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Amrita Vishwa Vidyapeetham [amrita.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 | Gao Research Group [gao.chem.umn.edu]
- 18. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 26. nedmdg.org [nedmdg.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(piperidin-4-yl)benzoate hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-(piperidin-4-yl)benzoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step. Our commitment is to provide value beyond the product, ensuring your laboratory operations are safe, efficient, and compliant with the highest standards.
Immediate Safety Briefing & Hazard Profile
Before handling or disposing of this compound, it is crucial to understand its hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound should always be consulted from your supplier, its chemical structure as an organic amine hydrochloride salt allows us to establish a baseline for safe handling.
Key Hazards:
-
Acute Toxicity: Similar chemical structures are classified as toxic if swallowed.[1] Ingestion can be harmful, requiring immediate medical attention.
-
Corrosivity: As a hydrochloride salt, this compound can be corrosive, particularly to metals, and may cause skin and eye irritation or burns upon contact.[2][3]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[4] This compound should not be allowed to enter drains or waterways.[1][5]
Cardinal Disposal Rule: Under no circumstances should this compound or its empty containers (before decontamination) be disposed of in the regular trash or down the sewer drain.[4][6] All waste must be treated as hazardous unless formally determined otherwise by your institution's Environmental Health & Safety (EHS) department.
| Parameter | Guideline | Primary Regulation/Authority |
| Waste Classification | Hazardous Waste (Assumed) | EPA (RCRA) |
| PPE Requirement | Nitrile gloves, safety goggles, lab coat | OSHA 29 CFR 1910.134 |
| Disposal Route | Licensed Hazardous Waste Vendor | EPA / DOT |
| Spill Cleanup | Inert absorbent material | Good Laboratory Practice (GLP) |
The Regulatory Framework: Understanding the "Why"
Proper chemical disposal is governed by a strict regulatory framework designed to protect both laboratory personnel and the environment. The primary legislation in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[4][7] RCRA establishes the criteria for what constitutes hazardous waste, which typically falls into four categories: ignitability, corrosivity, reactivity, and toxicity.[4][8]
Your laboratory is considered a "generator" of hazardous waste. Waste must be accumulated in designated Satellite Accumulation Areas (SAAs) at or near the point of generation and under the control of laboratory personnel.[8][9][10][11] These SAAs have specific limits on the volume of waste that can be stored (typically 55 gallons) and the duration of storage.[8][11]
The Occupational Safety and Health Administration (OSHA) mandates safe handling practices, including the use of appropriate Personal Protective Equipment (PPE) and proper container management to prevent worker exposure.[4][12]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from generation to final disposal.
Step 1: Waste Characterization and Segregation
Causality: The first and most critical step is to correctly identify the waste stream. This compound waste must not be mixed with other, incompatible waste streams. For example, mixing hydrochloride salts with oxidizing agents or strong bases can lead to violent reactions or the release of toxic gases.[9][13]
Procedure:
-
Designate a specific waste container solely for this compound or for compatible halogenated organic compounds.
-
Consult your institution's chemical hygiene plan or EHS department for specific segregation requirements.
-
Never mix this waste with incompatible chemicals such as strong oxidizing agents, bases, or cyanides.[9][13]
Step 2: Personal Protective Equipment (PPE)
Causality: Direct contact with the compound can cause skin and eye irritation.[2] Proper PPE creates a barrier, preventing accidental exposure during handling and disposal.
Procedure:
-
Hand Protection: Wear nitrile or neoprene gloves.[12]
-
Eye Protection: Use splash-proof safety goggles. If there is a significant risk of splashing, a full face shield should also be worn over the goggles.[12][14]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, an impervious apron or suit may be necessary.[12]
Step 3: Container Selection and Labeling
Causality: Regulations require that hazardous waste containers be compatible with their contents to prevent leaks or reactions.[4][7][9] Proper labeling is mandated by the EPA to ensure the contents are known and can be handled safely at all stages of disposal.[10][11]
Procedure:
-
Container Selection:
-
Use a container made of a material chemically compatible with the waste, such as high-density polyethylene (HDPE).[8]
-
Avoid metal containers, as the acidic nature of the hydrochloride salt can cause corrosion.[7][9]
-
Ensure the container has a secure, leak-proof screw cap.[4][9]
-
Do not use food-grade containers.[9]
-
-
Labeling:
-
Affix a hazardous waste tag to the container before adding any waste.
-
The label must clearly state the words "Hazardous Waste" .[9][11]
-
Write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
-
Indicate the associated hazards (e.g., Toxic, Corrosive).[9]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[9]
-
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
Causality: The SAA provides a designated, safe location for the short-term storage of hazardous waste, preventing clutter and reducing the risk of spills in active work areas.[10]
Procedure:
-
Store the labeled, sealed waste container in your designated SAA, which must be at or near the point of waste generation.[8][11]
-
Keep the container closed at all times except when adding waste.[8][9]
-
Use a secondary containment bin to mitigate potential leaks or spills.[9]
-
Maintain a log of the waste being added.
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS department for pickup.[4][8][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sspva.com [sspva.com]
- 4. danielshealth.com [danielshealth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. acs.org [acs.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. oxychem.com [oxychem.com]
- 13. nj.gov [nj.gov]
- 14. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(piperidin-4-yl)benzoate hydrochloride
As drug development professionals, our work requires us to handle novel chemical entities, often with incomplete toxicological data. Methyl 3-(piperidin-4-yl)benzoate hydrochloride is one such compound. While specific safety data is not extensively published, a rigorous assessment of its chemical structure allows us to establish robust safety protocols. This guide provides essential, immediate safety and logistical information for its handling, grounded in the principles of chemical risk assessment. Our approach is to analyze the hazards posed by its core chemical motifs—the piperidine ring and the hydrochloride salt—to define the necessary protective measures.
Structural Hazard Analysis: Deconstructing the Risk
Understanding the "why" behind PPE selection begins with a chemical hazard analysis. The risk profile of this compound is derived from its two main components:
-
The Piperidine Moiety: Piperidine itself is a cyclic secondary amine that is classified as a toxic, flammable, and corrosive chemical.[1][2] It is well-absorbed through the skin, making dermal contact a significant exposure route.[1][3] The parent compound can cause severe skin burns, eye damage, and is toxic if inhaled.[2][4] Therefore, derivatives like this compound must be handled with precautions to prevent skin and eye contact, as well as inhalation of any dust or aerosols.
-
The Hydrochloride Salt: The presence of the hydrochloride salt means the compound is acidic. While it is a salt of a strong acid (HCl) and a weak base (the piperidine nitrogen), it can still pose risks associated with acidic and corrosive materials, particularly to the respiratory tract if inhaled as a fine dust.[5][6] Concentrated hydrochloric acid is highly corrosive and can cause severe damage to the skin, eyes, and mucous membranes.[7]
Given that the compound is a solid, the primary physical hazard during handling is the generation of airborne dust, which poses an inhalation risk.
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is critical to implement engineering and administrative controls, which are more effective at protecting personnel. PPE should be considered the last line of defense.
-
Engineering Controls: All work involving the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][5] For weighing the solid, a ventilated balance enclosure (VBE) or powder-containment hood is highly recommended to control fine dust.
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP and the specific hazards. Keep quantities used to the minimum required for the experiment.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is dictated by the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | ANSI-approved safety goggles | Nitrile gloves (double-gloving recommended) | Lab coat, closed-toe shoes, long pants | N95 respirator (or higher) if outside a VBE |
| Solution Preparation | Chemical splash goggles & Face shield | Nitrile gloves | Lab coat, closed-toe shoes, long pants | Not required if in a fume hood |
| Reaction & Work-up | Chemical splash goggles & Face shield | Nitrile gloves (consider thicker, chemical-resistant gloves for extended work) | Lab coat, closed-toe shoes, long pants | Not required if in a fume hood |
| Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with acid gas/organic vapor cartridges |
Step-by-Step PPE Procedure
A. Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
B. Doffing (Taking Off) PPE: The principle is to touch contaminated surfaces only with contaminated gloves.
-
Outer Gloves: Peel off the outer pair of gloves without touching your skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat & Face Shield: Remove the face shield and lab coat. Turn the lab coat inside out as you remove it to contain contaminants.
-
Eye Protection: Remove your goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Safe Handling Workflow:
The following diagram outlines the decision-making process for selecting appropriate controls and PPE based on the planned laboratory operation.
Caption: PPE selection workflow based on the task.
Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, wipes) and contaminated materials must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[8]
-
Regulatory Compliance: All waste disposal must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. chemos.de [chemos.de]
- 3. nj.gov [nj.gov]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. ehs.com [ehs.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
